2-(Chloromethyl)thiazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
2-(chloromethyl)-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClNS/c5-3-4-6-1-2-7-4/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHAKAIBZKYHXJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00555742 | |
| Record name | 2-(Chloromethyl)-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00555742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3364-78-1 | |
| Record name | 2-(Chloromethyl)-1,3-thiazole | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID00555742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(chloromethyl)-1,3-thiazole | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Topic: Aromaticity and Reactivity of the 2-(Chloromethyl)thiazole Ring
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Thiazole Scaffold as a Privileged Structure in Medicinal Chemistry
The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a cornerstone of modern medicinal chemistry.[1] Its unique electronic properties and ability to engage in various biological interactions have cemented its status as a "privileged scaffold." Thiazole moieties are found in a wide array of FDA-approved drugs, from the essential vitamin B1 (thiamine) to potent anti-cancer agents like Dasatinib and anti-inflammatory drugs such as Meloxicam.[2][3] The ring's versatility stems from its aromatic nature and multiple reactive positions, which allow for extensive chemical modification to fine-tune pharmacological activity.[4][5]
Among the vast library of thiazole derivatives, 2-chloro-5-(chloromethyl)thiazole stands out as a particularly valuable and versatile building block.[6] This compound possesses two distinct and highly reactive sites: the chloromethyl group at the C5 position and the chloro-substituted C2 position. This dual reactivity makes it a critical intermediate for the synthesis of complex molecules, particularly in the agrochemical and pharmaceutical industries.[7][8] This guide provides an in-depth analysis of the underlying principles governing the aromaticity and reactivity of this scaffold, offering field-proven insights into its synthetic manipulation for drug development.
Section 1: The Electronic Landscape of the Thiazole Ring
To understand the reactivity of 2-(chloromethyl)thiazole, one must first appreciate the electronic structure of the parent thiazole ring.
Aromaticity and π-Electron Delocalization
Thiazoles are planar, aromatic heterocycles.[9] The aromaticity arises from a cyclic array of p-orbitals containing 6 π-electrons, satisfying Hückel's rule (4n+2 π electrons). The lone pair of electrons on the sulfur atom participates in the π-system, contributing to the delocalization.[4][10] This aromatic character confers significant thermodynamic stability and is evidenced by spectroscopic data; for instance, the ring protons of thiazole exhibit ¹H NMR chemical shifts between 7.27 and 8.77 ppm, indicative of a strong diamagnetic ring current characteristic of aromatic systems.[9]
Intrinsic Electron Distribution and Reactivity Sites
The presence of two different heteroatoms (nitrogen and sulfur) creates a distinct and non-uniform distribution of electron density within the ring, which dictates its reactivity.[11]
-
C2 Position: The C2 carbon is positioned between the electronegative nitrogen and sulfur atoms. This makes it the most electron-deficient position in the ring and highly susceptible to nucleophilic attack or deprotonation by strong bases.[12]
-
C4 Position: The C4 carbon is adjacent to the sulfur atom and is relatively electron-neutral.
-
C5 Position: The C5 carbon is adjacent to the nitrogen atom and is the most electron-rich carbon in the ring, making it the preferred site for electrophilic substitution.[12]
This intrinsic electronic bias is fundamental to predicting how the thiazole core will behave in a chemical reaction.
Section 2: 2-Chloro-5-(chloromethyl)thiazole: A Duality of Reactive Centers
The title compound presents two primary sites for chemical transformation: the exocyclic chloromethyl group and the endocyclic C2-chloro substituent. The strategic exploitation of these sites is key to its utility.
The Highly Labile Chloromethyl Group at C5
The -CH₂Cl group at the C5 position is analogous to a benzylic or allylic halide and is exceptionally reactive towards nucleophiles. This heightened reactivity is the primary reason for the molecule's widespread use as a synthetic intermediate.
Causality of Reactivity: The lability of the chlorine atom is due to the ability of the thiazole ring to stabilize the transition state of a nucleophilic substitution reaction. In an Sₙ1-type mechanism, the resulting carbocation is resonance-stabilized by the adjacent aromatic ring. In an Sₙ2-type mechanism, the electron-rich ring helps to stabilize the electron-deficient transition state. This allows for facile displacement of the chloride by a wide range of nucleophiles (amines, thiols, alkoxides, carbanions), providing a direct and efficient route to introduce diverse functional groups and build molecular complexity.[13]
The C2-Chloro Substituent: A Gateway for Nucleophilic Aromatic Substitution (SₙAr)
The chlorine atom at the C2 position is attached directly to the aromatic ring. While less reactive than the chloromethyl group, it is significantly activated towards nucleophilic aromatic substitution (SₙAr).
Causality of Reactivity: As previously discussed, the C2 position is the most electron-deficient carbon in the thiazole ring.[12] The strong electron-withdrawing effect of the ring nitrogen atom facilitates the initial attack of a nucleophile at this position, forming a stabilized anionic intermediate (a Meisenheimer-like complex).[14] The subsequent departure of the chloride ion restores the aromaticity of the ring. This pathway allows for the introduction of nucleophiles directly onto the thiazole core, a reaction that is often difficult to achieve on less activated aromatic systems.[15][16]
The following diagram illustrates the primary reactive pathways available for this scaffold.
Caption: Dual reactivity pathways of 2-chloro-5-(chloromethyl)thiazole.
Section 3: Synthesis of 2-Chloro-5-(chloromethyl)thiazole
Several synthetic routes to 2-chloro-5-(chloromethyl)thiazole have been developed, often tailored for industrial-scale production. A prominent and efficient method involves the chlorination of an isothiocyanate precursor derived from 1,3-dichloropropene.[13]
Rationale for Method Selection: This pathway is advantageous as it utilizes readily available and cost-effective starting materials. The sequence of a[2][2]-sigmatropic rearrangement followed by a chlorination/cyclization cascade is a robust and well-established transformation.
The overall synthetic workflow is depicted below.
Caption: Synthetic workflow for 2-chloro-5-(chloromethyl)thiazole.
Experimental Protocol: Synthesis from 1,3-Dichloropropene
The following protocol is a representative procedure based on methodologies described in the literature.[13]
Step 1: Synthesis of 3-Chloro-1-propenylisothiocyanate
-
To a stirred solution of sodium thiocyanate in a suitable solvent (e.g., acetone or DMF), add 1,3-dichloropropene (mixture of isomers) dropwise at room temperature.
-
Maintain stirring for 12-24 hours to ensure complete substitution. Monitor reaction progress by TLC or GC.
-
Filter the resulting sodium chloride precipitate and concentrate the filtrate under reduced pressure to yield crude 3-chloro-2-propenylthiocyanate.
-
Heat the crude thiocyanate intermediate. It will undergo a thermal[2][2]-sigmatropic rearrangement to form the more stable 3-chloro-1-propenylisothiocyanate. This isomerization is often performed neat or in a high-boiling solvent.
Step 2: Chlorination and Cyclization to 2-Chloro-5-(chloromethyl)thiazole
-
Dissolve the 3-chloro-1-propenylisothiocyanate intermediate from Step 1 in an inert solvent such as chloroform or dichloromethane.[8]
-
Cool the solution in an ice bath (0-5 °C).
-
Bubble chlorine gas (Cl₂) through the solution at a controlled rate.[8] This step is highly exothermic and requires careful temperature management. The reaction involves both chlorination of the double bond and subsequent cyclization to form the thiazole ring.
-
Monitor the reaction by GC until the starting material is consumed.
-
Upon completion, purge the reaction mixture with nitrogen to remove excess chlorine.
-
Wash the organic phase with an aqueous solution of sodium bicarbonate to neutralize any HCl formed, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation to yield pure 2-chloro-5-(chloromethyl)thiazole.[8]
Section 4: Applications in Drug Development and Agrochemicals
The synthetic utility of 2-chloro-5-(chloromethyl)thiazole is best demonstrated by its application as a key intermediate in the production of several high-value commercial products. The primary reaction exploited is the nucleophilic displacement of the highly reactive chloromethyl group.
| Product Name | Class | Synthetic Relevance |
| Ritonavir | Antiretroviral (HIV Protease Inhibitor) | Used as a key building block to construct the complex side chain of the drug.[17] |
| Thiamethoxam | Neonicotinoid Insecticide | The thiazole moiety is a core component of the pharmacophore, synthesized via this intermediate.[8] |
| Clothianidin | Neonicotinoid Insecticide | Serves as the foundational scaffold onto which the rest of the molecule is built.[8] |
Table 1: Commercially significant products derived from 2-chloro-5-(chloromethyl)thiazole.
Section 5: Experimental Protocol - Nucleophilic Substitution
This protocol provides a general, self-validating methodology for the reaction of 2-chloro-5-(chloromethyl)thiazole with a generic amine nucleophile, a common transformation in drug discovery.
Objective: To synthesize a 5-(aminomethyl)-2-chlorothiazole derivative.
Materials:
-
2-Chloro-5-(chloromethyl)thiazole (1.0 eq)
-
Primary or Secondary Amine (1.1 - 1.5 eq)
-
A non-nucleophilic base (e.g., Triethylamine or Diisopropylethylamine) (1.5 - 2.0 eq)
-
Anhydrous polar aprotic solvent (e.g., Acetonitrile, THF, or DMF)
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve the amine nucleophile and the base in the chosen anhydrous solvent.
-
Stir the solution and cool to 0 °C using an ice bath.
-
Prepare a separate solution of 2-chloro-5-(chloromethyl)thiazole in the same anhydrous solvent.
-
Add the 2-chloro-5-(chloromethyl)thiazole solution dropwise to the stirred amine solution over 15-30 minutes. Causality: The slow addition and low temperature help to control the exothermicity of the reaction and minimize the formation of potential dimeric side products.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Self-Validation/Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A successful reaction will show the consumption of the starting thiazole and the appearance of a new, typically more polar, product spot.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Resuspend the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water or a saturated aqueous sodium bicarbonate solution to remove the amine hydrochloride salt.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
The crude product can be purified by flash column chromatography on silica gel to yield the desired 5-(aminomethyl)-2-chlorothiazole.
Section 6: Safety and Handling
2-Chloro-5-(chloromethyl)thiazole is a reactive and hazardous chemical that must be handled with appropriate precautions.
-
Toxicity: The compound is harmful if swallowed and toxic in contact with skin.[18]
-
Corrosivity: It causes severe skin burns and eye damage.[18][19]
-
Sensitization: May cause an allergic skin reaction.[19]
-
Handling: Always use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[20]
-
Storage: Store in a cool, dry, dark place in a tightly sealed container under an inert atmosphere.[8][20]
-
Incompatibilities: Avoid contact with strong oxidizing agents, acids, and acid chlorides.[21]
Conclusion
The this compound ring is a powerful synthon in modern organic chemistry, owing its utility to a unique combination of properties. Its core aromaticity provides a stable scaffold, while the specific electronic distribution within the thiazole ring activates two distinct positions for chemical modification. The exceptional lability of the C5-chloromethyl group allows for straightforward nucleophilic substitutions, making it an ideal handle for introducing molecular diversity. Concurrently, the activated C2-chloro position offers a secondary site for more advanced modifications via SₙAr chemistry. A thorough understanding of this structure-reactivity relationship is paramount for researchers and drug development professionals aiming to leverage this versatile building block for the efficient and strategic synthesis of novel bioactive molecules.
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Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PubMed Central. [Link]
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What Is 2-Chloro-5-Chloromethylthiazole and How Is It Used in Chemical Synthesis?. FINATEXO. [Link]
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Spectroscopic Analysis of 2-(Chloromethyl)thiazole: A Technical Guide for Researchers
Abstract
2-(Chloromethyl)thiazole is a pivotal heterocyclic building block in the synthesis of numerous pharmaceutical agents and agrochemicals.[1][2] Its precise structural elucidation and purity assessment are paramount for ensuring the efficacy and safety of the final products. This technical guide provides an in-depth exploration of the spectroscopic analysis of this compound, focusing on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. Written from the perspective of a seasoned application scientist, this document delves into the practical aspects of sample preparation, data acquisition, and spectral interpretation, offering field-proven insights to researchers, scientists, and professionals in drug development. The methodologies described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data.
Introduction: The Significance of this compound and the Role of Spectroscopy
The thiazole ring is a core structural motif in a wide array of biologically active compounds, including vitamin B1.[3] The introduction of a chloromethyl group at the 2-position provides a reactive handle for further chemical transformations, making this compound a valuable intermediate in organic synthesis.[1][4] Given its role as a precursor to active pharmaceutical ingredients (APIs), stringent quality control is essential.
Spectroscopic techniques, particularly NMR and IR, are indispensable tools for the structural confirmation and purity evaluation of this compound. NMR spectroscopy provides detailed information about the molecular framework by probing the magnetic environments of atomic nuclei, while IR spectroscopy identifies the functional groups present by measuring the absorption of infrared radiation corresponding to molecular vibrations.[5][6][7] A synergistic application of these techniques allows for an unambiguous characterization of the molecule.
This guide will provide a comprehensive walkthrough of the NMR and IR analysis of this compound, emphasizing the "why" behind experimental choices to empower researchers with a deeper understanding of the analytical process.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-13 (¹³C) signals, a complete picture of the molecular connectivity can be assembled.
Experimental Protocol: Acquiring High-Fidelity NMR Data
A robust and reproducible NMR analysis begins with meticulous sample preparation and the selection of appropriate acquisition parameters.
Step-by-Step Methodology:
-
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound into a clean, dry NMR tube.
-
Add approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[8] CDCl₃ is often preferred due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent peak.[9][10]
-
Gently agitate the tube to ensure complete dissolution of the sample. The use of a vortex mixer can be beneficial.
-
If an internal standard is required for quantitative analysis, tetramethylsilane (TMS) is the conventional choice, with its signal defined as 0.00 ppm. However, modern spectrometers can lock onto the deuterium signal of the solvent, often making an internal standard unnecessary for routine characterization.[8]
-
-
Instrument Setup and Data Acquisition:
-
Place the NMR tube in the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, which is crucial for sharp, well-resolved peaks.
-
Acquire the ¹H NMR spectrum using standard pulse sequences. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Acquire the ¹³C NMR spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus, a greater number of scans is typically required. Proton decoupling is employed to simplify the spectrum to a series of singlets, with each unique carbon atom producing a single peak.
-
¹H NMR Spectral Interpretation: A Proton's Perspective
The ¹H NMR spectrum of this compound is relatively simple and provides key structural information.
-
Thiazole Ring Proton (H-4): A singlet is observed around δ 7.3 ppm .[4][11] The downfield chemical shift is indicative of a proton attached to an aromatic, electron-deficient ring system. The singlet multiplicity arises from the absence of adjacent protons to couple with.
-
Chloromethyl Protons (-CH₂Cl): A singlet appears at approximately δ 4.6 ppm .[4][11] The chemical shift is influenced by the electronegative chlorine atom, which deshields the protons. This signal integrates to two protons, confirming the presence of the CH₂ group.
¹³C NMR Spectral Interpretation: Mapping the Carbon Framework
The proton-decoupled ¹³C NMR spectrum provides a direct count of the unique carbon environments in the molecule.
-
Thiazole Ring Carbons:
-
C-2: This carbon, bonded to both nitrogen and sulfur and the chloromethyl group, is the most deshielded, with its signal appearing around δ 152.6 ppm .[4][11]
-
C-4: The carbon bearing the single proton (H-4) resonates at approximately δ 140.2 ppm .[4][11]
-
C-5: The carbon attached to the chloromethyl group is found at around δ 137.5 ppm .[4][11]
-
-
Chloromethyl Carbon (-CH₂Cl): The carbon of the chloromethyl group is observed in the aliphatic region, typically around δ 37.1 ppm .[4][11]
Table 1: Summary of NMR Data for this compound in CDCl₃
| Assignment | ¹H Chemical Shift (δ, ppm) | Multiplicity | Integration | ¹³C Chemical Shift (δ, ppm) |
| H-4 | ~7.3 | Singlet | 1H | ~140.2 |
| -CH₂Cl | ~4.6 | Singlet | 2H | ~37.1 |
| C-2 | - | - | - | ~152.6 |
| C-5 | - | - | - | ~137.5 |
Diagram 1: Molecular Structure and NMR Assignments
Caption: Molecular structure of this compound with corresponding ¹H and ¹³C NMR chemical shift assignments.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and non-destructive technique that provides a molecular "fingerprint" by identifying the vibrational modes of functional groups. For a molecule to be IR active, its vibration must result in a change in the net molecular dipole moment.[7][12]
Experimental Protocol: A Straightforward Approach
The acquisition of an IR spectrum is generally simpler than for NMR.
Step-by-Step Methodology:
-
Sample Preparation:
-
For a solid sample like this compound, the Attenuated Total Reflectance (ATR) technique is highly convenient. A small amount of the solid is placed directly on the ATR crystal.
-
Alternatively, a KBr (potassium bromide) pellet can be prepared. A few milligrams of the sample are ground with anhydrous KBr and pressed into a thin, transparent disk.
-
For a liquid sample or a solution, a thin film can be cast between two salt (e.g., NaCl or KBr) plates.
-
-
Data Acquisition:
-
A background spectrum of the empty sample holder (or pure KBr pellet) is recorded first.
-
The sample is then placed in the instrument, and the sample spectrum is acquired.
-
The instrument software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum.
-
IR Spectral Interpretation: The Vibrational Signature
The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of the thiazole ring and the chloromethyl group.
-
C-H Stretching (Aromatic): A weak to medium band is expected above 3000 cm⁻¹, typically in the range of 3100-3180 cm⁻¹ , corresponding to the stretching vibration of the C-H bond on the thiazole ring.[13]
-
C=N and C=C Stretching (Thiazole Ring): The aromatic ring stretching vibrations give rise to a series of bands in the 1600-1400 cm⁻¹ region. A characteristic C=N stretching vibration for thiazoles often appears around 1620 cm⁻¹ .[14]
-
C-H Bending (Aliphatic): The scissoring vibration of the -CH₂- group in the chloromethyl moiety is expected around 1400-1450 cm⁻¹ .
-
C-Cl Stretching: The stretching vibration of the carbon-chlorine bond is typically observed in the fingerprint region, usually between 800-600 cm⁻¹ .[7][15] This band can be a useful diagnostic for the presence of the chloromethyl group.
Table 2: Key IR Absorption Bands for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100 - 3180 | Weak to Medium |
| C=N Stretch (Thiazole) | ~1620 | Medium |
| C=C Stretch (Thiazole) | 1550 - 1400 | Medium to Strong |
| Aliphatic C-H Bend (-CH₂-) | 1450 - 1400 | Medium |
| C-Cl Stretch | 800 - 600 | Medium to Strong |
Diagram 2: Key Vibrational Modes in this compound
Caption: Diagram illustrating the key IR vibrational modes for the thiazole ring and the chloromethyl group.
Conclusion: A Synergistic Approach to Structural Verification
The combined application of NMR and IR spectroscopy provides a robust and comprehensive characterization of this compound. ¹H and ¹³C NMR spectroscopy definitively establish the molecular connectivity and the electronic environment of each atom, while IR spectroscopy confirms the presence of the key functional groups. By following the detailed protocols and interpretative guidelines presented in this technical guide, researchers and drug development professionals can confidently verify the structure and purity of this important synthetic intermediate, ensuring the integrity of their subsequent research and manufacturing processes. The self-validating nature of these well-established techniques, when performed with care and a thorough understanding of the underlying principles, forms the bedrock of chemical analysis in the pharmaceutical and chemical industries.
References
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Structural Insights and Advanced Spectroscopic Characterization of Thiazolothiazoles: Unveiling Potential for Optoelectronic and Sensing Applications - ResearchGate. (n.d.). Retrieved from [Link]
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Structural Insights and Advanced Spectroscopic Characterization of Thiazolothiazoles: Unveiling Potential for Optoelectronic and Sensing Applications - PubMed. (2025). Chemistry. Retrieved from [Link]
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Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin - MDPI. (n.d.). Retrieved from [Link]
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Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
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Process for the preparation of 2-chloro-5-chloromethylthiazole - Justia Patents. (n.d.). Retrieved from [Link]
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The Thiazole Ring: A Technical Guide to its Foundational Synthesis and Historical Significance
Abstract
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal and materials chemistry. Its prevalence in natural products, most notably Vitamin B1 (Thiamine), and its integration into a vast array of synthetic pharmaceuticals underscore its profound importance. This guide provides an in-depth technical exploration of the thiazole motif, designed for researchers, chemists, and drug development professionals. We will traverse the historical landscape of its discovery, delve into the mechanistic intricacies of its most foundational synthesis—the Hantzsch Thiazole Synthesis—and provide validated, field-proven experimental protocols. By explaining the causality behind experimental choices, this document serves not only as a procedural manual but as a guide to the chemical intuition required for heterocyclic chemistry.
A Historical Perspective: The Genesis of Thiazole Chemistry
The story of the thiazole ring is intrinsically linked to the quest to understand and cure the devastating nutritional disease beriberi. For centuries, beriberi plagued populations reliant on polished white rice. In the 1880s, systematic studies began to unravel its dietary origins[1]. The breakthrough came when researchers like Christiaan Eijkman observed that chickens fed polished rice developed paralysis, which could be reversed by feeding them unpolished rice bran[2]. This pointed to a vital, unknown substance in the bran.
This substance, Thiamine (Vitamin B1), was finally isolated in 1926 by Barend Jansen and Willem Donath, and its complete structure, featuring a pyrimidine ring linked to a thiazole ring, was elucidated and synthesized by Robert R. Williams in 1936[1][2][3]. The discovery that a thiazole moiety was a key component of this essential vitamin ignited significant interest in this heterocyclic system.
Contemporaneously, in the world of synthetic organic chemistry, the German chemist Arthur Rudolf Hantzsch was pioneering the synthesis of heterocyclic compounds[4][5]. In 1887, building on his earlier success with pyridine synthesis, Hantzsch and his student J. H. Weber reported a remarkably direct method for constructing the thiazole ring itself[5]. This reaction, the condensation of an α-haloketone with a thioamide, became known as the Hantzsch Thiazole Synthesis and remains the most fundamental and widely used method for preparing these crucial heterocycles to this day[6].
The Chemical Blueprint: Understanding the Hantzsch Synthesis
The enduring power of the Hantzsch synthesis lies in its reliability, high yields, and the use of readily available starting materials. It is a classic condensation reaction that joins two key fragments to form the C2-N3-C4 and C5-S1 bonds of the thiazole ring.
-
The α-Halocarbonyl: This component provides the C4 and C5 atoms. The carbonyl group activates the adjacent α-carbon, making it highly susceptible to nucleophilic attack, while the halogen serves as an excellent leaving group.
-
The Thioamide/Thiourea: This component provides the S1, C2, and N3 atoms. The sulfur atom in a thioamide is significantly more nucleophilic than the oxygen in an amide, a crucial factor for the initial step of the reaction.
The overall transformation is a cyclocondensation, resulting in the formation of the aromatic thiazole ring and the elimination of water and a hydrogen halide.
Mechanistic Deep Dive: The Causality Behind the Reaction
Understanding the step-by-step mechanism is paramount for troubleshooting, optimization, and adapting the reaction to new substrates. The process is a logical sequence of fundamental organic reactions.
Diagram: Hantzsch Thiazole Synthesis Mechanism
Caption: Key mechanistic steps of the Hantzsch thiazole synthesis.
-
Nucleophilic Attack (Sₙ2): The reaction initiates with the lone pair of the highly nucleophilic sulfur atom of the thioamide attacking the electrophilic α-carbon of the haloketone. This is a classic bimolecular nucleophilic substitution (Sₙ2) reaction, displacing the halide ion[7].
-
Causality Insight: The choice of halogen is critical. Reactivity follows the trend of leaving group ability: I > Br > Cl > F.[1] For this reason, α-bromoketones are most commonly employed as they offer a good balance of reactivity and stability for handling, whereas α-chloroketones can be sluggish and α-iodoketones may be less stable.
-
-
Intramolecular Cyclization: Following the initial S-alkylation, the nitrogen of the resulting intermediate acts as a nucleophile, attacking the carbonyl carbon. This intramolecular cyclization forms the five-membered ring, generating a key tetrahedral intermediate known as a 4-hydroxythiazoline[3].
-
Causality Insight: This step is often facilitated by a polar protic solvent, such as ethanol or methanol. These solvents can hydrogen-bond with the carbonyl oxygen, further polarizing the C=O bond and making the carbon even more electrophilic and susceptible to attack by the nitrogen.
-
-
Dehydration and Aromatization: The hydroxythiazoline intermediate is not the final product. Under the typically heated reaction conditions, it readily undergoes acid-catalyzed dehydration. Elimination of a water molecule introduces a double bond into the ring, and subsequent tautomerization (or proton loss) leads to the formation of the thermodynamically stable, aromatic thiazole ring[7].
-
Causality Insight: The formation of the aromatic ring is the primary thermodynamic driving force for the reaction, ensuring high yields of the final product.
-
A Validated Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole
This protocol, adapted from established and reliable procedures, describes the synthesis of a common thiazole derivative and serves as a self-validating system for researchers.[7][8]
Diagram: Experimental Workflow
Caption: Step-by-step workflow for a typical Hantzsch synthesis.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Notes |
| 2-Bromoacetophenone | 199.05 | 5.0 | 0.995 g | Lachrymator, handle in a fume hood. |
| Thiourea | 76.12 | 7.5 | 0.571 g | Toxic. |
| Methanol (MeOH) | 32.04 | - | 5 mL | Anhydrous is preferred but not essential. |
| 5% Sodium Carbonate (aq) | 105.99 | - | 20 mL | Prepared by dissolving ~1g Na₂CO₃ in 20mL H₂O. |
Step-by-Step Methodology
-
Reaction Setup: To a 20 mL scintillation vial or a 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-bromoacetophenone (0.995 g, 5.0 mmol) followed by thiourea (0.571 g, 7.5 mmol).
-
Solvent Addition: Add methanol (5 mL) to the vial to dissolve/suspend the reactants.
-
Reflux: Place the vial on a hot plate set to a gentle heat (a temperature setting of ~100°C is appropriate for a standard hotplate to bring methanol to reflux) or attach a reflux condenser to the flask and heat in a heating mantle. Stir the mixture and maintain a gentle reflux for 30 minutes. The solution will typically turn yellow.
-
Cooling and Precipitation: Remove the reaction from the heat source and allow it to cool to room temperature. In a separate 100 mL beaker, prepare the 5% sodium carbonate solution (20 mL).
-
Workup: Pour the cooled methanolic reaction mixture into the beaker containing the sodium carbonate solution. Swirl to mix. A pale yellow or off-white precipitate should form immediately.
-
Causality Insight: The product, 2-amino-4-phenylthiazole, is basic at the amino group and the ring nitrogen. In the reaction, it forms a hydrobromide salt with the HBr byproduct, which is soluble in methanol. The sodium carbonate is a weak base used to neutralize this salt. The resulting neutral thiazole is significantly less soluble in the aqueous methanol mixture, causing it to precipitate, which provides a simple and effective method of initial purification.
-
-
Isolation: Set up a Buchner funnel for vacuum filtration. Wet the filter paper with deionized water. Filter the mixture, collecting the solid product.
-
Washing and Drying: Wash the filter cake with two small portions of cold deionized water (2 x 10 mL) to remove any inorganic salts and residual methanol.
-
Drying: Transfer the solid product to a tared watch glass and allow it to air dry completely. For faster drying, a vacuum oven at low heat can be used.
-
Characterization: Once dry, determine the final mass and calculate the percent yield. The expected product is a white to pale yellow solid with a melting point of 134-136°C[2]. Characterize further using standard spectroscopic methods (¹H NMR, ¹³C NMR, IR).
Beyond Hantzsch: Other Foundational Syntheses
While the Hantzsch synthesis is the workhorse of thiazole chemistry, other classical methods are important to recognize for their unique ability to generate different substitution patterns.
-
Cook-Heilbron Synthesis: Discovered in 1947, this method is key for producing 5-aminothiazoles. It involves the reaction of an α-aminonitrile with reagents like carbon disulfide, isothiocyanates, or dithioacids under mild conditions[5][9]. The mechanism involves the nucleophilic attack of the amino group on the sulfur-containing reagent, followed by an intramolecular cyclization of the sulfur onto the nitrile carbon[5].
-
Gabriel Thiazole Synthesis: This method is used to prepare 2,5-disubstituted thiazoles. It involves the cyclization of an α-acylaminoketone using a powerful thiating agent like phosphorus pentasulfide (P₄S₁₀) at high temperatures[3][4][10].
The Modern Era and Future Outlook
Modern synthetic chemistry continually seeks to improve upon classical methods, focusing on efficiency, safety, and environmental impact ("green chemistry"). Thiazole synthesis has been a fertile ground for such innovations.
-
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times from hours to minutes, often improving yields by minimizing side product formation[3][10].
-
Catalytic and Greener Conditions: Recent research has focused on developing catalytic versions of the Hantzsch synthesis, using heterogeneous catalysts like silica-supported tungstosilisic acid or copper silicate, which can be easily recovered and reused[2][11]. Solvent-free "grinding" methods and reactions in aqueous media have also been successfully developed, significantly reducing the environmental footprint of the synthesis[12][13].
-
Multi-Component Reactions (MCRs): Elegant one-pot procedures have been designed where three or more starting materials are combined to form complex thiazole derivatives in a single step, maximizing synthetic efficiency[11].
The thiazole ring, from its discovery in a vitamin to its synthesis on the benches of pioneers like Arthur Hantzsch, continues to be a molecule of immense scientific value. The foundational principles of its synthesis, grounded in the logic of nucleophilicity, electrophilicity, and the drive toward aromaticity, are as relevant today as they were over a century ago. By mastering these core concepts and embracing modern innovations, the next generation of scientists and drug developers will continue to unlock the vast potential of this remarkable heterocycle.
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A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021-04-25). Jurnal Sains Kesihatan Malaysia (Malaysian Journal of Health Sciences). [Link]
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Physicochemical properties of 2-chloro-5-(chloromethyl)thiazole
An In-depth Technical Guide to the Physicochemical Properties of 2-chloro-5-(chloromethyl)thiazole
Foreword: A Molecule of Strategic Importance
In the landscape of modern synthetic chemistry, certain intermediates emerge not merely as stepping stones, but as pivotal building blocks that unlock pathways to high-value active molecules. 2-chloro-5-(chloromethyl)thiazole is unequivocally one such compound. Its unique bifunctional nature, featuring two reactive chlorine atoms at distinct positions on a stable thiazole scaffold, renders it an exceptionally versatile precursor in both pharmaceutical and agrochemical industries. This guide is designed for researchers, scientists, and drug development professionals, offering a comprehensive exploration of its core physicochemical properties. We will move beyond simple data recitation to explain the causality behind its characteristics and provide practical, field-proven insights into its handling and application.
Molecular Identity and Structural Framework
The foundation of understanding any chemical entity lies in its precise molecular structure. 2-chloro-5-(chloromethyl)thiazole is a halogenated heterocyclic compound.[1] Its structure is defined by a five-membered thiazole ring containing one sulfur and one nitrogen atom. This ring is substituted at the C2 position with a chlorine atom and at the C5 position with a chloromethyl group (-CH₂Cl).
Caption: Chemical structure of 2-chloro-5-(chloromethyl)thiazole.
This specific arrangement of atoms is registered under CAS Number 105827-91-6 .[2] The molecular formula is C₄H₃Cl₂NS , corresponding to a molecular weight of 168.04 g/mol .[3]
Core Physicochemical Characteristics
The physical state and properties of a compound dictate its handling, storage, and reaction conditions. 2-chloro-5-(chloromethyl)thiazole is typically a white to pale yellow crystalline solid or a colorless to light yellow liquid, a variability dependent on purity and ambient temperature.[1][2][4] Its low melting point means it can exist in either state in a typical laboratory environment.
For ease of reference, its key quantitative properties are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₃Cl₂NS | |
| Molecular Weight | 168.04 g/mol | [3] |
| Appearance | White to pale yellow solid or liquid | [1][2][5] |
| Melting Point | 29-35 °C | [2][6][7] |
| Boiling Point | ~268.6 °C (Predicted) | [2][8] |
| Density | ~1.503 g/cm³ | [2][5][9] |
| Flash Point | 116.3 °C | [2][5] |
| Refractive Index (n₂₀/D) | ~1.571 - 1.583 | [2][9] |
| Solubility | Soluble in methanol, toluene, chloroform, and other organic solvents; low solubility in water. | [1][9][10] |
| pKa (Predicted) | 0.19 ± 0.10 | [9] |
The low melting point (around 31°C) is a critical handling parameter.[2][8] It implies that on a warm day or with minor heating, the solid can turn into a liquid, which must be accounted for in storage and transfer protocols. The high boiling point suggests low volatility at room temperature, but distillation for purification must be conducted under vacuum to prevent thermal decomposition.
Spectroscopic Profile for Structural Verification
Confirmation of a compound's identity and purity is paramount. Spectroscopic methods provide a molecular fingerprint. For 2-chloro-5-(chloromethyl)thiazole, Nuclear Magnetic Resonance (NMR) spectroscopy is particularly informative.
¹H NMR (in CDCl₃):
-
δ ~7.3 ppm (singlet, 1H): This signal corresponds to the single proton attached to the C4 position of the thiazole ring. Its singlet nature is due to the absence of adjacent protons.[11][12]
-
δ ~4.6 ppm (singlet, 2H): This signal represents the two protons of the chloromethyl (-CH₂Cl) group at the C5 position.[11][12] The singlet multiplicity indicates no coupling with other protons.
¹³C NMR (in CDCl₃):
-
δ ~152.6 ppm: Attributed to the C2 carbon, which is bonded to both the electronegative nitrogen and chlorine atoms.[11][12]
-
δ ~140.2 ppm: Corresponds to the C4 carbon of the thiazole ring.[11][12]
-
δ ~137.5 ppm: Assigned to the C5 carbon, which bears the chloromethyl substituent.[11][12]
-
δ ~37.1 ppm: Represents the carbon of the chloromethyl (-CH₂Cl) group.[11][12]
These distinct shifts provide an unambiguous method for confirming the compound's structure and are essential for in-process monitoring during synthesis to assess conversion.
Synthesis, Reactivity, and Stability
A. Common Synthetic Pathway
A frequently cited synthesis involves the chlorination of an isothiocyanate precursor.[2][12] The causality here is the electrophilic addition of chlorine across the double bond of the allyl group, followed by cyclization to form the stable thiazole ring.
Caption: Workflow for the synthesis of 2-chloro-5-(chloromethyl)thiazole.
B. Reactivity Profile
The molecule's utility stems from its dual reactivity. The chlorine on the chloromethyl group is an aliphatic halogen, making it susceptible to nucleophilic substitution (Sₙ2) reactions. This is the primary site for introducing diverse functional groups. The chlorine at the C2 position is an aromatic halogen, which is significantly less reactive but can be displaced under more forcing conditions or via metal-catalyzed cross-coupling reactions.[12] This differential reactivity allows for selective, stepwise functionalization, a highly desirable trait in multi-step synthesis.
C. Stability and Storage
2-chloro-5-(chloromethyl)thiazole is stable under recommended storage conditions: in a dark place, under an inert atmosphere, at 2-8°C.[11][9] It is incompatible with strong oxidizing agents, which can lead to vigorous, potentially hazardous reactions. Hazardous decomposition products upon combustion include toxic gases such as carbon oxides, nitrogen oxides, sulfur oxides, and hydrogen chloride.
Keystone Applications in Synthesis
The strategic value of 2-chloro-5-(chloromethyl)thiazole is best illustrated by its role as a crucial intermediate for high-profile active ingredients.
-
Pharmaceuticals: It is a key building block in the synthesis of Ritonavir , a protease inhibitor used to treat HIV/AIDS.[2][11][13]
-
Agrochemicals: It is indispensable for producing neonicotinoid insecticides like Thiamethoxam and Clothianidin .[2][4][11]
Caption: Role as a pivotal intermediate in major industries.
Safety, Handling, and Hazard Management
As a highly reactive and biologically active precursor, stringent safety protocols are mandatory when handling 2-chloro-5-(chloromethyl)thiazole.
-
Hazard Classification: It is classified as harmful if swallowed, toxic in contact with skin, and causes severe skin burns and eye damage.[6][14][15] It may also cause an allergic skin reaction and is suspected of causing genetic defects.[6]
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves, and eye/face protection (safety goggles and face shield).[16] All handling should occur in a well-ventilated area or a chemical fume hood.[16]
-
First Aid Measures:
-
Skin Contact: Immediately wash off with soap and plenty of water. Take off contaminated clothing.[16][17]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[14]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Call a poison center or doctor immediately.[16]
-
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[6]
Appendix: Validated Experimental Protocols
Protocol 7.1: Determination of Melting Point via Differential Scanning Calorimetry (DSC)
-
Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. A sharp endothermic peak indicates the melting point.
-
Methodology:
-
Calibrate the DSC instrument using an indium standard.
-
Accurately weigh 1-3 mg of 2-chloro-5-(chloromethyl)thiazole into a hermetically sealed aluminum pan.
-
Place an empty, sealed aluminum pan on the reference side.
-
Equilibrate the system at 0°C.
-
Ramp the temperature from 0°C to 50°C at a rate of 5°C/min under a nitrogen atmosphere.
-
Record the heat flow versus temperature. The onset temperature of the primary endothermic peak is reported as the melting point.
-
-
Self-Validation: The sharpness of the peak provides an indication of purity. A broad peak suggests the presence of impurities.
Protocol 7.2: Purity Assessment by Gas Chromatography (GC)
-
Principle: GC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase. Purity is determined by the relative area of the main peak.
-
Methodology:
-
Sample Preparation: Prepare a ~1 mg/mL solution of 2-chloro-5-(chloromethyl)thiazole in a suitable solvent like dichloromethane.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Injector: Split mode (e.g., 50:1 split ratio) at 250°C.
-
Detector: Flame Ionization Detector (FID) at 280°C.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Oven Program: Start at 80°C, hold for 2 minutes, then ramp at 10°C/min to 250°C, and hold for 5 minutes.
-
-
Inject 1 µL of the prepared sample.
-
Integrate the resulting chromatogram. Calculate the area percentage of the main peak to determine purity.
-
-
Trustworthiness: The protocol's reliability is ensured by running a solvent blank to check for system contamination and using an internal standard for quantitative analysis if required. The method is self-validating as the appearance of unexpected peaks would immediately indicate impurities or degradation.
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The Thiazole Moiety: A Cornerstone of Bioactivity in Natural Products
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a recurring and vital structural motif in a vast array of natural products. Its unique electronic properties and ability to engage in diverse non-covalent interactions have positioned it as a "privileged scaffold" in medicinal chemistry. This technical guide provides a comprehensive exploration of the biological significance of the thiazole moiety in natural products. We will delve into its diverse pharmacological activities, elucidate key mechanisms of action, dissect its biosynthetic origins, and analyze structure-activity relationships. Furthermore, this guide will furnish detailed experimental protocols for assessing the biological activity of thiazole-containing compounds, aiming to empower researchers in the discovery and development of novel therapeutics.
The Thiazole Ring: A Privileged Scaffold in Nature's Arsenal
The thiazole ring's prevalence in biologically active natural products is no coincidence. Its aromatic nature, coupled with the presence of both a sulfur and a nitrogen atom, imparts a unique set of physicochemical properties.[1][2] The lone pair of electrons on the nitrogen atom allows for protonation and hydrogen bonding, while the sulfur atom can participate in various interactions.[1] This electronic configuration makes the thiazole ring an excellent bioisostere for other aromatic systems and enables it to serve as a key recognition element for biological targets.
A Spectrum of Biological Activities: Thiazole Natural Products in Action
Natural products featuring the thiazole moiety exhibit a remarkable breadth of pharmacological activities. This section will explore some of the most significant therapeutic areas where these compounds have made an impact.
Anticancer Activity: Disrupting Malignant Processes
The thiazole ring is a hallmark of numerous potent anticancer natural products. These compounds employ a variety of mechanisms to thwart cancer cell proliferation and survival.
One of the most well-studied classes of thiazole-containing anticancer agents is the epothilones , produced by the myxobacterium Sorangium cellulosum.[3][4] Epothilones, such as Epothilone B, are potent microtubule stabilizers.[5][6] They bind to the β-tubulin subunit of microtubules, promoting their polymerization and inhibiting their depolymerization.[5][7] This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and ultimately triggers apoptosis.[7] The FDA-approved drug Ixabepilone is a semi-synthetic analog of epothilone B used in the treatment of metastatic breast cancer.[3][4]
Many marine organisms are a prolific source of cytotoxic thiazole-containing peptides.[7] These compounds often exhibit potent activity against various cancer cell lines. A selection of these marine-derived natural products and their reported cytotoxicities are presented in Table 1.
Table 1: Cytotoxicity of Selected Thiazole-Containing Marine Natural Products
| Natural Product | Source Organism | Cancer Cell Line(s) | Reported IC50 |
| Ulithiacyclamide | Lissoclinum patella (Ascidian) | KB | 35 ng/mL[8] |
| Ulithiacyclamide B | Lissoclinum patella (Ascidian) | KB | 17 ng/mL[8] |
| Bistratamides M & N | Ascidian | A-549, MDA-MB-231, HT-29, PSN1 | Moderate cytotoxicity[7] |
| Thiasporine A | Actinomycetospora chlora (Marine Actinomycete) | H2122 (Non-small-cell lung cancer) | 5.4 µM[9] |
| Obyanamide | Lyngbya confervoides (Cyanobacterium) | KB | 0.9 µM[10] |
| Guineamide B | Lyngbya majuscula (Cyanobacterium) | Mouse neuroblastoma | 15 µM[10] |
Antimicrobial Activity: Combating Infectious Agents
The thiazole moiety is also a key component of many natural products with potent antimicrobial properties. These compounds target essential bacterial processes, offering potential solutions to the growing challenge of antibiotic resistance.
Several thiazole-containing antibiotics function by inhibiting bacterial DNA replication. They achieve this by targeting DNA gyrase and topoisomerase IV, two essential enzymes involved in managing DNA topology.[2] Inhibition of these enzymes leads to the accumulation of DNA strand breaks and ultimately bacterial cell death.
Another critical target for thiazole-based antimicrobials is the protein FtsZ.[11] FtsZ is a homolog of eukaryotic tubulin and plays a central role in bacterial cell division by forming the Z-ring at the site of septation. Thiazole derivatives have been shown to disrupt the dynamic assembly of FtsZ, leading to an elongated bacterial cell morphology and inhibition of cell division.[11]
Anti-inflammatory Activity: Modulating the Inflammatory Response
Chronic inflammation is a hallmark of many diseases. Thiazole-containing natural products have demonstrated significant anti-inflammatory potential by targeting key enzymes in the inflammatory cascade. The arachidonic acid pathway, which involves the enzymes cyclooxygenase (COX) and lipoxygenase (LOX), is a major driver of inflammation. Several thiazole derivatives have been shown to inhibit COX-2 and 5-LOX, thereby reducing the production of pro-inflammatory mediators like prostaglandins and leukotrienes.
Biosynthesis of the Thiazole Ring: Nature's Intricate Chemistry
The biosynthesis of the thiazole ring in natural products is a fascinating example of nature's enzymatic ingenuity. While the specific pathways can vary between organisms, a common theme is the utilization of amino acids as primary building blocks.
In many bacteria, the biosynthesis of the thiazole moiety of thiamine (Vitamin B1) involves a complex interplay of several enzymes.[12] The process begins with the adenylation of the sulfur carrier protein ThiS by the enzyme ThiF. A NifS-like protein then transfers sulfur from cysteine to the ThiS-acyl-adenylate. Concurrently, the enzyme ThiO oxidizes glycine. Finally, ThiG catalyzes the cyclization reaction to form the thiazole phosphate ring.[12][13]
Caption: Prokaryotic biosynthesis of the thiazole ring.
In eukaryotes, such as Saccharomyces cerevisiae, the biosynthesis of the thiazole moiety follows a different route, with the enzyme THI4 playing a central role.[1] This pathway utilizes nicotinamide adenine dinucleotide (NAD) and glycine as precursors.
Structure-Activity Relationships: Fine-Tuning Biological Potency
The biological activity of thiazole-containing natural products is intricately linked to their chemical structure. Modifications to the thiazole ring or its substituents can have a profound impact on potency and selectivity.
For antimicrobial thiazole derivatives, the nature and position of substituents on the thiazole ring and any appended aromatic systems are critical. For instance, the presence of electron-withdrawing groups on a phenyl ring attached to the thiazole can enhance antibacterial activity.[13] Similarly, the type of linker used to connect the thiazole to other heterocyclic moieties can influence the overall antimicrobial spectrum.[3][5]
In the context of anticancer activity, the substitution pattern on the thiazole ring of tubulin inhibitors can affect their binding affinity and efficacy. For thiazole-naphthalene derivatives, an ethoxy group at the para position of a phenyl ring attached to the thiazole was found to be optimal for antiproliferative activity.[8] Conversely, the introduction of bulky acyl groups on the aminothiazole moiety generally leads to a decrease in activity.[8]
Experimental Protocol: Assessing Cytotoxicity using the MTT Assay
To evaluate the anticancer potential of thiazole-containing natural products, a robust and reproducible cytotoxicity assay is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability. The principle of the assay is based on the reduction of the yellow, water-soluble MTT to a purple, insoluble formazan product by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.
Materials
-
96-well flat-bottom sterile plates
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA solution
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Test compound (thiazole-containing natural product) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (e.g., Doxorubicin)
-
Multichannel pipette
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Step-by-Step Methodology
-
Cell Seeding:
-
Harvest exponentially growing cells using trypsin-EDTA.
-
Perform a cell count using a hemocytometer or automated cell counter.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound and positive control in complete medium. The final concentration of the solvent should not exceed 0.5% to avoid solvent-induced toxicity.
-
Carefully remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells in triplicate.
-
Include vehicle control (medium with the same concentration of solvent) and untreated control (medium only) wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solubilized formazan product using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) from the dose-response curve.
-
Caption: Workflow for the MTT cytotoxicity assay.
Thiazole-Containing Natural Products and Signaling Pathways: The PI3K/Akt/mTOR Axis
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a crucial regulator of cell growth, proliferation, and survival. Dysregulation of this pathway is a common event in many cancers, making it an attractive target for anticancer drug development. Several thiazole-containing compounds have been identified as potent inhibitors of the PI3K/Akt/mTOR pathway.
These inhibitors can act at different nodes within the pathway. Some directly inhibit the kinase activity of PI3K, preventing the phosphorylation of PIP2 to PIP3. Others may target mTOR, a downstream effector of Akt, thereby blocking protein synthesis and cell growth. The ability of thiazole derivatives to dually inhibit PI3K and mTOR is a particularly promising therapeutic strategy.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by thiazole derivatives.
Conclusion and Future Perspectives
The thiazole moiety is undeniably a cornerstone of biological activity in the realm of natural products. Its presence in a diverse range of compounds with potent anticancer, antimicrobial, and anti-inflammatory properties underscores its significance as a privileged scaffold for drug discovery. A thorough understanding of the mechanisms of action, biosynthetic pathways, and structure-activity relationships of thiazole-containing natural products is paramount for the rational design of novel and more effective therapeutic agents.
Future research in this field should focus on several key areas. The continued exploration of underexplored ecological niches, particularly marine environments, is likely to yield novel thiazole-containing natural products with unique biological activities. Advances in synthetic chemistry will enable the creation of more diverse and complex thiazole libraries for high-throughput screening. Furthermore, a deeper understanding of the specific molecular targets of these compounds and their interactions will facilitate the development of more selective and less toxic drugs. The integration of computational modeling and experimental validation will undoubtedly accelerate the journey of thiazole-based natural products from discovery to clinical application.
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A Comprehensive Technical Guide to the Synthesis of 2-Chloro-5-(chloromethyl)thiazole from Allyl Isothiocyanate
Abstract
This technical guide provides an in-depth exploration of the synthetic pathway for producing 2-chloro-5-(chloromethyl)thiazole, a pivotal intermediate in the agrochemical and pharmaceutical industries. The primary focus is on the direct chlorination-induced cyclization of allyl isothiocyanate, a robust and industrially significant method. This document elucidates the underlying reaction mechanism, presents a detailed and validated experimental protocol, discusses critical process variables for optimization, and outlines essential safety considerations. Designed for researchers, chemists, and drug development professionals, this guide synthesizes field-proven insights with rigorous scientific principles to provide a comprehensive resource for the successful synthesis of this valuable heterocyclic compound.
Introduction: The Significance of the Thiazole Moiety
The thiazole ring is a fundamental heterocyclic scaffold found in numerous biologically active compounds, including Vitamin B1 (Thiamine) and a variety of pharmaceuticals.[1] In modern agrochemistry, thiazole derivatives are indispensable, forming the core of the highly effective neonicotinoid class of insecticides.[2][3] Among these, 2-chloro-5-(chloromethyl)thiazole (CCMT) has emerged as a critical building block for the synthesis of blockbuster insecticides such as Thiamethoxam and Clothianidin.[2] Its utility stems from the two reactive chlorine sites, which allow for sequential and selective functionalization.
The synthesis of CCMT from allyl isothiocyanate (AITC) is a widely adopted industrial route.[4] AITC, the compound responsible for the pungent taste of mustard and wasabi, is a readily available and cost-effective starting material derived from natural sources or commercial synthesis.[5] This guide focuses on the direct transformation of AITC into CCMT through a chlorination and cyclization cascade, a process that is both elegant in its chemical logic and powerful in its application.
Overall Synthetic Strategy
The conversion of allyl isothiocyanate to 2-chloro-5-(chloromethyl)thiazole is achieved through a one-pot reaction involving treatment with a suitable chlorinating agent. This process orchestrates a cascade of events including electrophilic addition, intramolecular cyclization, and aromatization to yield the target thiazole ring system.
Caption: High-level overview of the synthesis of 2-chloro-5-(chloromethyl)thiazole.
Mechanistic Insights: The Chlorination-Cyclization Cascade
Understanding the reaction mechanism is paramount for process control and optimization. The synthesis proceeds through a series of well-defined steps, as proposed in the patent literature.[6] The key is the dual role of the chlorinating agent, which both activates the allyl moiety and participates in the formation of the heterocyclic ring.
-
Electrophilic Addition : The reaction initiates with the electrophilic addition of the chlorinating agent (e.g., sulfuryl chloride, SO₂Cl₂) across the alkene double bond of allyl isothiocyanate.
-
Sulfenyl Chloride Formation : This addition is believed to form a transient sulfenyl chloride intermediate.[6]
-
Intramolecular Cyclization : The nitrogen atom of the isothiocyanate group acts as an intramolecular nucleophile, attacking the electrophilic carbon center of the chlorinated chain, leading to the formation of a five-membered 2-thiazoline ring derivative.[6]
-
Aromatization : Subsequent elimination and rearrangement steps, driven by the reaction conditions, lead to the formation of the stable, aromatic thiazole ring, yielding the final product, 2-chloro-5-(chloromethyl)thiazole.
Caption: Proposed mechanism for the synthesis of 2-chloro-5-(chloromethyl)thiazole.
Experimental Protocol: A Validated Approach
The following protocol is a synthesized procedure based on established methods described in the scientific and patent literature, designed to be a self-validating system for laboratory-scale synthesis.[6][7][8]
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| Allyl Isothiocyanate (AITC) | ≥95% | Standard Supplier | Lachrymator, handle in fume hood. |
| Sulfuryl Chloride (SO₂Cl₂) | ≥97% | Standard Supplier | Corrosive, reacts violently with water. |
| Dichloromethane (DCM) | Anhydrous | Standard Supplier | Inert solvent. |
| Sodium Bicarbonate (NaHCO₃) | Reagent | Standard Supplier | For aqueous work-up. |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Standard Supplier | For drying organic phase. |
Comparative Reaction Parameters
| Parameter | Example 1[6] | Example 2[7] | Example 3[8] |
| Chlorinating Agent | Sulfuryl Chloride | Chlorine / SO₂Cl₂ | Sulfuryl Chloride |
| Solvent | Chloroform | Inert Solvent | Toluene |
| Temperature | 0°C to 60°C | -40°C to +30°C | 45°C then 80°C |
| AITC:Agent Ratio | ~1:1.2 | 1:1 to 1:2 | ~1:1.05 |
| Work-up | Distillation | Base Wash, Distillation | Methanol Quench, Distillation |
| Reported Yield | 73% | Not specified | ~70% |
Step-by-Step Synthesis Procedure
-
Reaction Setup : Equip a three-necked, round-bottom flask with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet. Place the flask in an ice-water bath to maintain temperature control.
-
Reagent Preparation : In the flask, prepare a solution of allyl isothiocyanate (e.g., 0.1 mol) in anhydrous dichloromethane (100 mL).
-
Controlled Addition : Charge the dropping funnel with sulfuryl chloride (e.g., 0.12 mol, 1.2 equivalents). Add the sulfuryl chloride dropwise to the stirred AITC solution over a period of 60-90 minutes, ensuring the internal temperature is maintained between 0°C and 10°C. Causality Note: Slow, cooled addition is critical to manage the exothermic nature of the reaction and prevent the formation of polymeric side products.
-
Reaction Progression : After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. The reaction progress can be monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Work-up and Neutralization : Cool the reaction mixture again in an ice bath. Slowly and carefully add it to a beaker containing a saturated aqueous solution of sodium bicarbonate to neutralize excess sulfuryl chloride and HCl byproduct. Transfer the mixture to a separatory funnel.
-
Extraction : Separate the organic layer. Wash the organic phase sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification : The resulting crude oil is purified by vacuum distillation to yield 2-chloro-5-(chloromethyl)thiazole as a colorless to pale yellow liquid or low-melting solid.[6][8][9]
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis of CCMT.
Critical Process Variables and Optimization
-
Choice of Chlorinating Agent : While chlorine gas can be used, sulfuryl chloride is often preferred in a laboratory setting due to its convenience as a liquid reagent, allowing for more precise control over stoichiometry.[6][7]
-
Solvent Selection : Halogenated solvents like dichloromethane and chloroform are effective as they are inert under the reaction conditions.[6] However, some industrial processes utilize acetonitrile, a dipolar aprotic solvent, which has been reported to give high yields and purity, potentially by stabilizing charged intermediates in the cyclization step.[10]
-
Temperature Management : This is arguably the most critical parameter. The initial electrophilic addition is highly exothermic. Insufficient cooling can lead to uncontrolled side reactions, including polymerization and decomposition, significantly reducing the yield and purity of the final product.[6][11] Some protocols involve a subsequent heating step to drive the aromatization to completion.[8]
-
Stoichiometry : A slight excess (1.1-1.5 equivalents) of the chlorinating agent is typically employed to ensure complete conversion of the allyl isothiocyanate.[6][10] Using a large excess is wasteful and complicates the purification process.[2]
Safety and Handling
-
Allyl Isothiocyanate : A potent lachrymator and irritant. It should always be handled in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Sulfuryl Chloride : Highly corrosive and toxic. It reacts violently with water, releasing toxic gases (SO₂ and HCl). All operations must be conducted under anhydrous conditions and in a fume hood.
-
Chlorinated Solvents : Dichloromethane and chloroform are volatile and suspected carcinogens. Avoid inhalation and skin contact.
-
Reaction Exotherm : Be prepared for a significant exotherm during the addition of the chlorinating agent. Ensure the cooling bath is adequate and addition is slow and controlled.
Conclusion
The synthesis of 2-chloro-5-(chloromethyl)thiazole from allyl isothiocyanate via a chlorination-induced cyclization is a powerful and efficient method for producing a high-value chemical intermediate. Success hinges on a firm grasp of the underlying reaction mechanism and meticulous control over key experimental variables, particularly temperature. By following the validated protocol and adhering to strict safety measures, researchers can reliably access this versatile building block for further application in the development of novel agrochemicals and pharmaceuticals.
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Mita, T., et al. (2007). Intramolecular Cyclization of in Situ Generated Adducts Formed between Thioamide Dianions and Thioformamides Leading to Generation of 5-Amino-2-thiazolines and 5-Aminothiazoles, and Their Fluorescence Properties. Organic Letters. Available at: [Link]
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Reddy, C. R., et al. (2007). Brønsted Acid Catalyzed Cyclization of Propargylic Alcohols with Thioamides. Facile Synthesis of Di- and Trisubstituted Thiazoles. The Journal of Organic Chemistry. Available at: [Link]
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International Journal of Science and Research (IJSR). (2022). Kinetics of Ring Closure Thiazole Cyclization Using 3-Chloroacetylacetone with Thioamides. Available at: [Link]
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-
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Illuminating the Heterocycle: A Technical Guide to the Structural Elucidaion of 2-(Chloromethyl)thiazole and Its Derivatives
Abstract
The thiazole ring is a cornerstone of numerous pharmaceutical and agrochemical agents, lending unique physicochemical properties to the molecules it inhabits.[1][2] The introduction of a reactive chloromethyl group at the 2-position creates a versatile synthetic intermediate, 2-(chloromethyl)thiazole, and its derivatives, which are pivotal in the development of novel bioactive compounds.[3][4] This technical guide provides an in-depth exploration of the methodologies employed in the structural elucidation of this critical class of compounds. Tailored for researchers, medicinal chemists, and professionals in drug development, this document synthesizes fundamental principles with practical, field-proven insights into the application of modern analytical techniques. We will delve into the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography, offering not just procedural steps but the causal reasoning behind experimental choices. This guide aims to equip the reader with the expertise to confidently and accurately characterize these vital heterocyclic structures.
The Architectural Blueprint: Understanding the this compound Scaffold
The this compound core presents a unique set of analytical challenges and opportunities. The thiazole ring itself is an electron-rich aromatic system containing two heteroatoms, nitrogen and sulfur, which influence the chemical environment of the constituent protons and carbons. The chloromethyl group at the C2 position is a key reactive handle, but its electron-withdrawing nature and the presence of a halogen atom introduce distinct spectroscopic signatures.
Derivatives of this core can be synthesized through various reactions, including the chlorination of isothiocyanates, which often yields a mixture of isomers that require careful characterization.[1] The structural integrity of the final molecule is paramount to its biological activity, making unambiguous elucidation a critical step in the research and development pipeline.
Deciphering the Code: A Multi-faceted Approach to Structural Elucidation
A singular analytical technique is rarely sufficient for the complete and unambiguous structural determination of a novel compound. A synergistic approach, integrating data from multiple spectroscopic and spectrometric methods, is the gold standard. This guide will focus on the "big three" of structural elucidation: NMR, MS, and X-ray crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
Proton NMR (¹H NMR) provides a wealth of information about the number of different types of protons, their electronic environments, and their proximity to other protons. For this compound and its derivatives, key diagnostic signals include:
-
Thiazole Ring Protons: The protons on the thiazole ring typically appear in the aromatic region of the spectrum. Their chemical shifts are influenced by the substituents on the ring. For instance, in 2-chloro-5-chloromethylthiazole, the proton at the C4 position appears as a singlet around 7.3 ppm.[1][3]
-
Chloromethyl Protons (-CH₂Cl): The methylene protons of the chloromethyl group are deshielded by the adjacent chlorine atom and the thiazole ring, typically resonating as a singlet in the range of 4.6-5.0 ppm.[1][3]
Table 1: Representative ¹H NMR Data for 2-Chloro-5-chloromethylthiazole [1][3]
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |
| Thiazole-H4 | 7.3 | Singlet (s) |
| -CH₂Cl | 4.6 | Singlet (s) |
Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing information about the carbon skeleton of the molecule. Key features for this compound derivatives include:
-
Thiazole Ring Carbons: The chemical shifts of the thiazole ring carbons are sensitive to the electronic effects of substituents. The carbon bearing the chlorine atom (C2) is typically found further downfield. For 2-chloro-5-chloromethylthiazole, the C2, C4, and C5 carbons resonate at approximately 152.6, 140.2, and 137.5 ppm, respectively.[1][3]
-
Chloromethyl Carbon (-CH₂Cl): The carbon of the chloromethyl group appears in the aliphatic region, typically around 37.1 ppm for 2-chloro-5-chloromethylthiazole.[1][3]
Table 2: Representative ¹³C NMR Data for 2-Chloro-5-chloromethylthiazole [1][3]
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C2 | 152.6 |
| C4 | 140.2 |
| C5 | 137.5 |
| -CH₂Cl | 37.1 |
Experimental Protocol: NMR Sample Preparation and Data Acquisition
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the purified this compound derivative.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical and should be based on the solubility of the compound and the desired chemical shift reference.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Tune and shim the spectrometer to ensure a homogeneous magnetic field.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
-
Acquire the ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans is typically required. Proton decoupling is commonly used to simplify the spectrum and improve the signal-to-noise ratio.
-
Mass Spectrometry: Weighing the Molecules and Their Fragments
Mass spectrometry (MS) is an indispensable technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis. For compounds containing chlorine, the isotopic pattern is a key diagnostic feature.
Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with natural abundances of approximately 75.8% and 24.2%, respectively, resulting in a characteristic 3:1 ratio for the M+ and M+2 peaks for monochlorinated compounds.[5][6][7] For dichlorinated compounds like 2-chloro-5-chloromethylthiazole, the isotopic pattern becomes more complex, with M+, M+2, and M+4 peaks.[5]
Diagram: Isotopic Pattern for a Dichlorinated Compound
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Unlocking Reaction Pathways: A Technical Guide to the Computational Modeling of 2-(Chloromethyl)thiazole Reactions
This guide provides researchers, scientists, and drug development professionals with an in-depth technical framework for the computational modeling of reactions involving 2-(chloromethyl)thiazole. This versatile building block is a cornerstone in the synthesis of numerous pharmaceutical and agrochemical agents, making a profound understanding of its reactivity essential for the rational design of novel molecules and synthetic routes. We will move beyond a simple recitation of methods to explain the underlying principles and justifications for procedural choices, ensuring a robust and reliable computational workflow.
The Significance of this compound in Synthesis
The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs.[1][2] this compound, in particular, serves as a critical intermediate, enabling the introduction of the thiazole moiety into larger molecular frameworks.[3] Its reactivity is dominated by the presence of two key electrophilic sites: the carbon of the chloromethyl group and, to a lesser extent, the C2 position of the thiazole ring. The primary reactions of this molecule are nucleophilic substitutions, typically proceeding via an SN2 mechanism at the chloromethyl carbon.[4] Understanding the kinetics and thermodynamics of these reactions is paramount for optimizing reaction conditions, predicting potential side products, and designing derivatives with desired properties.
The Computational Chemist's Toolkit: Methodological Pillars
The accurate in silico prediction of reaction mechanisms and energetics hinges on a judicious selection of computational methods. For the reactions of this compound, a multi-tiered approach grounded in Density Functional Theory (DFT) is recommended.
Foundational Theory: Density Functional Theory (DFT)
DFT has emerged as the workhorse of modern computational chemistry due to its favorable balance of accuracy and computational cost.[5] It allows for the elucidation of electronic structure and, consequently, the prediction of molecular geometries, energies, and reaction pathways.
Selecting the Right Tools: Functionals and Basis Sets
The accuracy of DFT calculations is intrinsically linked to the choice of the exchange-correlation functional and the basis set.
-
Functionals: For organic reactions, hybrid functionals often provide reliable results. The B3LYP functional is a robust and widely used choice for a broad range of systems.[6] For more complex systems or where higher accuracy is desired, the M06-2X functional is an excellent alternative, particularly for kinetics and thermochemistry.[7]
-
Basis Sets: The basis set describes the atomic orbitals used in the calculation. Pople-style basis sets, such as 6-31G(d) or the more flexible 6-311+G(2d,p), are well-suited for organic molecules.[6] The inclusion of polarization functions (d,p) and diffuse functions (+) is crucial for accurately describing the electron distribution in molecules with heteroatoms and for modeling transition states.
The Reaction Environment: Solvent Effects
Reactions are rarely performed in the gas phase. The inclusion of solvent effects is critical for obtaining meaningful results.
-
Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), treat the solvent as a continuous dielectric medium.[8] They offer a computationally efficient way to account for bulk solvent effects.
-
Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation. While computationally demanding, this method can be necessary when specific solvent-solute interactions, such as hydrogen bonding, play a direct role in the reaction mechanism.
For many nucleophilic substitution reactions of this compound, an implicit solvent model will likely provide a sufficiently accurate description of the reaction environment.
A Practical Workflow: Modeling the SN2 Reaction of this compound
Let us consider a representative reaction: the nucleophilic substitution of this compound with piperidine. This reaction is expected to proceed via an SN2 mechanism. The following workflow outlines the key computational steps.
Step 1: Geometry Optimization of Reactants and Products
The first step is to obtain the minimum energy geometries of the reactants (this compound and piperidine) and the product (2-(piperidin-1-ylmethyl)thiazole) and byproduct (HCl).
Experimental Protocol: Geometry Optimization
-
Build the initial structures: Construct the 3D structures of this compound, piperidine, and the expected product using a molecular builder like GaussView. The initial geometry for this compound can be informed by its known crystal structure.[3]
-
Create Gaussian input files: For each molecule, create an input file specifying the coordinates, charge (0), and multiplicity (1).
-
Define the calculation: Use the following keywords in the route section of the Gaussian input file: #p opt freq B3LYP/6-311+G(2d,p) scrf=(smd,solvent=dmso)
-
opt: Requests a geometry optimization.
-
freq: Computes vibrational frequencies at the optimized geometry. This is crucial to confirm that the structure is a true minimum (no imaginary frequencies).
-
B3LYP/6-311+G(2d,p): Specifies the DFT functional and basis set.
-
scrf=(smd,solvent=dmso): Applies the SMD implicit solvent model for DMSO, a common solvent for such reactions.[8]
-
-
Run the calculations and analyze the results: Execute the calculations and verify that the optimizations converged and that there are no imaginary frequencies in the output files.
Step 2: Locating the Transition State (TS)
The transition state is a first-order saddle point on the potential energy surface. Locating this structure is the most challenging, yet most critical, part of modeling a reaction.
Experimental Protocol: Transition State Search
-
Construct a guess for the TS structure: In GaussView, arrange the optimized reactants in a geometry that approximates the SN2 transition state. The nucleophilic nitrogen of piperidine should be approaching the carbon of the chloromethyl group from the backside, and the C-Cl bond should be elongated.
-
Set up the TS optimization: Create a Gaussian input file for the TS guess. The keywords for a transition state search are: #p opt=(ts,calcfc,noeigentest) freq B3LYP/6-311+G(2d,p) scrf=(smd,solvent=dmso)
-
opt=(ts,calcfc,noeigentest): ts specifies a search for a transition state. calcfc calculates the force constants at the initial geometry, which can improve convergence. noeigentest can be helpful if the initial guess is poor.
-
-
Verify the TS: After the optimization converges, it is imperative to perform a frequency calculation on the optimized TS structure. A true transition state will have exactly one imaginary frequency.[9] This imaginary frequency corresponds to the vibrational mode along the reaction coordinate, where the nucleophile attacks and the leaving group departs. This can be visualized in GaussView to confirm it represents the desired reaction pathway.[10]
Step 3: Confirming the Reaction Pathway with Intrinsic Reaction Coordinate (IRC) Calculations
An IRC calculation follows the reaction path downhill from the transition state, connecting it to the reactants and products. This confirms that the located TS is indeed the correct one for the reaction of interest.[11]
Experimental Protocol: IRC Calculation
-
Set up the IRC calculation: Using the optimized TS geometry, create a new Gaussian input file with the following keywords: #p irc=(calcfc,forward,reverse,maxpoints=50) B3LYP/6-311+G(2d,p) scrf=(smd,solvent=dmso) geom=allcheck guess=read
-
irc=(calcfc,forward,reverse,maxpoints=50): calcfc calculates the initial force constants. forward and reverse direct the calculation to follow the reaction path in both directions from the TS. maxpoints specifies the number of points to calculate along the path.
-
geom=allcheck guess=read: These keywords read the geometry and wavefunction from the checkpoint file of the preceding TS optimization and frequency calculation.
-
-
Analyze the IRC path: The output of the IRC calculation can be visualized to show the energy profile along the reaction coordinate, confirming that the TS connects the reactant and product states.[10]
Data Presentation and Interpretation
A clear presentation of the computational results is essential for their interpretation and communication.
Reaction Energy Profile
The energies of the optimized reactants, transition state, and products can be used to construct a reaction energy profile. This provides the activation energy (ΔG‡) and the overall reaction energy (ΔGrxn).
| Species | Relative Energy (kcal/mol) |
| Reactants | 0.0 |
| Transition State (TS) | ΔG‡ |
| Products | ΔGrxn |
Table 1: Example of a table for summarizing the relative Gibbs free energies of stationary points in a reaction.
Visualizing the Workflow
A flowchart diagram can effectively illustrate the computational workflow.
Caption: Computational workflow for modeling a chemical reaction.
Deeper Insights with Natural Bond Orbital (NBO) Analysis
NBO analysis provides a chemically intuitive picture of bonding and charge distribution.[12] Performing an NBO analysis on the transition state can reveal important details about bond formation and breaking, as well as charge delocalization. This can be requested in Gaussian by adding pop=nbo to the route section.
Ensuring Trustworthiness: Validation of Computational Models
A key aspect of scientific integrity in computational chemistry is the validation of theoretical models against experimental data.[1] While specific kinetic data for the reactions of this compound may be sparse in the literature, a robust computational model can provide valuable predictions. In cases where experimental data is available, such as reaction rates at different temperatures, the calculated activation energy (ΔG‡) can be compared to the experimentally determined value. A good agreement between the two lends significant credibility to the computational model.
In the absence of direct experimental data for validation, the consistency of the results with established chemical principles and with data for analogous reactions, such as the reaction of 2-chloroquinoxaline with piperidine, can provide a degree of confidence in the model's predictions.[13]
Conclusion
Computational modeling offers a powerful and insightful approach to understanding the reactivity of this compound. By following a systematic workflow grounded in sound theoretical principles, researchers can elucidate reaction mechanisms, predict kinetic and thermodynamic parameters, and ultimately guide the design of new molecules and synthetic strategies. The methodologies outlined in this guide provide a robust framework for achieving these goals, empowering scientists to harness the full potential of in silico chemistry in their research and development endeavors.
References
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Scribd. (n.d.). QST2 and IRC - COMPLETE INSTRUCTIONS. Retrieved from [Link]
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Jhaa, G. (2023, January 24). IRC Calculation in Gaussian. YouTube. Retrieved from [Link]
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Reddit. (2025, December 28). Discussion: Typical workflows for building a reaction mechanism DFT profile. Retrieved from [Link]
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Dailymotion. (2023, January 23). IRC Calculation in Gaussian. Retrieved from [Link]
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ResearchGate. (2012, April 18). When calculating with gaussian 09, if the frequency becomes negative what should be done? Retrieved from [Link]
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ResearchGate. (2025, August 6). Synthesis of 2-aminothiazole derivatives. Retrieved from [Link]
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ResearchGate. (2022, September 2). Synthesis of 2-aminothiazole derivatives: A short review. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]
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Gaussian. (2018, August 1). GaussView 6 Tutorial 3: Visualizing Results. YouTube. Retrieved from [Link]
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ResearchGate. (2023, February 3). How long is IRC calculation gonna take using gaussian? Retrieved from [Link]
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SB. (2023, November 18). How to do Transition State calculation using Gaussian 09W or 16. YouTube. Retrieved from [Link]
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ResearchGate. (n.d.). Transition State Searching in Gaussian/GaussView – an SN2 example. Retrieved from [Link]
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Gaussian. (n.d.). Natural Bond Orbital (NBO) Analysis. Retrieved from [Link]
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Medium. (2023, September 8). Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. Retrieved from [Link]
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ResearchGate. (n.d.). | DFT-calculated energy profile for the two reaction steps in the... Retrieved from [Link]
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Stack Exchange. (2017, November 28). How to construct a QST2 input file for Gaussian16 for multiple reactants and products? Retrieved from [Link]
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YouTube. (2023, September 26). Calculating chemical thermodynamics and transition states with DFT using Q-Chem. Retrieved from [Link]
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Science and Education Publishing. (n.d.). Kinetics Reaction and Mechanism of Thiazole with Sodium MethOxide in CSTR Reactor. Retrieved from [Link]
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University of Calgary. (n.d.). nucleophilic substitution and elimination of alkyl halides. Retrieved from [Link]
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Semantic Scholar. (n.d.). The Reaction of 2-Chloroquinoxaline with Piperidine in DMSO–H2O and DMF–H2O Mixtures: Kinetics and Solvent Effects. Retrieved from [Link]
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ResearchGate. (n.d.). 2-Chloro-5-chloromethyl-1,3-thiazole. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides. Retrieved from [Link]
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ResearchGate. (2025, August 6). The Reaction of 2-Chloroquinoxaline with Piperidine in DMSO–H2O and DMF–H2O Mixtures: Kinetics and Solvent Effects. Retrieved from [Link]
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ResearchGate. (2025, August 5). Ring expansion of 2-chloromethyl pyrrolidine or azetidine: Compared theoretical investigation. Retrieved from [Link]
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ResearchGate. (2025, August 9). Reaction of 4,5-dichloro-3-trichloromethylisothiazole with heterocyclic amines. Retrieved from [Link]
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Methodological & Application
Application Notes & Protocols: Synthesis of Thiamethoxam via 2-Chloro-5-chloromethylthiazole Intermediate
Foreword
Thiamethoxam, a second-generation neonicotinoid, stands as a cornerstone in modern crop protection due to its systemic properties and broad-spectrum efficacy against a wide range of sucking and chewing insects.[1][2][3] Its mechanism of action involves agonizing the nicotinic acetylcholine receptor (nAChR) in the insect central nervous system, leading to paralysis and death.[1][4] This document provides a comprehensive guide for the synthesis of Thiamethoxam, detailing the preparation of its key intermediates, 2-chloro-5-chloromethylthiazole (CCMT) and 3-methyl-4-nitroimino-1,3,5-oxadiazinane (MNIO), followed by their final condensation. The protocols herein are designed for researchers and process chemists, emphasizing not only the procedural steps but also the underlying chemical principles and safety considerations that govern a successful and reproducible synthesis.
Overall Synthesis Strategy
The most industrially viable and efficient synthesis of Thiamethoxam hinges on the N-alkylation of the pre-formed 3-methyl-4-nitroimino-1,3,5-oxadiazinane (MNIO) heterocycle with the highly reactive 2-chloro-5-chloromethylthiazole (CCMT) intermediate.[1][5][6] This convergent approach allows for the independent preparation and purification of two complex fragments, maximizing the overall yield and purity of the final active pharmaceutical ingredient (API).
Part I: Synthesis of Intermediate 1: 2-Chloro-5-chloromethylthiazole (CCMT)
The intermediate 2-chloro-5-chloromethylthiazole (CCMT) is a critical building block not only for Thiamethoxam but also for other major insecticides like Clothianidin.[7] While classical routes often start from 2-amino-5-methylthiazole and require cryogenic conditions for diazotization, modern industrial processes favor a "one-pot" method from readily available materials like 2,3-dichloropropene, which is more energy-efficient.[7][8]
Reaction Rationale and Mechanism
This synthesis proceeds through a sequence of three key transformations within a single reaction vessel:
-
Substitution: 2,3-Dichloropropene reacts with sodium thiocyanate (NaSCN) in the presence of a phase transfer catalyst to form 1-isothiocyanato-2-chloropropene.
-
Isomerization: A thermally induced[8][8]-sigmatropic rearrangement occurs, converting the thiocyanate into the more stable isothiocyanate isomer.[9] This step is crucial as the isothiocyanate is the required precursor for cyclization.
-
Chlorinative Cyclization: The isothiocyanate undergoes reaction with a chlorinating agent, such as sulfuryl chloride (SO₂Cl₂) or thionyl chloride, which drives the formation of the thiazole ring and chlorination at the 2-position.[7]
Protocol: One-Pot Synthesis of CCMT
Materials and Equipment:
-
500 mL three-necked flask equipped with a mechanical stirrer, condenser, and dropping funnel
-
Heating mantle with temperature controller
-
2,3-dichloropropene, Sodium thiocyanate (NaSCN), Sulfuryl chloride (SO₂Cl₂)
-
Toluene (solvent), Tetrabutylammonium bromide (catalyst)
-
Rotary evaporator, Vacuum distillation setup
Procedure:
-
Charge the Reactor: To the 500 mL flask, add sodium thiocyanate (100g, 1.23 mol), tetrabutylammonium bromide (2.5g), and toluene (200 mL).
-
Substitution: Begin stirring and slowly add 2,3-dichloropropene (108g, 0.97 mol) dropwise. Heat the mixture to 80°C and maintain reflux for 4 hours. Causality: This step forms the initial thiocyanate adduct. The phase transfer catalyst is essential for bringing the ionic thiocyanate into the organic phase to react.
-
Isomerization: After the initial reflux, increase the temperature to 120°C and heat for an additional 3 hours. The solution will darken significantly. Causality: This higher temperature provides the activation energy for the[8][8]-sigmatropic rearrangement to the required isothiocyanate intermediate.
-
Cyclization: Cool the reaction mixture to room temperature. Slowly add sulfuryl chloride (180g, 1.33 mol) dropwise, maintaining the temperature below 40°C using an ice bath if necessary. After the addition, allow the mixture to stir at room temperature for 2 hours. Causality: Sulfuryl chloride acts as both the chlorinating and cyclizing agent to form the stable aromatic thiazole ring.
-
Workup and Purification:
-
Carefully quench the reaction by slowly adding water. Separate the organic (toluene) layer.
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Concentrate the filtrate using a rotary evaporator to remove the toluene.
-
Purify the crude product by vacuum distillation (97°C at 6 mmHg) to yield CCMT as a colorless to light yellow liquid.[9][10]
-
| Parameter | Value | Source(s) |
| Starting Materials | 2,3-Dichloropropene, Sodium Thiocyanate, Sulfuryl Chloride | |
| Solvent / Catalyst | Toluene / Tetrabutylammonium Bromide | |
| Reaction Temperature | 80°C (Substitution) → 120°C (Isomerization) | |
| Typical Purity | >96% | [5] |
| Typical Yield | ~84% | [5] |
Part II: Synthesis of Intermediate 2: 3-Methyl-4-nitroimino-1,3,5-oxadiazinane (MNIO)
This heterocyclic core provides the backbone for the final Thiamethoxam molecule. Its synthesis is a well-established route first developed by Ciba Geigy (now Syngenta).[1]
Reaction Rationale and Mechanism
The synthesis begins with N-methyl nitroguanidine, which is itself prepared from S-methyl-N-nitro-isothiourea and methylamine.[1][11] The key step is a Mannich-type condensation reaction. Here, N-methyl nitroguanidine, acting as the nucleophile, reacts with two equivalents of formaldehyde in the presence of an acid catalyst (formic acid) to form the six-membered 1,3,5-oxadiazinane ring.[1]
Protocol: Synthesis of MNIO
Materials and Equipment:
-
Reaction vessel with stirrer, heating/cooling capabilities, and condenser
-
N-methyl nitroguanidine, Formaldehyde (37% aqueous solution), Formic acid
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Charge the Reactor: In a suitable reaction vessel, create a solution of N-methyl nitroguanidine in formic acid.
-
Mannich Reaction: Cool the solution and slowly add aqueous formaldehyde, maintaining the temperature below a set point (e.g., 40°C). Causality: The acid protonates the formaldehyde, making it a more reactive electrophile for the nucleophilic attack by the nitroguanidine nitrogens, leading to the ring formation.
-
Reaction Completion: After the addition is complete, allow the reaction to stir at a controlled temperature until analysis (e.g., TLC or HPLC) shows consumption of the starting material.
-
Isolation: The product often precipitates from the reaction mixture upon completion or cooling. Isolate the solid product by filtration.
-
Purification: Wash the filter cake with water and then a suitable solvent (e.g., cold ethanol) to remove residual acids and unreacted starting materials. Dry the white powder under vacuum. The product is typically of high purity (>97%) after this procedure.[5]
| Parameter | Value | Source(s) |
| Starting Materials | N-Methyl Nitroguanidine, Formaldehyde, Formic Acid | [1] |
| Reaction Type | Mannich Condensation | [1] |
| Typical Purity | >97% | [5] |
| Typical Yield | ~72% | [5] |
Part III: Final Condensation: Synthesis of Thiamethoxam
This final step unites the two key intermediates through a nucleophilic substitution reaction to form the target molecule, Thiamethoxam.[5][8]
Reaction Rationale and Mechanism
The reaction is an N-alkylation where the MNIO heterocycle acts as the nucleophile and CCMT serves as the alkylating agent. A base, typically potassium carbonate, is used to deprotonate the N-H bond of the nitroimino group on the MNIO ring, generating a more potent nucleophile.[2][8] This anion then attacks the electrophilic carbon of the chloromethyl group on CCMT, displacing the chloride ion and forming the C-N bond that links the two fragments. The reaction is often facilitated by a phase transfer catalyst in a polar aprotic solvent to enhance reaction rates and yield.[5][12]
Protocol: Synthesis of Thiamethoxam
Materials and Equipment:
-
Jacketed reaction vessel with stirrer, condenser, and temperature probe
-
2-chloro-5-chloromethylthiazole (CCMT), 3-methyl-4-nitroimino-1,3,5-oxadiazinane (MNIO)
-
Potassium carbonate (K₂CO₃, anhydrous), Tetramethylammonium hydroxide (catalyst)
-
Dimethyl carbonate (DMC) or Dimethylformamide (DMF) (solvent)
-
Hydrochloric acid (for pH adjustment), Deionized water
-
Filtration and drying equipment
Procedure:
-
Charge the Reactor: Add MNIO (e.g., 0.278 mol), CCMT (e.g., 0.242 mol), and dimethyl carbonate (148.8g) to the reaction vessel.[8] Causality: A slight excess of the MNIO component can help drive the reaction to completion and consume the more noxious CCMT intermediate.
-
Add Base and Catalyst: In a separate vessel, prepare a mixture of potassium carbonate (58g), tetramethylammonium hydroxide (1g), and dimethyl carbonate (130g).[8]
-
Reaction: Heat the main reactor to 60-70°C. Slowly add the base/catalyst mixture over 40-60 minutes.[8] Maintain the reaction temperature for 3-5 hours, monitoring the disappearance of CCMT by HPLC. Causality: The combination of heat, a polar aprotic solvent, and a catalyst ensures efficient deprotonation and subsequent alkylation, leading to high conversion in a reasonable timeframe.
-
Workup:
-
Cool the reaction mixture and add water (150 mL).
-
Adjust the pH of the aqueous solution to 6.5 using hydrochloric acid.[8] This neutralizes the excess base.
-
Allow the layers to separate and collect the organic (DMC) layer.
-
-
Isolation and Purification:
-
Concentrate the organic layer under reduced pressure.
-
Cool the concentrated solution to induce crystallization.
-
Filter the resulting white solid, wash with a small amount of cold water or solvent, and dry under vacuum to obtain pure Thiamethoxam.[8]
-
| Parameter | Value | Source(s) |
| Reactant Molar Ratio | CCMT : MNIO ≈ 1 : 1.15 | [8] |
| Solvent | Dimethyl Carbonate (DMC) or DMF | [5][8] |
| Base / Catalyst | K₂CO₃ / Tetramethylammonium Hydroxide | [8] |
| Reaction Temperature | 60 - 70°C | [5][8] |
| Typical Purity | >99% (after crystallization) | [13] |
| Typical Yield | 80 - 94% | [8][13] |
Part IV: Product Purification and Analysis
Purification: The final purity of Thiamethoxam is critical for its performance and regulatory approval. The most common purification method is recrystallization from a suitable organic solvent. Solvents such as methanol, toluene, or dimethyl carbonate have been shown to be effective, yielding a crystalline solid of high purity.[5] The choice of solvent can also influence the resulting crystalline form (polymorph), which may affect the product's stability.[5]
Analytical Characterization: A suite of analytical techniques is required to confirm the identity and purity of the synthesized Thiamethoxam.
-
High-Performance Liquid Chromatography (HPLC): This is the primary method for assessing purity and quantifying the product. A typical method uses a C8 or C18 reversed-phase column with a mobile phase of methanol and water, and UV detection at 254 nm.[14] The retention time for Thiamethoxam under these conditions is typically short, around 2.6 minutes.[14]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Used for unambiguous confirmation of the molecular weight (291.72 g/mol ) and for sensitive residue analysis.[15][16][17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure. Key expected signals in ¹H NMR (CDCl₃) include singlets for the thiazole proton (~7.3 ppm) and the methylene bridge protons (~4.6 ppm).[10]
-
Infrared (IR) Spectroscopy: Confirms the presence of key functional groups such as N-O (from the nitro group), C=N, and C-Cl bonds.
Part V: Safety and Handling
The synthesis of Thiamethoxam involves hazardous materials and requires strict adherence to safety protocols.
-
General Precautions: All operations should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[18][19] An emergency shower and eyewash station must be readily accessible.
-
Reagent-Specific Hazards:
-
2-Chloro-5-chloromethylthiazole (CCMT): A strong irritant.[6] Avoid inhalation and skin contact.
-
Chlorinating Agents (SO₂Cl₂, SOCl₂): Highly corrosive and react violently with water, releasing toxic gases. Handle with extreme care.
-
Solvents (Toluene, DMF, DMC): Are flammable and carry inhalation and contact toxicity risks.
-
-
Product Hazards: Thiamethoxam is harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[20]
-
Waste Disposal: All chemical waste, including residual reactants and solvents, must be collected in designated, labeled containers and disposed of in accordance with institutional and local environmental regulations.[18] Do not allow any material to enter drains or waterways.[18][19]
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For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the critical role played by the thiazole moiety in the structure and synthesis of Ritonavir, a cornerstone of antiretroviral therapy. While the initial query focused on 2-(chloromethyl)thiazole, extensive research into the synthesis of Ritonavir has clarified that the key building block is, in fact, 2-isopropyl-4-(chloromethyl)thiazole . This document will detail its application, providing scientifically grounded protocols and expert insights into its incorporation into the final drug molecule.
Introduction: The Significance of the Thiazole Moieties in Ritonavir
Ritonavir is a potent protease inhibitor used in the treatment of HIV/AIDS.[1][2] Its complex molecular architecture features two distinct thiazole-containing side chains. These heterocyclic groups are not mere structural placeholders; they are critical for the drug's pharmacokinetic profile. Specifically, the thiazole rings contribute to increased chemical stability against oxidation, while maintaining the necessary aqueous solubility for oral absorption.[2] The synthesis of Ritonavir is a convergent process, where these side chains are constructed separately and then coupled to a central diamino alcohol core.[1] This guide focuses on the synthesis of the terminal side chain derived from 2-isopropyl-4-(chloromethyl)thiazole.
The Key Building Block: Synthesis of 2-Isopropyl-4-(chloromethyl)thiazole
The journey to one of Ritonavir's crucial side chains begins with the synthesis of 2-isopropyl-4-(chloromethyl)thiazole. This intermediate is prepared via a cyclocondensation reaction.
Underlying Chemistry: Hantzsch Thiazole Synthesis
The formation of the 2-isopropyl-4-(chloromethyl)thiazole ring is a classic example of the Hantzsch thiazole synthesis. This reaction involves the condensation of a thioamide with an α-haloketone. In this specific case, 2-methylpropanethioamide (isobutyrothioamide) reacts with 1,3-dichloroacetone. The thioamide provides the sulfur and one nitrogen atom, while the 1,3-dichloroacetone provides the three carbon atoms of the thiazole ring. The isopropyl group at the 2-position of the final molecule originates from the isobutyrothioamide.
Experimental Protocol: Synthesis of 2-Isopropyl-4-(chloromethyl)thiazole Hydrochloride
This protocol is synthesized from procedures described in the patent literature.[3][4]
Objective: To synthesize 2-isopropyl-4-(chloromethyl)thiazole hydrochloride from 2-methylpropanethioamide and 1,3-dichloroacetone.
Materials:
| Reagent/Solvent | Formula | Molar Mass ( g/mol ) | Purpose |
| 2-Methylpropanethioamide | C₄H₉NS | 103.19 | Thioamide reactant |
| 1,3-Dichloroacetone | C₃H₄Cl₂O | 126.97 | α-haloketone reactant |
| Acetone | C₃H₆O | 58.08 | Solvent |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Dehydrating agent |
Procedure:
-
To a solution of 2-methylpropanethioamide (1 equivalent) in acetone, add 1,3-dichloroacetone (1 equivalent) and anhydrous magnesium sulfate (1 equivalent).[2]
-
Heat the reaction mixture to reflux and maintain for approximately 4 hours.[4]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the mixture to room temperature and filter to remove the magnesium sulfate.[4]
-
Concentrate the filtrate under reduced pressure to yield crude 2-isopropyl-4-(chloromethyl)thiazole hydrochloride as an oil.[2][4] This crude product is often used directly in the next step without further purification.
Causality and Insights:
-
Choice of Solvent: Acetone is a suitable polar aprotic solvent that effectively dissolves the reactants.
-
Dehydrating Agent: Anhydrous magnesium sulfate is used to remove any traces of water, which could lead to unwanted side reactions with the highly reactive 1,3-dichloroacetone.
-
Reaction Control: The reflux condition provides the necessary activation energy for the cyclization to proceed at a reasonable rate.
Building the Side Chain: N-Alkylation and Subsequent Coupling
The newly synthesized 2-isopropyl-4-(chloromethyl)thiazole is a reactive electrophile due to the chloromethyl group. This reactivity is harnessed to introduce the N-methyl amine functionality, which is a key part of the final Ritonavir structure.
Workflow for the Synthesis of the Valine-Thiazole Side Chain
The overall process involves a two-step sequence: first, the nucleophilic substitution of the chlorine with methylamine, followed by the coupling of the resulting secondary amine with an activated L-valine derivative.
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Application Notes and Protocols for the Synthesis of 2-Aminothiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-aminothiazole scaffold is a privileged heterocyclic motif integral to a multitude of biologically active compounds and approved pharmaceuticals.[1][2][3][4] Its prevalence in medicinal chemistry underscores the continuous need for robust and versatile synthetic protocols. This guide provides an in-depth exploration of the experimental procedures for synthesizing 2-aminothiazole derivatives, with a primary focus on the seminal Hantzsch thiazole synthesis. We will delve into the mechanistic underpinnings of this reaction, offer detailed, field-proven protocols, and discuss modern advancements that enhance efficiency and expand substrate scope. This document is designed to serve as a practical resource for researchers engaged in the discovery and development of novel therapeutics.
Introduction: The Significance of the 2-Aminothiazole Core
Heterocyclic compounds form the bedrock of modern medicinal chemistry, and among them, the 2-aminothiazole ring system holds a place of particular distinction.[1][3] This five-membered aromatic ring containing nitrogen and sulfur atoms is a key pharmacophore found in a wide array of therapeutic agents with diverse biological activities, including antimicrobial, anti-inflammatory, anticancer, and anti-HIV properties.[1][2] The structural versatility of the 2-aminothiazole core allows for extensive functionalization, enabling the fine-tuning of physicochemical properties and biological targets.
The enduring importance of this scaffold necessitates reliable and adaptable synthetic strategies. The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, remains one of the most classical and versatile methods for constructing the thiazole ring.[5][6][7] This venerable reaction has stood the test of time and continues to be a cornerstone in the synthesis of 2-aminothiazole derivatives.
The Hantzsch Thiazole Synthesis: A Mechanistic and Practical Overview
The Hantzsch synthesis is a condensation reaction between an α-haloketone and a thioamide (or thiourea for the synthesis of 2-aminothiazoles) to yield a thiazole.[6][7][8] The reaction is known for its simplicity and generally high yields.[7][8]
The Reaction Mechanism
The mechanism of the Hantzsch thiazole synthesis proceeds through a well-established sequence of steps:
-
Nucleophilic Attack: The reaction initiates with a nucleophilic attack of the sulfur atom of the thioamide/thiourea on the α-carbon of the haloketone, displacing the halide in an SN2 reaction.[8][9]
-
Intramolecular Cyclization: Following the initial S-alkylation, the nitrogen atom of the resulting intermediate performs an intramolecular nucleophilic attack on the carbonyl carbon of the ketone.[8][9][10]
-
Dehydration: The cyclic intermediate then undergoes dehydration (loss of a water molecule) to form the aromatic thiazole ring.[9][10]
The aromaticity of the final thiazole product provides a strong thermodynamic driving force for the reaction.[11]
Diagram 1: Mechanism of the Hantzsch Thiazole Synthesis
Caption: A general workflow for the synthesis and purification of 2-aminothiazoles.
Modern Variations and Enhancements
While the classical Hantzsch synthesis is highly effective, several modern variations have been developed to improve reaction conditions, yields, and environmental friendliness.
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields for the synthesis of 2-aminothiazole derivatives. [1]The rapid and efficient heating provided by microwaves often leads to cleaner reactions with fewer side products.
-
Green Chemistry Approaches: The use of greener solvents, such as water or ethanol, and catalysts is an active area of research. [7][12]Some protocols utilize solvent-free conditions or employ reusable catalysts to minimize environmental impact. [12][13][14]* One-Pot, Multi-Component Reactions: To improve efficiency, one-pot procedures have been developed where the α-haloketone is generated in situ from an acetophenone, a halogen source (like N-bromosuccinimide or iodine), and then reacted with thiourea without isolation of the intermediate. [3][15][16]
Safety and Handling Precautions
Researcher safety is paramount. The reagents used in the synthesis of 2-aminothiazole derivatives require careful handling.
-
Thiourea: Thiourea is a suspected carcinogen and may have adverse effects on the thyroid gland with prolonged exposure. [17][18]It is crucial to handle thiourea in a well-ventilated area, preferably a fume hood, and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. [17][19][20]Avoid inhaling the dust and prevent skin contact. [17][18]* α-Haloketones: These compounds are lachrymators (tear-inducing) and skin irritants. They should always be handled in a fume hood with appropriate PPE. In case of skin contact, wash the affected area immediately with soap and water.
-
General Precautions: Always consult the Safety Data Sheet (SDS) for each reagent before use. [17][19]Ensure that emergency equipment, such as an eye wash station and safety shower, is readily accessible. [18]
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no product yield | - Incomplete reaction- Impure starting materials- Incorrect reaction temperature | - Increase reaction time or temperature- Purify starting materials before use- Optimize reaction temperature |
| Formation of side products | - Overheating- Incorrect stoichiometry | - Use a lower reaction temperature- Carefully control the stoichiometry of reactants |
| Difficulty in product isolation | - Product is soluble in the workup solvent | - Use a different workup solvent or adjust the pH to induce precipitation |
Conclusion
The synthesis of 2-aminothiazole derivatives, particularly through the Hantzsch reaction, is a fundamental and highly valuable transformation in medicinal and organic chemistry. The protocols and insights provided in this guide are intended to equip researchers with the knowledge and practical skills to confidently and safely synthesize these important compounds. By understanding the underlying mechanism and being aware of modern variations and potential challenges, scientists can effectively leverage these methods in their pursuit of novel therapeutic agents.
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An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021-03-07). National Institutes of Health. [Link]
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Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. National Institutes of Health. [Link]
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Application Notes: 2-(Chloromethyl)thiazole in Agrochemical Synthesis
Executive Summary
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 2-(chloromethyl)thiazole, a pivotal intermediate in the synthesis of modern agrochemicals. Its unique chemical structure, featuring a reactive chloromethyl group attached to a biologically significant thiazole ring, makes it an indispensable building block for second-generation neonicotinoid insecticides.[1][2][3] This guide will detail the synthesis protocols for two major agrochemicals, Thiamethoxam and Clothianidin, emphasizing the underlying chemical principles, safety protocols, and process optimization.
The Central Intermediate: 2-Chloro-5-chloromethylthiazole (CCMT)
2-Chloro-5-chloromethylthiazole (CCMT) is a specialized thiazole derivative that serves as the cornerstone for the synthesis of several market-leading insecticides.[4] The molecule's utility stems from two key structural features: the 2-chloro-thiazole moiety, which is crucial for binding to the nicotinic acetylcholine receptors (nAChRs) in insects, and the highly reactive C5-chloromethyl group.[1][5] This chloromethyl group acts as a potent electrophile, readily undergoing nucleophilic substitution reactions to form the critical bond that links the thiazole heterocycle to the rest of the insecticide molecule.[1]
2.1 Physicochemical & Safety Data
Accurate characterization and safe handling of CCMT are paramount for successful and secure synthesis.
Table 1: Physicochemical Properties of 2-Chloro-5-chloromethylthiazole
| Property | Value | Reference(s) |
| CAS Number | 105827-91-6 | [6] |
| Molecular Formula | C₄H₃Cl₂NS | [7] |
| Molecular Weight | 168.04 g/mol | [7] |
| Appearance | White to light yellow crystal or liquid (>31°C) | [8] |
| Melting Point | 31-35°C | [7] |
| Boiling Point | 268.6°C (Predicted) | [7] |
| Purity | Typically ≥98% | [6] |
2.2 Critical Safety & Handling Protocols
CCMT is a hazardous substance and requires strict adherence to safety protocols.[9] It is harmful if swallowed, toxic in contact with skin, and causes severe skin burns and eye damage.[9]
Table 2: GHS Hazard and Precautionary Statements for CCMT
| Category | GHS Code | Statement | Reference(s) |
| Hazard | H302 | Harmful if swallowed. | [6][9] |
| H311 | Toxic in contact with skin. | [9] | |
| H314 | Causes severe skin burns and eye damage. | [9] | |
| H317 | May cause an allergic skin reaction. | [9] | |
| H411 | Toxic to aquatic life with long lasting effects. | [9] | |
| Precaution | P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [6][9] |
| P260 | Do not breathe dust/fume/gas/mist/vapours/spray. | ||
| P273 | Avoid release to the environment. | [9] | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [6][9] | |
| P310 | Immediately call a POISON CENTER or doctor/physician. | [6][9] |
Mandatory Handling Procedures:
-
Ventilation: Always handle CCMT in a certified chemical fume hood to avoid inhalation of fumes.[6][10]
-
Personal Protective Equipment (PPE): Wear nitrile or neoprene gloves, a chemically resistant lab coat, and chemical splash goggles with a face shield.[9][10]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances, preferably in a locked cabinet at 2-8°C.[6][10]
-
Spill & Disposal: In case of a spill, absorb with an inert material (e.g., vermiculite) and place in a sealed container for hazardous waste disposal.[9][10] Dispose of unused product and contaminated packaging through a licensed professional waste disposal service.[9]
Core Application: Synthesis of Neonicotinoid Insecticides
Neonicotinoids are systemic insecticides that are highly effective against a wide range of sucking and chewing pests.[11][12] They act as agonists on insect nAChRs, leading to paralysis and death.[13][14] The synthesis of thianicotinyl neonicotinoids like Thiamethoxam and Clothianidin hinges on the N-alkylation of a nitroimino heterocycle with CCMT.
Application Note I: Synthesis of Thiamethoxam
Thiamethoxam is a broad-spectrum, systemic insecticide first marketed in 1991.[11][15] It is synthesized via the condensation reaction of CCMT with 3-methyl-4-nitroimino perhydro-1,3,5-oxadiazine.[16]
4.1 Reaction Principle & Causality
The synthesis is a classic SN2 reaction. The nitrogen atom of the 3-methyl-4-nitroimino perhydro-1,3,5-oxadiazine acts as the nucleophile, attacking the electrophilic methylene carbon of CCMT's chloromethyl group.
-
Solvent Choice: Polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl Carbonate (DMC) are preferred.[15][16] These solvents effectively solvate the cations of the base, leaving the anion more reactive, while not interfering with the nucleophile through hydrogen bonding. This enhances the reaction rate.
-
Base: An inorganic base, typically anhydrous potassium carbonate (K₂CO₃), is used as an acid scavenger.[15][16] It neutralizes the HCl formed during the reaction, driving the equilibrium towards the product.
-
Catalyst: A phase-transfer catalyst (PTC) such as Triethyl benzyl ammonium chloride (TEBA) is often employed, especially in industrial preparations.[15][17] The PTC facilitates the transfer of the base's anion from the solid phase to the organic phase where the reaction occurs, significantly accelerating the process.
4.2 Detailed Laboratory Protocol: Synthesis of Thiamethoxam
This protocol is a representative laboratory-scale synthesis adapted from patent literature.[16]
-
Equipment Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, thermometer, and a reflux condenser under a nitrogen atmosphere.
-
Reagent Charging: To the flask, add 3-methyl-4-nitroimino perhydro-1,3,5-oxadiazine (5.66 g, 0.0354 mol) and dimethyl carbonate (15 mL).
-
Addition of CCMT: Add 2-chloro-5-chloromethylthiazole (CCMT) (3.99 g, 0.0236 mol) to the reaction mixture.
-
Base Addition: In a separate beaker, prepare a slurry of anhydrous potassium carbonate (5.8 g, 0.042 mol) and tetramethylammonium hydroxide (0.1 g, catalyst) in dimethyl carbonate (13 mL).
-
Reaction Initiation: Slowly add the base slurry to the reaction flask over 40-60 minutes, maintaining the internal temperature at 60-70°C.
-
Monitoring: Stir the reaction mixture at 65°C. Monitor the disappearance of CCMT using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 4-6 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add deionized water (15 mL).
-
pH Adjustment & Extraction: Adjust the pH of the aqueous layer to ~6.5 using 1M hydrochloric acid. The product will remain in the organic (dimethyl carbonate) layer. Separate the layers using a separatory funnel.
-
Isolation: Concentrate the organic layer under reduced pressure using a rotary evaporator.
-
Purification: Cool the concentrated residue to 0-5°C to induce crystallization. Filter the resulting white solid, wash with a small amount of cold water, and dry under vacuum to yield pure thiamethoxam.
Expected Yield: 78-85%.[16][18]
4.3 Data Summary: Thiamethoxam Synthesis Conditions
| Solvent | Base | Catalyst | Temp. (°C) | Yield (%) | Reference |
| Dimethyl Carbonate | K₂CO₃ | Tetramethylammonium Hydroxide | 60-70 | 78-80 | [16] |
| Dimethylformamide (DMF) | K₂CO₃ | TEBA | ~65 | >90 (Purity 98%) | [15][17] |
| Dimethyl Carbonate | N,N-diisopropylethylamine | None | 30-40 | 91-94 | |
| C2-C5 Fatty Alcohol | Inorganic Base | None | 80-150 | 85-95 | [18] |
Application Note II: Synthesis of Clothianidin
Clothianidin is another prominent neonicotinoid insecticide known for its high efficacy against a broad range of pests.[19] Its synthesis also relies on CCMT as the key building block. A common and efficient route involves a two-step process starting from (Z)-1-methyl-2-nitroguanidine.[20]
5.1 Reaction Principle & Causality
This synthesis employs a protecting group strategy to achieve high yield and purity.
-
Step 1: Formation of the Triazinane Intermediate: (Z)-1-methyl-2-nitroguanidine is first reacted with n-propylamine and formaldehyde (Mannich reaction) to form a stable triazinane intermediate, (Z)-1-methyl-N-nitro-5-propyl-1,3,5-triazinan-2-imine. This step protects one of the amine groups and sets up the core structure.
-
Step 2: N-Alkylation with CCMT: The triazinane intermediate is then subjected to electrophilic substitution (N-alkylation) with CCMT. An acid-binding agent is required to neutralize the HCl byproduct.
-
Step 3: Hydrolysis to Clothianidin: The final step involves the acidic hydrolysis of the N-propyl group from the triazinane ring, yielding the final product, Clothianidin. This deprotection step is crucial and must be controlled to avoid degradation of the product.
5.2 Detailed Laboratory Protocol: Synthesis of Clothianidin
This protocol is adapted from a process improvement study and patent literature.[20][21][22]
Part A: Synthesis of (E)-1-[(2-chlorothiazol-5-yl)methyl]-3-methyl-N-nitro-5-propyl-1,3,5-triazinan-2-imine (Alkylated Intermediate)
-
Equipment Setup: In a 250 mL flask equipped with a stirrer and thermometer, dissolve 1-methyl-5-n-propyl-2-nitroimino-hexahydro-1,3,5-triazine (Intermediate from Step 1; 0.07 mol) in N,N-dimethylformamide (DMF, 100 mL).
-
Base Addition: Add anhydrous potassium carbonate (11.6 g, 0.084 mol).
-
CCMT Addition: While stirring at 20-25°C, add a solution of CCMT (11.8 g, 0.07 mol) in DMF (20 mL) dropwise over 30 minutes.
-
Reaction: Slowly heat the mixture to 40-50°C and maintain for 2-3 hours. Monitor the reaction by HPLC until the starting triazine is <1.0%.
-
Isolation: Cool the reaction mixture and filter off the inorganic salts. To the filtrate, add saturated brine and an extraction solvent (e.g., ethyl acetate).[21] Stir, separate the organic layer, and concentrate under vacuum. Cool the residue to <0°C to crystallize the intermediate. Filter and dry.
Part B: Hydrolysis to Clothianidin
-
Hydrolysis: Take the alkylated intermediate (from Part A) and suspend it in a mixture of water and a suitable organic solvent.
-
Acidification: Add dilute hydrochloric acid and heat the mixture. The precise temperature and time will depend on the specific substrate and acid concentration but typically ranges from 20°C to 100°C.[22]
-
Work-up: After the hydrolysis is complete (monitored by TLC/HPLC), cool the mixture.
-
Purification: Neutralize the solution carefully. The Clothianidin product may precipitate. Filter the solid, wash with water, and dry under vacuum to obtain the final product.
Overall Yield: Approximately 77%.[20]
Conclusion
2-Chloro-5-chloromethylthiazole is a demonstrably versatile and indispensable intermediate for the agrochemical industry.[7][8] Its unique reactivity allows for the efficient, high-yield synthesis of complex and highly active neonicotinoid insecticides like Thiamethoxam and Clothianidin.[2] The protocols detailed herein provide a robust framework for the laboratory-scale synthesis of these vital crop protection agents. Success in these syntheses is contingent not only on procedural accuracy but also on a deep understanding of the reaction mechanisms and an unwavering commitment to the stringent safety protocols required when handling this potent chemical building block.[1][7]
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Fluorochem. (2024). Safety Data Sheet - 2-Chloro-4-(chloromethyl)thiazole. Fluorochem.
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Capot Chemical Co., Ltd. (2013). MSDS of 2-Chloro-5-(chloromethyl)thiazole. Capot Chemical.
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JIN DUN CHEMISTRY. (2025). Why 2-Chloro-5-chloromethylthiazole is an Essential Compound in Agrochemical and Pharmaceutical Industries. JIN DUN CHEMISTRY.
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AK Scientific, Inc. (n.d.). Safety Data Sheet - 2-Chloro-5-chloromethylthiazole. AK Scientific, Inc.
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Borochem. (2025). The Versatility of 2-Chloro-5-chloromethylthiazole in Chemical Synthesis. Borochem.
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Rotam Agrochem International Company Limited. (2017). Process for the preparation of thiamethoxam. European Patent EP 3480196A1.
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Hunan Haohua Chemical Co Ltd. (2018). Synthetic method of thiamethoxam. Chinese Patent CN108164522B.
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Quinoline. (n.d.). 2-Chloro-5-(chloromethyl)thiazole. Quinoline.
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Jiangsu Kuaida Agrochemical Co Ltd. (2013). Clothianidin synthesis process. Chinese Patent CN103242258A.
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ChemicalBook. (2025). 2-CHLORO-4-METHYL-THIAZOLE - Safety Data Sheet. ChemicalBook.
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Beilite Chemical Co Ltd. (2019). Preparation method of thiamethoxam. Chinese Patent CN110092783B.
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Jiangsu Changlong Agrochemical Co Ltd. (2015). Synthesis method of chloronicotinyl insecticide clothianidin. Chinese Patent CN104529934A.
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Jiangsu Tianrong Group Co Ltd. (2017). The preparation method of clothianidin. Chinese Patent CN107163000A.
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Zhang, J. et al. (n.d.). Process Improvements for the Preparation of Insecticide Clothianidin. ResearchGate.
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Shandong Weifang Rainbow Chemical Co Ltd. (2021). Green synthesis method of thiamethoxam. Chinese Patent CN115385904A.
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Hebei Veyong Bio-chemical Co Ltd. (2014). Preparation method of thiamethoxam. Chinese Patent CN103880832A.
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Rotam Agrochem International Company Limited. (2019). Process for the preparation of thiamethoxam. European Patent EP3480196A1.
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Jigs chemical. (n.d.). Understanding 2-Chloro-5-Chloromethylthiazole: A Key Intermediate for Pesticides and Pharmaceuticals. Jigs chemical.
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Rotam Agrochem International Company Limited. (2015). Method of producing thiamethoxam. WIPO Patent WO2015180585A9.
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Patsnap. (n.d.). Method for preparing 2-chlorine-5 chloromethyl thiazole. Eureka.
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Hailir Pesticides and Chemicals Group Co Ltd. (2018). A method of preparing clothianidin. Chinese Patent CN108610300A.
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Benchchem. (n.d.). 2,5-Dichloropyridine: A Key Intermediate in the Synthesis of Neonicotinoid Insecticides. Benchchem.
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Casida, J. E. (2018). Molecular Mechanism of Action of Neonicotinoid Insecticides. MDPI.
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Asati, V. et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI.
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Tomizawa, M., & Casida, J. E. (2003). Neonicotinoid insecticide toxicology: mechanisms of selective action. Annual review of pharmacology and toxicology, 43, 247-268.
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Khan, I. et al. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI.
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Revolutionizing Thiazole Synthesis: A Guide to Microwave-Assisted Protocols
Introduction: The Significance of Thiazoles and the Drive for Greener Synthesis
The thiazole nucleus, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry. This structural motif is integral to a wide array of pharmaceuticals, including antimicrobial agents like sulfathiazole, antiretroviral drugs such as Ritonavir, and various anticancer and anti-inflammatory compounds.[1] The continued importance of thiazole derivatives in drug discovery necessitates the development of efficient, rapid, and environmentally sustainable synthetic methodologies.[2][3]
Conventional methods for synthesizing thiazoles, while foundational, often require prolonged reaction times, harsh conditions, and the use of volatile organic solvents, contributing to significant energy consumption and waste generation.[4][5] In response to the growing demand for greener chemical practices, microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology.[4][6] This guide provides detailed application notes and protocols for the microwave-assisted synthesis of thiazole compounds, offering researchers a powerful tool to accelerate their discovery and development processes.
The Engine of Acceleration: Understanding Microwave-Assisted Organic Synthesis (MAOS)
Microwave-assisted synthesis utilizes the ability of certain materials to transform electromagnetic energy into heat. Unlike conventional heating, which relies on conduction and convection to transfer heat from an external source to the reaction mixture, microwave irradiation directly heats the reactants and solvent.[4] This process is governed by two primary mechanisms:
-
Dipolar Polarization: Polar molecules within the reaction mixture, such as the solvents and reactants themselves, possess permanent dipoles. When subjected to the rapidly oscillating electric field of the microwaves, these molecules attempt to align with the field. This constant reorientation generates friction, leading to rapid and uniform heating throughout the bulk of the material.
-
Ionic Conduction: If ions are present in the reaction mixture, they will migrate in response to the oscillating electric field. The resistance to this ionic movement results in collisions and friction, which in turn generates heat.
This unique heating mechanism provides several distinct advantages over conventional methods:
-
Rapid Reaction Rates: The direct and efficient energy transfer leads to a rapid increase in temperature, dramatically accelerating reaction rates. Reactions that take hours under conventional reflux can often be completed in minutes with microwave assistance.[5][7][8]
-
Higher Yields and Purity: The uniform heating minimizes the formation of hotspots and reduces the likelihood of side reactions and thermal degradation of products, often resulting in higher isolated yields and cleaner reaction profiles.[7][8]
-
Energy Efficiency: By heating only the reaction mixture and not the vessel, microwave synthesis is significantly more energy-efficient than conventional heating methods.[6]
-
Alignment with Green Chemistry: MAOS aligns with the principles of green chemistry by reducing reaction times, energy consumption, and often allowing for the use of less hazardous solvents or even solvent-free conditions.[2][3][4][6][9]
Core Workflow for Microwave-Assisted Thiazole Synthesis
The general workflow for performing a microwave-assisted synthesis of thiazole compounds is straightforward and amenable to rapid optimization.
Figure 2: Simplified Hantzsch thiazole synthesis mechanism.
Detailed Application Protocols
The following protocols are illustrative examples of the application of microwave-assisted synthesis for the preparation of various thiazole derivatives.
Protocol 1: Microwave-Assisted Synthesis of 2-Amino-4-arylthiazoles
This protocol describes a one-pot, three-component synthesis of 2-amino-4-arylthiazoles from aromatic ketones, N-bromosuccinimide (NBS), and thiourea in an aqueous medium. This method avoids the use of lachrymatory α-haloketones by generating them in situ.
Reaction Scheme:
Aromatic Ketone + NBS + Thiourea --(Microwave)--> 2-Amino-4-arylthiazole
Materials:
-
Aromatic ketone (e.g., acetophenone): 5 mmol
-
N-Bromosuccinimide (NBS): 5.5 mmol
-
Thiourea: 5 mmol
-
Polyethylene glycol (PEG)-400 and water (1:2 mixture): 5 mL
-
Microwave reactor vials (10 mL) with stir bars
-
CEM Discover Microwave Synthesizer (or equivalent)
Procedure:
-
To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add the aromatic ketone (5 mmol), N-bromosuccinimide (5.5 mmol), and 5 mL of the PEG-400/water mixture.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 300 W power and a temperature of 80 °C. Monitor the formation of the α-bromoketone by thin-layer chromatography (TLC).
-
Once the α-bromination is complete, cool the vial to room temperature.
-
Add thiourea (5 mmol) to the reaction mixture.
-
Reseal the vial and irradiate again at 300 W and 80-85 °C for 28-32 minutes, or until TLC indicates the consumption of the starting materials.
-
After cooling, pour the reaction mixture into crushed ice.
-
Collect the precipitated solid by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure 2-amino-4-arylthiazole.
Protocol 2: Microwave-Assisted Synthesis of 2,4-Disubstituted Thiazoles
This protocol outlines the synthesis of 2,4-disubstituted thiazoles via the reaction of a thioamide and an α-haloketone in ethanol under microwave irradiation.
Reaction Scheme:
Thioamide + α-Haloketone --(Microwave)--> 2,4-Disubstituted Thiazole
Materials:
-
Substituted thioamide (e.g., thiobenzamide): 1 mmol
-
α-Haloketone (e.g., 2-bromoacetophenone): 1 mmol
-
Ethanol: 3 mL
-
Microwave reactor vials (10 mL) with stir bars
-
Biotage Initiator or CEM Discover Microwave Synthesizer (or equivalent)
Procedure:
-
In a 10 mL microwave vial, combine the thioamide (1 mmol), α-haloketone (1 mmol), and ethanol (3 mL).
-
Add a magnetic stir bar and securely cap the vial.
-
Place the vial in the microwave reactor cavity.
-
Set the reaction temperature to 120 °C, the reaction time to 10 minutes, and the power to 150 W.
-
Once the irradiation is complete, allow the vial to cool to room temperature.
-
Transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the pure 2,4-disubstituted thiazole.
Protocol 3: One-Pot, Three-Component Synthesis of Fused Thiazoles
This protocol describes a multicomponent reaction for the synthesis of thiazolopyrimidine derivatives under microwave irradiation.
Reaction Scheme:
Acetyl Pyrazole + Thiosemicarbazide + Hydrazonoyl Chloride --(Microwave)--> Fused Thiazole Derivative
Materials:
-
Acetyl pyrazole derivative: 10 mmol
-
Thiosemicarbazide: 10 mmol
-
Hydrazonoyl chloride derivative: 10 mmol
-
Ethanol: 20 mL
-
Triethylamine (as a base): 10 mmol
-
Microwave reactor with a power output of at least 500 W
Procedure:
-
In a suitable reaction vessel, mix the acetyl pyrazole (10 mmol) and thiosemicarbazide (10 mmol) in ethanol (20 mL) with a catalytic amount of concentrated HCl.
-
Irradiate the mixture in a microwave oven at 500 W and 150 °C for 6 minutes to form the thiosemicarbazone intermediate.
-
To this mixture, add the hydrazonoyl chloride (10 mmol) and triethylamine (10 mmol).
-
Continue the microwave irradiation at 500 W and 150 °C for an additional 3-5 minutes.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Collect the precipitated product by filtration, wash with ethanol, and dry to obtain the fused thiazole derivative. [10]
Data Presentation: A Comparative Analysis
The advantages of microwave-assisted synthesis are most evident when compared directly with conventional heating methods. The following table summarizes typical results for the synthesis of various thiazole derivatives.
| Thiazole Derivative | Method | Catalyst/Solvent | Time | Yield (%) | Reference |
| 2-Amino-4-phenylthiazole | Conventional | Ethanol | 8-10 hours | ~70% | [5] |
| Microwave | Iodine/Ethanol | 5-15 min | >90% | [5] | |
| Substituted Thiazoles | Conventional | Ethanol/Water | 4-6 hours | 60-75% | [11] |
| Microwave (Ultrasonic) | SiW.SiO₂/Ethanol/Water | 20-40 min | 79-90% | [11] | |
| Fused Thiazolopyrimidines | Conventional | - | 4-8 hours | 62-76% | [12] |
| Microwave | - | 15-25 min | 75-93% | [12] | |
| Benzothiazole Derivatives | Conventional | PPA | 2-8 hours | 35-75% | [8] |
| Microwave | PPA | 3-10 min | 69-147% (relative increase) | [8] |
Conclusion: A New Paradigm in Thiazole Synthesis
Microwave-assisted synthesis represents a significant advancement in the field of organic chemistry, particularly for the synthesis of medicinally important heterocycles like thiazoles. The protocols and data presented in this guide demonstrate that MAOS is not merely an alternative but a superior method in many respects. By drastically reducing reaction times, improving yields, and promoting greener chemical practices, microwave technology empowers researchers to accelerate the pace of drug discovery and development. The adoption of these techniques will undoubtedly lead to the more rapid and sustainable production of novel thiazole-based therapeutic agents.
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Majhi, S., Mitra, P., & Mondal, P. K. (2024). Green Synthesis of Thiazoles and Thiadiazoles having Anticancer Activities under Microwave Irradiation. Current Microwave Chemistry, 11(2), 74-94. [Link]
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Sebti, S., et al. (2018). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 23(7), 1563. [Link]
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Gomha, S. M., et al. (2021). Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. Molecules, 26(16), 4945. [Link]
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Singh, P., et al. (2020). Design and synthesis of new thiazoles by microwave-assisted method: Evaluation as an anti-breast cancer agents and molecular docking studies. Journal of the Indian Chemical Society, 97(10), 1625-1634. [Link]
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El-Boray, M. A., et al. (2017). Microwave Assisted Synthesis of Fused Thiazoles in Multicomponent System and Their in vitro Antitumor, Antioxidant, and Antimicrobial Activities. Journal of Heterocyclic Chemistry, 54(2), 1031-1039. [Link]
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Gökçe, M., et al. (2009). Comparative Studies on Conventional and Microwave Synthesis of Some Benzimidazole, Benzothiazole and Indole Derivatives and Testing on Inhibition of Hyaluronidase. Molecules, 14(8), 2973-2984. [Link]
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Kumar, A., et al. (2025). Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. RSC Advances, 15(1), 1-20. [Link]
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Sharma, M., et al. (2012). Comparison of Conventional and Microwave-assisted Synthesis of Benzotriazole Derivatives. Indian Journal of Pharmaceutical Sciences, 74(3), 228-234. [Link]
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von Rabenau, C. (2022, October 21). Graphviz and dot: Generating Diagrams with Code [Video]. YouTube. [Link]
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Gomha, S. M., et al. (2017). Microwave-assisted one pot three-component synthesis of some novel pyrazole scaffolds as potent anticancer agents. Chemistry Central Journal, 11(1), 38. [Link]
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ResearchGate. (n.d.). Microwave Assisted Synthesis of 2,4-Disubstituted Thiazole-5-Acetates. Retrieved from [Link]
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Wang, L., et al. (2011). Facile Method for One-Step Synthesis of 2,4,5-Triarylimidazoles Under Catalyst-Free, Solvent-Free, and Microwave-Irradiation Conditions. Synthetic Communications, 41(16), 2439-2445. [Link]
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Application Note & Protocol: One-Pot Synthesis of 2-Chloro-5-Chloromethylthiazole (CCMT)
Abstract
2-Chloro-5-chloromethylthiazole (CCMT) is a pivotal heterocyclic intermediate, indispensable for the synthesis of next-generation neonicotinoid insecticides and vital pharmaceutical agents. Traditional multi-step syntheses of CCMT are often hampered by low yields, harsh reaction conditions, and complex purification procedures. This application note presents a streamlined and highly efficient one-pot synthesis protocol starting from readily available 2,3-dichloropropene and sodium thiocyanate. The process, which integrates substitution, thermal isomerization, and chlorination-cyclization reactions into a single vessel, offers significant advantages in terms of operational simplicity, reduced side reactions, and high product purity, making it suitable for both research and industrial-scale production.
Introduction: The Significance of CCMT
2-Chloro-5-chloromethylthiazole (CAS No: 105827-91-6) is a bifunctional electrophile featuring a thiazole ring substituted with a chlorine atom at the 2-position and a chloromethyl group at the 5-position. This unique structure makes it a versatile building block in organic synthesis. Its primary application lies in the agrochemical sector as a key precursor for blockbuster insecticides like Thiamethoxam and Clothianidin. In the pharmaceutical industry, CCMT is a crucial intermediate for manufacturing drugs such as the anti-HIV agent Ritonavir.[1][2][3] The growing demand for these end-products necessitates a robust, cost-effective, and efficient synthesis route for CCMT. The one-pot method described herein addresses this need by minimizing handling, solvent waste, and reaction time, delivering a product of up to 99% purity.[1][4][5]
Principle of the One-Pot Synthesis
The one-pot synthesis of CCMT from 2,3-dichloropropene and sodium thiocyanate is an elegant cascade of three distinct chemical transformations occurring sequentially in the same reaction vessel.[4][5] This strategy avoids the isolation and purification of intermediates, which significantly enhances overall efficiency and yield.
The three core stages are:
-
Nucleophilic Substitution: The process begins with the reaction of 2,3-dichloropropene and sodium thiocyanate. The thiocyanate anion (SCN⁻) acts as a nucleophile, displacing the more reactive allylic chlorine atom from 2,3-dichloropropene to form the intermediate, 1-thiocyano-2-chloropropene. A phase transfer catalyst (PTC) like tetrabutylammonium bromide is often employed to facilitate the transfer of the thiocyanate anion from the solid or aqueous phase to the organic phase where the reaction occurs.[4][6][7]
-
Thermal Isomerization: The initially formed thiocyanate intermediate is thermally unstable. Upon heating, it undergoes a[4][4]-sigmatropic rearrangement to yield the more stable isothiocyanate isomer, 1-isothiocyanato-2-chloropropene. This step is critical as the isothiocyanate functionality is essential for the subsequent cyclization.[4][5]
-
Chlorination-Cyclization: In the final step, a chlorinating agent, typically sulfuryl chloride (SO₂Cl₂) or thionyl chloride (SOCl₂), is introduced.[1][4] The chlorinating agent reacts with the isothiocyanate, initiating an electrophilic addition to the double bond and subsequent intramolecular cyclization. This cascade reaction forms the thiazole ring and installs the chlorine atom at the 2-position, yielding the final product, 2-chloro-5-chloromethylthiazole.[2]
The overall reaction scheme is depicted below.
Caption: Overall reaction scheme for the one-pot synthesis of CCMT.
Materials and Equipment
Reagents and Chemicals
| Reagent | CAS No. | Purity | Supplier | Notes |
| 2,3-Dichloropropene | 78-88-6 | ≥98% | Sigma-Aldrich | Highly flammable, toxic, irritant.[8][9] |
| Sodium Thiocyanate | 540-72-7 | ≥98% | Sigma-Aldrich | Hygroscopic. Store in a desiccator. |
| Sulfuryl Chloride | 7791-25-5 | ≥99% | Sigma-Aldrich | Corrosive, reacts violently with water.[10][11] |
| Toluene | 108-88-3 | Anhydrous | Fisher Scientific | Flammable, reproductive toxin. |
| Tetrabutylammonium Bromide | 1643-19-1 | ≥98% | Sigma-Aldrich | Phase Transfer Catalyst (PTC). |
| Sodium Bicarbonate | 144-55-8 | ACS Grade | VWR | For neutralization wash. |
| Dichloromethane | 75-09-2 | ACS Grade | VWR | For extraction. |
| Anhydrous Magnesium Sulfate | 7487-88-9 | ACS Grade | VWR | For drying. |
Equipment
-
500 mL three-necked round-bottom flask
-
Reflux condenser with a gas outlet connected to a scrubber (containing NaOH solution)
-
Dropping funnel (pressure-equalizing)
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Thermometer or thermocouple probe
-
Inert gas (Nitrogen or Argon) supply line
-
Rotary evaporator
-
Vacuum distillation apparatus
-
Standard laboratory glassware (beakers, separatory funnel, graduated cylinders)
Detailed Experimental Protocol
Safety First: This procedure involves hazardous materials. Perform all steps in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), safety goggles, a face shield, and a lab coat.
Caption: Step-by-step experimental workflow for CCMT synthesis.
Step 1: Reagent Setup and Substitution
-
Equip a dry 500 mL three-necked flask with a magnetic stir bar, reflux condenser (with gas outlet to a scrubber), a thermometer, and a dropping funnel.
-
Charge the flask with sodium thiocyanate (100 g, 1.23 mol), tetrabutylammonium bromide (2.5 g, 7.7 mmol), and anhydrous toluene (200 mL).[4]
-
Begin stirring and purge the system with nitrogen for 10-15 minutes.
-
Slowly add 2,3-dichloropropene (108 g, 0.97 mol) dropwise from the dropping funnel over 30 minutes. An initial exotherm may be observed.
-
After the addition is complete, heat the mixture to 80°C and maintain a gentle reflux for 4 hours.[4]
Causality Note: The 80°C reflux temperature provides sufficient energy to overcome the activation barrier for the SN2 substitution reaction without prematurely triggering the higher-temperature isomerization. The PTC is crucial for shuttling the thiocyanate nucleophile into the organic phase.[7]
Step 2: Thermal Isomerization
-
After the 4-hour reflux, increase the temperature of the heating mantle to raise the reaction mixture temperature to 120°C.
-
Maintain the reaction at 120°C for 3 hours.[4] The color of the mixture will typically darken from a yellow suspension to a dark brown or black liquid.[4]
Causality Note: The higher temperature (120°C) is required to facilitate the[4][4]-sigmatropic rearrangement, a concerted pericyclic reaction that is energetically demanding but essential for forming the correct isothiocyanate intermediate for cyclization.
Step 3: Chlorination and Cyclization
-
Cool the reaction mixture to room temperature (20-25°C) using a water bath.
-
Dilute the mixture with an additional 100 mL of anhydrous toluene.
-
Slowly add sulfuryl chloride (145 g, 1.07 mol) dropwise over 1 hour, maintaining the internal temperature below 35°C. Caution: This reaction is exothermic and releases SO₂ and HCl gas, which must be vented to the scrubber.
-
After the addition is complete, stir the reaction mixture at room temperature for an additional 2-3 hours to ensure the reaction goes to completion.
Causality Note: Sulfuryl chloride is a potent electrophile that activates the C=C double bond of the isothiocyanate, allowing the sulfur atom to attack intramolecularly, forming a thiazoline intermediate which then eliminates HCl to aromatize into the stable thiazole ring.[2] Cooling is critical to control the exotherm and prevent unwanted side reactions.
Step 4: Work-up and Purification
-
Cool the reaction flask to 0-5°C in an ice bath.
-
Slowly and cautiously quench the reaction by adding 100 mL of cold water. Stir for 15 minutes.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with 100 mL of saturated sodium bicarbonate solution (until effervescence ceases) and 100 mL of brine.[3]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to remove the toluene.
-
The crude product is a dark oil. Purify by vacuum distillation (e.g., at ~75°C under 0.6-0.7 mbar) to obtain pure 2-chloro-5-chloromethylthiazole as a pale yellow liquid or solid.[12][13]
Data and Expected Results
The following table summarizes the typical reaction parameters and expected outcomes for this protocol.
| Parameter | Value | Reference |
| Molar Ratio (2,3-DCP:NaSCN:SO₂Cl₂) | 1 : 1.27 : 1.1 | [4] |
| Solvent | Toluene | [1][4] |
| Substitution Temperature / Time | 80°C / 4 hours | [4] |
| Isomerization Temperature / Time | 120°C / 3 hours | [4] |
| Expected Yield | 80-90% | [1][3] |
| Expected Purity (Post-Distillation) | >98% (by GC) | [4][5] |
| Appearance of Final Product | Colorless to pale yellow liquid/solid | [1] |
| Boiling Point | ~110°C @ 20 mmHg | [3] |
Safety and Hazard Management
This synthesis involves multiple hazardous substances and requires strict adherence to safety protocols.
-
2,3-Dichloropropene: Highly flammable, harmful if swallowed or inhaled, causes skin irritation, and is suspected of causing genetic defects.[8][9] Keep away from ignition sources.
-
Sulfuryl Chloride: Causes severe skin and eye burns, is toxic if inhaled, and reacts violently with water, releasing toxic gases.[10][11][14][15][16] Handle with extreme care under an inert atmosphere and add to the reaction slowly.
-
Toluene: Flammable liquid, known reproductive hazard, and causes skin and respiratory irritation.
-
CCMT (Product): Toxic in contact with skin, causes severe skin burns and eye damage.
-
Engineering Controls: All operations must be conducted inside a certified chemical fume hood. Ensure a safety shower and eyewash station are immediately accessible.
-
Personal Protective Equipment (PPE):
-
Eyes/Face: Chemical safety goggles and a full-face shield are mandatory, especially when handling sulfuryl chloride.
-
Skin: Wear chemical-resistant gloves (heavy-duty nitrile or neoprene) and a flame-retardant lab coat. Ensure no skin is exposed.
-
Respiratory: Use of a respirator with an appropriate acid gas cartridge may be necessary if ventilation is inadequate.
-
-
Waste Disposal: All liquid and solid chemical waste must be collected in designated, labeled hazardous waste containers. Quench any residual reactive reagents before disposal according to institutional guidelines. Do not pour waste down the drain.
References
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,3-Dichloro-1-propene, 98%. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - Sulfuryl chloride. Retrieved from [Link]
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Patsnap. (n.d.). Method for preparing 2-chlorine-5 chloromethyl thiazole. Eureka. Retrieved from [Link]
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Justia Patents. (2003). Method for purifying 2-chloro-5-chloromethyl thiazole. Retrieved from [Link]
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Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]
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ResearchGate. (2025). Phase transfer catalyzed synthesis and bioactivity of s-triazolo[3, 4-b]thiadiazoles. Retrieved from [Link]
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ResearchGate. (2025). ChemInform Abstract: Synthesis and Reactions of Five-Membered Heterocycles Using Phase Transfer Catalyst (PTC) Techniques. Retrieved from [Link]
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European Patent Office. (n.d.). EP 0446913 A1 - Process for the preparation of chlorothiazole derivatives. Retrieved from [Link]
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Application Notes and Protocols: Phase Transfer Catalysis in the Synthesis of Thiametham
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the application of Phase Transfer Catalysis (PTC) in the synthesis of thiamethoxam, a second-generation neonicotinoid insecticide. Thiamethoxam's synthesis involves the crucial N-alkylation of 3-methyl-N-nitro-1,3,5-oxadiazinan-4-imine with 2-chloro-5-chloromethyl thiazole. Traditional methods for this condensation reaction often face challenges related to low yields, harsh reaction conditions, and the instability of the thiazole intermediate. This document elucidates how the principles of phase transfer catalysis can be strategically employed to overcome these limitations, leading to a more efficient, scalable, and robust synthetic process. We will delve into the mechanistic underpinnings of PTC in this specific context, provide detailed, step-by-step protocols for the synthesis of key intermediates and the final product, and present comparative data to highlight the advantages of this methodology.
Introduction: The Rationale for Phase Transfer Catalysis in Thiamethoxam Synthesis
Thiamethoxam, chemically known as (E,Z)-3-(2-chloro-1,3-thiazol-5-ylmethyl)-5-methyl-1,3,5-oxadiazinan-4-ylidene(nitro)amine, is a systemic insecticide with a broad spectrum of activity against various sucking and chewing insects.[1] Its mechanism of action involves the irreversible agonistic binding to nicotinic acetylcholine receptors in the insect central nervous system.[1]
The pivotal step in thiamethoxam synthesis is the N-alkylation of the heterocyclic core, 3-methyl-N-nitro-1,3,5-oxadiazinan-4-imine, with the side-chain precursor, 2-chloro-5-chloromethyl thiazole.[2] This reaction presents a classic challenge in synthetic organic chemistry: the coupling of two reactants with vastly different solubility properties. The N-nitroimine precursor, often used as a salt, is soluble in a more polar phase, while the alkylating agent, the thiazole derivative, is soluble in an organic phase. Furthermore, the key intermediate, 2-chloro-5-chloromethyl thiazole, is known to be unstable, particularly under harsh conditions, which can significantly impact the overall yield of the final product.[2]
Phase Transfer Catalysis (PTC) emerges as an elegant solution to these challenges.[3] PTC facilitates the transfer of a reactant from one phase (typically aqueous or solid) to another (typically organic) where the reaction can proceed efficiently.[4][5] In the context of thiamethoxam synthesis, a phase transfer catalyst, such as a quaternary ammonium salt, forms an ion pair with the deprotonated N-nitroimine. This lipophilic ion pair is then transported into the organic phase, where it can react with the dissolved 2-chloro-5-chloromethyl thiazole under milder conditions, thereby enhancing the reaction rate and yield.[2][6] The use of PTC not only bridges the immiscibility gap but also allows for the use of less expensive and hazardous solvents, contributing to a greener and more economical industrial process.[4][7]
Synthesis of Key Intermediates
A robust synthesis of thiamethoxam relies on the efficient preparation of its two key precursors. This section provides detailed protocols for their synthesis.
Intermediate I: 3-Methyl-N-nitro-1,3,5-oxadiazinan-4-imine
This intermediate is synthesized via a Mannich-type cyclization of N-methyl-N'-nitroguanidine with formaldehyde.[2] The N-methyl-N'-nitroguanidine itself is prepared from nitroguanidine.
Protocol 2.1.1: Synthesis of N-Methyl-N'-nitroguanidine
-
In a suitable reaction vessel, suspend nitroguanidine in an aqueous solution.
-
Slowly add an aqueous solution of methylamine while maintaining the temperature at approximately 35°C.
-
Continue stirring the reaction mixture for 2-3 hours at this temperature, monitoring the reaction progress by HPLC until the nitroguanidine is consumed.
-
Upon completion, cool the reaction mixture to 0-5°C to precipitate the product.
-
Filter the solid, wash with cold deionized water, and dry under vacuum at 50-70°C to yield N-methyl-N'-nitroguanidine as a white solid.
Protocol 2.1.2: Synthesis of 3-Methyl-N-nitro-1,3,5-oxadiazinan-4-imine
-
To a reaction vessel, add N-methyl-N'-nitroguanidine and paraformaldehyde.
-
A mixed acid system of formic acid and dilute sulfuric acid can be used as a catalyst and solvent.[3] Alternatively, a macroporous strong-acid cation exchange resin can be employed as a recyclable catalyst in an acetic acid aqueous solution.[1]
-
Heat the reaction mixture to 70-75°C and maintain for approximately 5 hours, monitoring for the completion of the reaction.[3]
-
After the reaction is complete, cool the mixture and adjust the pH to 8-9 with a suitable base (e.g., sodium hydroxide solution) to precipitate the product.[3]
-
Filter the resulting solid, wash thoroughly with water, and dry to obtain 3-methyl-N-nitro-1,3,5-oxadiazinan-4-imine.[8]
Intermediate II: 2-Chloro-5-chloromethyl thiazole
The synthesis of this intermediate is critical and several routes have been developed, often aiming to improve safety and yield.
Protocol 2.2.1: Synthesis from 2,3-Dichloropropene and Sodium Thiocyanate (One-Pot Method)
This method involves a substitution, isomerization, and subsequent chlorination-cyclization in a single pot.[4]
-
In a three-necked flask equipped with a condenser and stirrer, add sodium thiocyanate, a phase transfer catalyst such as tetrabutylammonium bromide, and toluene.
-
Slowly add 2,3-dichloropropene to the mixture under stirring.
-
Heat the mixture under reflux at approximately 80°C for 4 hours to facilitate the initial substitution reaction.
-
Increase the temperature to around 120°C for 3 hours to induce isomerization.
-
Cool the reaction mixture and then slowly add a chlorinating agent, such as sulfuryl chloride, while maintaining the temperature.
-
After the addition is complete, continue stirring until the reaction is complete.
-
The product can be purified through distillation or crystallization to yield 2-chloro-5-chloromethyl thiazole.[4][9]
The Core Reaction: PTC-Mediated Synthesis of Thiamethoxam
This section details the final condensation step, highlighting the role and advantages of phase transfer catalysis.
Mechanistic Rationale
The reaction is typically carried out in a biphasic system, often solid-liquid or liquid-liquid. A base, such as potassium carbonate, is used to deprotonate the 3-methyl-N-nitro-1,3,5-oxadiazinan-4-imine, forming its corresponding anion.[6] The phase transfer catalyst, a quaternary ammonium salt (Q⁺X⁻), plays a pivotal role in the subsequent steps.
The quaternary ammonium cation (Q⁺) exchanges its initial counter-ion (X⁻) for the imine anion (Im⁻). The resulting ion pair (Q⁺Im⁻) has significantly increased lipophilicity, allowing it to migrate from the aqueous or solid phase into the organic phase. In the organic phase, the "naked" imine anion is highly reactive and readily undergoes an Sₙ2 reaction with the 2-chloro-5-chloromethyl thiazole, forming thiamethoxam. The catalyst is then regenerated by returning to the aqueous/solid phase with the chloride ion displaced from the thiazole, ready to start another catalytic cycle.
Recommended Protocol
Materials and Reagents:
-
3-Methyl-N-nitro-1,3,5-oxadiazinan-4-imine
-
2-Chloro-5-chloromethyl thiazole
-
Potassium Carbonate (anhydrous, powdered)
-
Phase Transfer Catalyst (e.g., Triethylbenzylammonium chloride - TEBA, or Tetrabutylammonium bromide - TBAB)[6][10]
-
Dimethylformamide (DMF)[2]
Procedure:
-
In a reactor equipped with a mechanical stirrer, thermometer, and condenser, charge dimethylformamide (DMF) as the solvent.
-
Add 3-methyl-N-nitro-1,3,5-oxadiazinan-4-imine, powdered potassium carbonate, and the phase transfer catalyst (e.g., TEBA).[6]
-
Stir the mixture to ensure a fine suspension.
-
Slowly add a solution of 2-chloro-5-chloromethyl thiazole in DMF to the reaction mixture over a period of 1-2 hours, while maintaining the temperature between 25-35°C.
-
After the addition is complete, continue to stir the reaction mixture at the same temperature for 4-6 hours. Monitor the reaction progress by HPLC.
-
Upon completion, add water to the reaction mixture and stir for 15 minutes. Adjust the pH to 6-7 with a dilute acid (e.g., hydrochloric acid).[6]
-
The product can be extracted with a suitable organic solvent, such as dichloromethane.[6]
-
Combine the organic phases, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude thiamethoxam.
-
The crude product can be further purified by recrystallization from a suitable solvent like methanol or ethanol to yield high-purity thiamethoxam.[6]
Advantages and Optimization
The application of phase transfer catalysis in thiamethoxam synthesis offers several distinct advantages over conventional methods.
| Parameter | Conventional Method | PTC Method | Advantage of PTC |
| Yield | Often lower due to side reactions and intermediate degradation. A reported yield without PTC is 71%.[2] | Significantly higher yields are achievable, often exceeding 90%.[2] | Increased efficiency and cost-effectiveness. |
| Reaction Conditions | May require higher temperatures or more reactive, expensive bases. | Milder conditions (e.g., room temperature to 40°C) can be employed. | Better stability for the sensitive 2-chloro-5-chloromethyl thiazole intermediate, reducing byproduct formation.[2] |
| Solvent System | Often requires polar aprotic solvents that can dissolve both reactants, which can be expensive and difficult to remove. | Allows for a wider range of solvents, including less polar and less expensive options, due to the biphasic nature of the reaction. | Greener chemistry and potentially easier workup. |
| Base | May require stronger, more hazardous bases. | Weaker, safer, and less expensive inorganic bases like potassium carbonate are effective. | Improved process safety and reduced cost. |
| Catalyst Loading | Not applicable. | Typically low catalyst loading (1-5 mol%) is sufficient. | Economical and minimizes catalyst-related impurities in the final product. |
Optimization Considerations:
-
Choice of Catalyst: While TEBA and TBAB are commonly used, other quaternary ammonium or phosphonium salts can be screened for optimal performance. The lipophilicity of the catalyst is a key factor.[11]
-
Solvent Selection: DMF is a suitable solvent, but others like acetonitrile or toluene could be investigated to optimize reaction rate and product isolation.[2]
-
Base: The particle size and amount of potassium carbonate can influence the reaction rate. Anhydrous conditions are generally preferred.
-
Temperature and Reaction Time: These parameters should be optimized to ensure complete conversion while minimizing any potential degradation of the product or intermediates.
Conclusion
Phase transfer catalysis represents a significant process improvement in the synthesis of thiamethoxam. By effectively overcoming the challenges of phase incompatibility and enabling the use of milder reaction conditions, PTC leads to higher yields, improved process safety, and greater economic viability. The protocols and principles outlined in this application note provide a robust framework for researchers and chemical development professionals to implement and optimize this efficient synthetic strategy. The adaptability of PTC suggests further potential for its application in the synthesis of other complex agrochemicals and pharmaceuticals where similar synthetic hurdles exist.
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Application Note & Protocol: A Guide to the Synthesis of 2-(Chloromethyl)thiazoles via Hantzsch Cyclization
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of the 2-(chloromethyl)thiazole scaffold, a critical building block in medicinal chemistry. We delve into the mechanistic underpinnings of the Hantzsch thiazole synthesis, a robust and high-yielding chlorination-cyclization reaction. A detailed, field-proven protocol for the synthesis of a representative compound, 2-(chloromethyl)-4-methylthiazole, is provided, along with critical safety considerations, data interpretation, and a discussion of its applications in pharmaceutical development.
Scientific Background & Rationale
Thiazole ring systems are privileged structures in medicinal chemistry, appearing in a wide array of natural products and synthetic drugs, including antibiotics and anti-cancer agents.[1][2] The this compound moiety, in particular, serves as a versatile synthetic intermediate. The chloromethyl group is an excellent electrophilic handle, readily undergoing nucleophilic substitution to allow for the facile introduction of diverse functional groups and the construction of complex molecular architectures.[3]
The Hantzsch thiazole synthesis, first described in 1887, remains one of the most reliable and fundamental methods for creating the thiazole core.[4] The reaction involves the condensation of an α-haloketone with a thioamide.[5][6] This process is technically a cyclization followed by dehydration, but the incorporation of the chloro-functionalized starting material effectively makes it a "chlorination-cyclization" strategy for achieving the target scaffold.
Reaction Mechanism: A Tale of Hard and Soft Electrophiles
The elegance of the Hantzsch synthesis lies in the predictable reactivity of the thioamide, which possesses two nucleophilic centers: the sulfur and the nitrogen. The reaction's regioselectivity is governed by Hard and Soft Acid-Base (HSAB) theory.[7]
-
Initial S-Alkylation: The sulfur atom of the thioamide, being a large and polarizable ("soft") nucleophile, preferentially attacks the sp³-hybridized carbon bearing the halogen in the α-haloketone—a classic "soft" electrophile. This S-alkylation is an SN2 reaction that forms an isothioamide intermediate.[8]
-
Intramolecular Cyclization: The nitrogen atom, a more basic and "harder" nucleophile, then performs an intramolecular attack on the electrophilic carbonyl carbon, which is considered a "hard" electrophile.[7] This step forms a five-membered hydroxyl-thiazoline ring.
-
Dehydration: The final step is an acid-catalyzed dehydration of the cyclic intermediate. The elimination of a water molecule results in the formation of a double bond, yielding the stable, aromatic thiazole ring.[8] The aromaticity of the final product is a significant thermodynamic driving force for the reaction.
Sources
- 1. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Why 2-Chloro-5-chloromethylthiazole Is Crucial for Agrochemical and Pharmaceutical Industries [jindunchemical.com]
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- 6. A panoramic view on synthetic applications of α-oxothioamides: a highly regioselective synthesis of 2-acyl-4-(het)arylthiazoles and thioethers - RSC Advances (RSC Publishing) DOI:10.1039/D2RA08118K [pubs.rsc.org]
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- 8. youtube.com [youtube.com]
Troubleshooting & Optimization
Purification of 2-(chloromethyl)thiazole by vacuum distillation
Answering the user's request.## Technical Support Center: Purification of 2-(Chloromethyl)thiazole by Vacuum Distillation
Welcome to the technical support center for the purification of this compound. This guide is designed for researchers, scientists, and drug development professionals who handle this reactive and thermally sensitive intermediate. Here, we provide in-depth, field-proven insights into the vacuum distillation process, moving beyond simple steps to explain the causality behind experimental choices. Our goal is to equip you with the knowledge to perform this purification safely, efficiently, and with high yield and purity.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the purification of this compound, providing foundational knowledge for a successful experiment.
Q1: Why is vacuum distillation the preferred method for purifying this compound?
A1: this compound has a high predicted atmospheric boiling point of approximately 268°C[1][2][3]. Heating the compound to such temperatures would inevitably lead to significant thermal decomposition, resulting in yield loss and the formation of impurities[4][5]. Vacuum distillation lowers the boiling point to a much safer temperature range, thereby minimizing the risk of decomposition. For instance, its boiling point is reported as 97°C at 6 mmHg and 110°C at 20 mmHg, temperatures at which the molecule is considerably more stable[1][6][7].
Q2: My crude material is dark and acidic. What pre-treatment is necessary before distillation?
A2: Crude this compound, often synthesized via chlorination reactions, can contain residual acidic impurities like hydrogen chloride or sulfuryl chloride[3][7][8]. These acids can catalyze decomposition and polymerization, especially upon heating. Therefore, a pre-distillation workup is critical. This typically involves dissolving the crude product in an inert solvent (like dichloromethane or chloroform), washing it with a mild aqueous base such as sodium bicarbonate solution until neutralized, and then thoroughly drying the organic phase before removing the solvent[1][3][8]. This step removes non-volatile salts and acidic catalysts, leading to a cleaner distillation.
Q3: What are the critical safety precautions when handling and distilling this compound?
A3: this compound is a hazardous substance with multiple risk factors. It is harmful if swallowed, toxic in contact with skin, causes severe skin burns and eye damage, and may cause an allergic skin reaction[4][9][10]. Furthermore, it is a suspected mutagen[4]. All handling must be performed in a certified chemical fume hood. Mandatory personal protective equipment (PPE) includes chemical-resistant gloves (inspect before use), a lab coat, and splash-proof safety goggles with a face shield[9][11]. Due to the risk of thermal decomposition which can release toxic gases like HCl, NOx, and SOx, the distillation apparatus must be properly assembled and leak-checked[4][11].
Q4: What are the ideal storage conditions for the purified product?
A4: To maintain its purity and prevent degradation, this compound should be stored in a tightly-closed container in a cool, dry, and well-ventilated area[11]. Recommended long-term storage is under refrigeration at 2-8°C, in an inert atmosphere, and protected from light[1][12]. Given its low melting point (around 29-35°C), it may be a solid or liquid depending on ambient temperature[2][4][11].
Boiling Point Data Summary
The boiling point of this compound is highly dependent on the vacuum level. The following table summarizes reported values from various sources to aid in setting up your distillation.
| Pressure (mmHg / mbar) | Reported Boiling Point (°C) | Source(s) |
| 0.6 - 2 mbar | ~75 | [13][14] |
| 6 mmHg | 97 | [1][6] |
| 18 mmHg | 108 - 110 | [7] |
| 20 mmHg | 110 | [7] |
Troubleshooting Guide
Even with a well-defined protocol, challenges can arise. This guide provides solutions to common problems encountered during the vacuum distillation of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Product Darkening / Decomposition in Distilling Flask | 1. Excessive Pot Temperature: The heating mantle is set too high, causing localized overheating and decomposition. 2. Presence of Acidic Impurities: Incomplete neutralization during workup. 3. Thermal Instability: The compound is inherently sensitive to heat, even under vacuum.[5][15] 4. Air Leak in the System: Oxygen can promote oxidative decomposition at elevated temperatures. | 1. Use a liquid heating bath (oil or water) for uniform heat distribution. Keep the bath temperature no more than 15-20°C above the head temperature. 2. Ensure the crude material is thoroughly washed with a base (e.g., NaHCO₃ solution) and dried before distillation.[1] 3. Add a high-boiling stabilizer to the distillation pot. Chinese patents suggest adding epoxy soybean oil or oligomeric polyethers (e.g., polyethylene glycol 400) to suppress decomposition and allow for lower distillation temperatures.[13][14][15] 4. Carefully check all joints and connections for leaks. Ensure proper greasing of ground glass joints. |
| Low Distillation Yield | 1. Decomposition: As described above. 2. Inadequate Vacuum: The vacuum pump is not achieving a low enough pressure, requiring higher temperatures that lead to decomposition. 3. Hold-up in Apparatus: Significant amount of product is coating the walls of the distillation column and condenser. 4. Premature Fraction Cut: The main fraction was collected too late or stopped too early. | 1. Implement solutions to minimize decomposition. 2. Check the vacuum pump for proper function and oil level. Ensure the vacuum tubing is sound and all connections are tight. Use a cold trap to protect the pump. 3. Use a short-path distillation apparatus for smaller scales to minimize surface area and hold-up. Insulate the distillation head and column with glass wool or aluminum foil. 4. Monitor the distillation head temperature closely. Collect the main fraction within a narrow, stable temperature range. |
| Product Purity is Low | 1. Inefficient Fractionation: Impurities with close boiling points are co-distilling. 2. "Bumping": Violent boiling is carrying non-volatile impurities into the distillate. 3. Wet Starting Material: Water was not completely removed, and is now co-distilling. | 1. Use a fractionating column (e.g., Vigreux) between the pot and the distillation head for better separation. Ensure a slow, steady distillation rate. 2. Add boiling chips or a magnetic stir bar to the distilling flask for smooth boiling. Ensure even heating. 3. Thoroughly dry the crude organic extract with a drying agent (e.g., MgSO₄, Na₂SO₄) and filter before evaporating the solvent. |
| Distillation is Stalled or Bumping Violently | 1. Vacuum Too High for Temperature: The pressure is too low for the liquid to boil at the current pot temperature. 2. Superheating / Lack of Nucleation Sites: The liquid is being heated above its boiling point without boiling, leading to sudden, violent bumping. | 1. Slowly and carefully increase the heating bath temperature. Alternatively, if feasible, slightly decrease the vacuum by carefully bleeding in an inert gas like nitrogen. 2. Ensure a fresh boiling chip or efficient magnetic stirring is in use. Never add a boiling chip to a hot liquid. |
Experimental Protocol: High-Purity Vacuum Distillation
This protocol incorporates best practices for purifying crude this compound, including the use of a stabilizer to mitigate thermal decomposition[13][14].
1. Pre-Distillation Workup (Neutralization): a. Dissolve the crude this compound in a suitable organic solvent (e.g., dichloromethane) at a concentration of ~10-20% w/v. b. Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate. Vent the funnel frequently to release any evolved CO₂. c. Continue washing until the aqueous layer is neutral or slightly basic (check with pH paper). d. Wash the organic layer with brine (saturated NaCl solution) to aid in breaking any emulsions and removing excess water. e. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, then filter to remove the drying agent. f. Remove the solvent under reduced pressure using a rotary evaporator.
2. Vacuum Distillation Setup: a. Assemble a short-path distillation apparatus. Ensure all glassware is clean and completely dry. b. Place the crude, neutralized oil into the round-bottom distilling flask. Add a magnetic stir bar. c. Add a high-boiling stabilizer, such as polyethylene glycol 400 (PEG-400), at approximately 5-10% of the crude product's weight[13]. d. Lightly grease all ground-glass joints with vacuum grease and assemble the apparatus securely. e. Place a thermometer in the distillation head with the bulb positioned just below the sidearm leading to the condenser to accurately measure the vapor temperature. f. Connect the apparatus to a vacuum pump protected by a cold trap (e.g., dry ice/acetone or liquid nitrogen).
3. Distillation Procedure: a. Begin stirring the contents of the distilling flask. b. Slowly and carefully evacuate the system. The pressure should drop to the desired level (e.g., 1-10 mmHg). c. Once the vacuum is stable, begin heating the distilling flask using a liquid bath on a stirring hotplate. d. Collect any low-boiling impurities as a forerun fraction in the first receiving flask. e. As the temperature rises and stabilizes at the expected boiling point of the product (see table above), switch to a clean receiving flask to collect the main fraction. The product should appear as a colorless to light yellow liquid[3]. f. Distill the product at a steady rate (e.g., 1-2 drops per second) by carefully controlling the heat input. The pot temperature should not exceed 110-120°C[13]. g. When the distillation rate slows or the head temperature begins to drop or rise sharply, stop collecting the main fraction. h. Turn off the heat and allow the system to cool completely before slowly and carefully venting the apparatus to atmospheric pressure with an inert gas like nitrogen.
Process Logic and Troubleshooting Flow
The following diagram illustrates a logical workflow for troubleshooting common issues during the vacuum distillation process.
Caption: Troubleshooting workflow for vacuum distillation of this compound.
References
-
Blubeyond. (2013). MSDS of 2-Chloro-5-(chloromethyl)thiazole. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Chloro-5-chloromethylthiazole. PubChem. [Link]
-
Quinoline. (n.d.). 2-Chloro-5-(chloromethyl)thiazole. [Link]
-
European Patent Office. (1997). Process for the preparation of 2-chloro-5-chloromethyl-1,3-thiazole. Patent 0794180. [Link]
-
Semantic Scholar. (n.d.). 1,3-Dichloropropenes – in the preparation of thiazole derivatives – 2-chloro-5-chloromethylthiazole and 5-hydroxymethylthiazole. [Link]
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Chemsrc. (2025). 2-Chloro-5-(chloromethyl)thiazole. [Link]
-
European Patent Office. (1991). Process for the preparation of chlorothiazole derivatives. EP 0446913 A1. [Link]
- Google Patents. (2016). CN105294595A - Method for avoiding high temperature decomposition of 2-chloro-5-chloromethyl thiazole.
- Google Patents. (2003). US20030153767A1 - Method for producing 2-chloro-5-chloromethyl-1,3-thiazole.
-
Unified Patents Portal. (n.d.). CN-109293596-A - The Preparation Method of 2- Chloro-5-chloromethyl Thiazole. [Link]
- Google Patents. (2016). CN105254584A - Preparation method of 2-chloro-5-chloromethyl thiazole.
- Google Patents. (1997). WO1997023469A1 - Process for the preparation of 2-chloro-5-chloromethyl-thiazole.
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). 2-Chloro-5-(chloromethyl)thiazole: Comprehensive Overview and Applications. [Link]
-
Justia Patents. (2003). Method for purifying 2-chloro-5-chloromethyl thiazole. [Link]
- Google Patents. (2002). WO2002012209A1 - Method for purifying 2-chloro-5-chloromethyl thiazole.
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Thiamethoxam Synthesis Optimization: A Technical Support Guide
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of Thiamethoxam. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of this multi-step synthesis. Drawing from established literature and field-proven insights, we will address common challenges, answer frequently asked questions, and provide robust protocols to enhance your experimental success. Our focus is on explaining the causality behind experimental choices to empower you to troubleshoot and optimize your reaction conditions effectively.
I. The Synthetic Landscape: An Overview
The industrial synthesis of Thiamethoxam is a convergent process, primarily involving the N-alkylation of the heterocyclic core, 3-methyl-4-nitroimino-perhydro-1,3,5-oxadiazine (let's call it "Oxadiazine"), with the electrophilic side-chain, 2-chloro-5-chloromethylthiazole (CCMT).[1][2] Success hinges on the purity of these two key intermediates and the precise control of the final condensation reaction.
Below is a diagram illustrating the overall synthetic pathway.
Caption: Convergent synthesis pathway for Thiamethoxam.
II. Troubleshooting Guide: From Low Yields to Impurities
This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.
Problem 1: Low Yield in the Final Condensation Step
Question: My final condensation reaction of Oxadiazine and CCMT is resulting in a low yield of Thiamethoxam. What are the potential causes and how can I fix this?
Answer: A low yield in the final step is a common issue that can typically be traced back to one of four areas: reaction parameters, reagent quality, catalyst efficiency, or workup procedure.
Potential Causes & Solutions:
-
Sub-Optimal Reaction Temperature:
-
The 'Why': This N-alkylation is temperature-dependent. Too low, and the reaction rate will be impractically slow, leading to an incomplete reaction. Too high, and you risk thermal degradation of the starting materials and product, promoting side reactions.
-
Solution: The optimal temperature range is generally between 60-70°C.[1] If your yield is low, ensure your reaction vessel is maintaining a stable temperature within this range. Use a calibrated thermometer and a reliable heating mantle or oil bath.
-
-
Incorrect Molar Ratio of Reactants:
-
The 'Why': Stoichiometry is critical. While a 1:1 molar ratio is the theoretical ideal, in practice, a slight excess of one reagent can drive the reaction to completion.
-
Solution: An optimized molar ratio of CCMT to Oxadiazine is approximately 1:1.15.[1] Using a slight excess of the less expensive or more easily removed intermediate (typically the Oxadiazine) can help maximize the conversion of the limiting reagent.
-
-
Inefficient Base or Catalyst System:
-
The 'Why': The reaction requires a base to deprotonate the N-H group on the Oxadiazine ring, making it nucleophilic. The choice and amount of base are crucial. Potassium carbonate (K₂CO₃) is a common and effective inorganic base.[3] Sometimes, a phase transfer catalyst (PTC) like tetramethylammonium hydroxide is added to improve the interaction between the solid base and the organic-soluble reactants.[1]
-
Solution:
-
Ensure your K₂CO₃ is anhydrous; moisture can inhibit the reaction.
-
Use a sufficient quantity of base, typically around 2.5 equivalents.[3]
-
If using a two-phase system, consider adding a PTC to accelerate the reaction.
-
-
-
Improper pH During Workup:
-
The 'Why': After the reaction, the mixture is typically quenched with water. The pH of this aqueous solution must be carefully controlled. If the pH is too high or too low, it can cause hydrolysis of the Thiamethoxam product.[4]
-
Solution: Adjust the pH of the aqueous solution to ~6.5 using an acid like HCl before extraction.[1] This neutral pH range maximizes the stability of the Thiamethoxam product.
-
Problem 2: High Levels of Impurities in the Final Product
Question: My final Thiamethoxam product shows significant impurities after analysis. What are these impurities and how can I prevent their formation?
Answer: Impurity formation is often linked to side reactions stemming from incorrect stoichiometry, excessive temperature, or reactive contaminants. Two common byproducts are TMX-OCH₃ (methoxy impurity) and TMX-Cl (dichloro impurity).[5]
Common Impurities & Prevention Strategies:
| Impurity Name | Formation Mechanism | Prevention Strategy |
| TMX-OCH₃ | Nucleophilic attack by a methoxy group (from methanol or degradation of dimethyl carbonate solvent) on the thiazole ring, displacing the chlorine. | Ensure the use of a high-purity, anhydrous solvent like dimethyl carbonate.[1] Avoid using methanol as a solvent or in the workup. |
| TMX-Cl | Reaction of Thiamethoxam with a chlorinating agent, or presence of dichloro-impurities from the CCMT synthesis. | Use highly pure CCMT intermediate. Control reaction temperature to prevent degradation that could generate reactive chlorine species. |
| Clothianidin | A known metabolite and potential degradation product of Thiamethoxam.[5] | Minimize reaction time and temperature. Ensure proper pH control during workup to prevent hydrolytic degradation. |
| Unreacted Intermediates | Incomplete reaction. | Follow the optimization strategies for yield enhancement: check temperature, molar ratios, and catalyst efficiency. Monitor the reaction by TLC or HPLC to ensure it goes to completion. |
To address impurities, a final purification step is essential. Recrystallization from a suitable solvent system (e.g., an alcohol/water mixture) is often effective at removing unreacted starting materials and some byproducts.
III. Frequently Asked Questions (FAQs)
Q1: What is the role of the different catalysts used in the synthesis of the Oxadiazine intermediate?
A1: The synthesis of 3-methyl-4-nitroimino-perhydro-1,3,5-oxadiazine from methyl nitroguanidine and paraformaldehyde is a Mannich-type cyclization.[2][6] This reaction requires an acid or base catalyst. Different systems have been developed to optimize yield and purity:
-
Mixed Acid System (Formic Acid/Sulfuric Acid): Formic acid acts as both a solvent and a catalyst, while a small amount of a strong acid like H₂SO₄ can significantly improve the reaction rate and conversion.[7] The reaction is typically run at 70-75°C.[7]
-
Strong-Acid Cation Exchange Resins: These solid acid catalysts offer the advantage of being easily filtered out of the reaction mixture, simplifying purification.[8] They provide stable performance and can be recycled.[8]
Q2: Why is dimethyl carbonate (DMC) often used as the solvent in the final condensation step?
A2: Dimethyl carbonate is considered a "green" or environmentally friendly solvent. Beyond its low toxicity, it has several properties that make it suitable for this reaction:
-
Appropriate Boiling Point: Its boiling point (90°C) is well-suited for the typical reaction temperatures of 60-80°C.
-
Good Solvating Power: It effectively dissolves the organic reactants.
-
Polar Aprotic Nature: It can support the polar, charged intermediates of the SₙAr-type reaction without interfering by donating protons.
Q3: What analytical methods are recommended for monitoring the reaction and assessing final product purity?
A3: High-Performance Liquid Chromatography (HPLC) is the standard method. A Reverse-Phase (RP-HPLC) setup is typically used.
-
Column: A C8 or C18 column (e.g., Luna C8) is effective.[9]
-
Mobile Phase: A gradient or isocratic mixture of an organic solvent (like methanol or acetonitrile) and water is used.[9][10] A common mobile phase is Methanol:Water (60:40 v/v).[9]
-
Detection: UV detection at 254 nm is suitable as the thiazole and nitroimino groups are chromophores.[9]
-
For Impurity Profiling: For identifying unknown impurities, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the preferred method as it provides molecular weight and fragmentation data.[5][11]
IV. Experimental Protocols
Protocol 1: Optimized Synthesis of Thiamethoxam
This protocol is adapted from patent literature and represents a common optimization strategy.[1]
Reagents & Materials:
-
3-methyl-4-nitroimino perhydro-1,3,5-oxadiazine (Oxadiazine)
-
2-chloro-5-chloromethylthiazole (CCMT)
-
Dimethyl carbonate (DMC), anhydrous
-
Potassium carbonate (K₂CO₃), anhydrous
-
Tetramethylammonium hydroxide (TMAH)
-
Hydrochloric acid (HCl), dilute solution
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
Procedure:
-
Charging the Reactor: To a dry round-bottom flask equipped with a condenser and magnetic stirrer, add Oxadiazine (1.15 equivalents) and CCMT (1.0 equivalent).
-
Solvent Addition: Add anhydrous dimethyl carbonate to the flask (approx. 3-4 mL per gram of CCMT).
-
Base/Catalyst Slurry: In a separate beaker, prepare a slurry of potassium carbonate (2.5 eq.), tetramethylammonium hydroxide (catalytic amount, ~0.05 eq.), and a small amount of dimethyl carbonate.
-
Reaction Initiation: Begin stirring the main reaction mixture and heat to 65-70°C.
-
Slow Addition: Once the temperature is stable, slowly add the base/catalyst slurry to the reaction mixture over a period of 40-60 minutes.
-
Reaction Monitoring: Maintain the temperature at 65-70°C and monitor the reaction progress using TLC or HPLC until the CCMT is consumed (typically 3-5 hours).
-
Workup - Quenching: Cool the reaction mixture to room temperature. Add deionized water (approx. 3 mL per gram of CCMT) and stir vigorously.
-
Workup - pH Adjustment: Carefully add dilute HCl dropwise to adjust the pH of the aqueous layer to 6.5.
-
Workup - Extraction & Isolation: Transfer the mixture to a separatory funnel. The layers will separate. Collect the organic layer.
-
Purification: Reduce the volume of the organic layer under reduced pressure. The crude Thiamethoxam will begin to crystallize. Cool the mixture in an ice bath to maximize crystallization.
-
Final Product: Collect the white, powdery Thiamethoxam product by filtration, wash with a small amount of cold water, and dry under vacuum.
Protocol 2: Quality Control by RP-HPLC
Instrumentation & Conditions:
-
HPLC System: With UV Detector
-
Column: Luna C8 (5 µm, 250 x 4.6 mm)[9]
-
Mobile Phase: Methanol:Water (60:40 v/v)[9]
-
Flow Rate: 0.6 mL/min[9]
-
Detection Wavelength: 254 nm[9]
-
Column Temperature: 25°C[9]
-
Injection Volume: 10 µL
Procedure:
-
Standard Preparation: Accurately weigh ~10 mg of Thiamethoxam reference standard into a 100 mL volumetric flask and dissolve in the mobile phase to create a 100 µg/mL stock solution. Prepare a series of dilutions (e.g., 5, 10, 20, 40 µg/mL) for a calibration curve.
-
Sample Preparation: Accurately weigh ~10 mg of your synthesized Thiamethoxam product into a 100 mL volumetric flask and dissolve in the mobile phase. Filter the solution through a 0.45 µm syringe filter.
-
Analysis: Inject the standards and the sample onto the HPLC system.
-
Quantification: The retention time for Thiamethoxam should be approximately 2.6 minutes under these conditions.[9] Calculate the purity of your sample by comparing its peak area to the calibration curve generated from the reference standards.
V. Troubleshooting Workflow
If you encounter issues, use the following decision tree to guide your troubleshooting process.
Sources
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- 2. Thiamethoxam - Wikipedia [en.wikipedia.org]
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- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
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- 8. CN103613560B - Synthetic method for 3-methyl-4-nitroiminoperhydro-1,3,5-oxadiazine - Google Patents [patents.google.com]
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- 10. cipac.org [cipac.org]
- 11. epa.gov [epa.gov]
Avoiding high-temperature decomposition of 2-chloro-5-chloromethyl thiazole
Welcome to the technical support center for 2-chloro-5-chloromethylthiazole (CCMT). This guide is designed for researchers, chemists, and drug development professionals who utilize this critical intermediate in their work. CCMT is an essential building block in the synthesis of numerous pharmaceuticals, including the anti-HIV drug Ritonavir, and a new generation of neonicotinoid insecticides like Thiamethoxam and Clothianidin.[1][2][3]
However, the chemical reactivity that makes CCMT a valuable synthetic precursor also contributes to its primary challenge: thermal instability. High-temperature conditions, often encountered during synthesis, purification, or reactions, can lead to significant decomposition, resulting in reduced yields, increased impurity profiles, and potential safety hazards.[4][5]
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you mitigate thermal decomposition and ensure the integrity of your experiments.
Troubleshooting Guide: High-Temperature Decomposition
This section addresses common issues encountered during the handling and use of CCMT at elevated temperatures.
Question 1: My CCMT solution is darkening and turning black during a high-temperature reaction or distillation. What is happening and how can I prevent it?
Answer: This is a definitive sign of thermal decomposition. CCMT is highly sensitive to heat, and discoloration indicates the formation of polymeric or carbonaceous byproducts.[4][5] During this process, the compound breaks down, releasing hazardous gases such as carbon oxides, hydrogen chloride, nitrogen oxides, and sulfur oxides.[6]
Causality: The energy input from high temperatures exceeds the activation energy for decomposition pathways. The chloromethyl group is particularly reactive, and the overall molecule is susceptible to degradation under thermal stress.
Solution Pathway:
-
Temperature Reduction: The most critical step is to lower the operational temperature. Evaluate your reaction parameters to see if a lower temperature is feasible, even if it extends the reaction time. For distillations, immediate implementation of vacuum is required.
-
Inert Atmosphere: Always handle CCMT under an inert atmosphere (e.g., nitrogen or argon). This minimizes oxidative decomposition pathways that can be initiated or accelerated at high temperatures.[7][8]
-
Use of Stabilizers: For purification by distillation, the addition of a high-boiling point stabilizer is a proven industrial method to suppress decomposition.
Question 2: My reaction yield is significantly lower than expected when running a synthesis with CCMT above 60°C. Could decomposition be the cause?
Answer: Yes, it is highly probable. Decomposition directly consumes your starting material, leading to a stoichiometric loss and, consequently, a lower yield of your desired product. Industrial processes note that decomposition during high-temperature purification can reduce yields to 85-90% from a potential of over 95%.[4]
Causality: As CCMT decomposes, its effective concentration in the reaction mixture decreases. This not only reduces the theoretical maximum yield but can also lead to the formation of side products, as the decomposition intermediates may react with other components in the mixture.
Solution Pathway:
-
Reaction Monitoring: Use in-situ monitoring techniques (e.g., TLC, LC-MS, or GC) to track the consumption of CCMT. If you observe a rapid decrease in CCMT concentration that doesn't correlate with product formation, decomposition is likely occurring.
-
Process Optimization: Re-evaluate the reaction conditions. Consider alternative, lower-boiling point solvents that can maintain the reaction temperature below the decomposition threshold. Industrial syntheses often operate between 0°C and 60°C to avoid this issue.[8]
-
Alternative Purification: If the issue arises during workup, avoid high-temperature distillation. Explore non-thermal purification methods such as crystallization or chromatography. A patented method describes converting CCMT to its hydrochloride salt for isolation, which can then be neutralized to recover the pure product, completely avoiding heat treatment.[5]
Question 3: I am purifying crude CCMT via distillation and observing a large amount of tar-like residue in the distillation flask and low purity in my collected fractions. How do I fix this?
Answer: This is a classic problem caused by thermal decomposition during atmospheric distillation. The high boiling point of CCMT necessitates temperatures that induce degradation.
Causality: At atmospheric pressure, the temperature required to vaporize CCMT is well within its decomposition range. This leads to polymerization and charring in the distillation pot (the residue) and co-distillation of volatile decomposition byproducts, contaminating the distillate.
Solution Pathway:
-
Vacuum Distillation: This is the standard and most effective solution. By reducing the pressure, you significantly lower the boiling point of CCMT, allowing it to distill at a much safer temperature. Distillation at a vacuum of 1-10 mbar is preferred, with bottom temperatures ideally kept between 70°C and 120°C.[3][9][10]
-
Addition of a Stabilizer: This is a powerful technique used in conjunction with vacuum distillation. Adding a stabilizer to the crude CCMT before heating suppresses pyrolytic decomposition.[4]
-
Epoxy Soybean Oil: A Chinese patent demonstrates that adding 5-20% (by weight of CCMT) of epoxy soybean oil to the crude product before vacuum rectification dramatically improves yield and purity.[4]
-
Oligomeric Polyethers: Another patent describes the use of polyethylene glycol (PEG) or polypropylene glycol (PPG) as effective stabilizers during distillation.[10]
-
-
Pre-treatment: Before distillation, washing the crude product with a mild base like a sodium bicarbonate solution can neutralize any acidic impurities (e.g., HCl) that might catalyze decomposition at high temperatures.[3][9]
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for 2-chloro-5-chloromethylthiazole? For long-term stability, CCMT should be stored in a tightly sealed, light-resistant container under an inert atmosphere.[7][8] The recommended storage temperature is in a refrigerator at 2-8°C.[2][6][7]
Q2: What are the primary hazardous decomposition products? Thermal decomposition generates irritating and highly toxic gases, which may include carbon oxides (CO, CO2), hydrogen chloride (HCl), nitrogen oxides (NOx), and sulfur oxides (SOx).[6] All heating should be conducted in a well-ventilated fume hood.
Q3: Are there any materials I should avoid putting in contact with CCMT? Yes. CCMT is incompatible with and may react violently or decompose in the presence of strong oxidizing agents, strong bases, and moisture.[6] It is also chemically active towards amines, thiols, and other nucleophiles.[8][11]
Q4: How can I monitor for decomposition during my experiment? The most obvious visual cue is a color change to yellow, brown, or black. Analytically, you can use Gas Chromatography (GC) or HPLC to monitor the purity of your CCMT over time. The appearance of new, unidentified peaks is a strong indicator of decomposition.
Data & Protocols
Impact of Stabilizer on CCMT Purification
The following table summarizes data from patent literature, illustrating the significant improvement in yield and purity when using a stabilizer during vacuum rectification of crude CCMT.
| Parameter | Standard Vacuum Rectification | Stabilized Vacuum Rectification (with Epoxy Soybean Oil) |
| Purity of Final Product | 95% - 97% | > 98.5% |
| Yield | 85% - 90% | > 95% |
| Observation | Significant decomposition and residue formation. | Pyrolytic decomposition is clearly suppressed. |
Data synthesized from patent CN105294595A.[4]
Experimental Protocol: Stabilized Vacuum Distillation of Crude CCMT
This protocol provides a validated method for purifying crude CCMT while minimizing thermal decomposition.
Safety Precaution: This procedure must be performed in a certified chemical fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.
Materials:
-
Crude 2-chloro-5-chloromethylthiazole
-
Stabilizer (e.g., Epoxy soybean oil or Polyethylene glycol 400)
-
Round-bottom flask
-
Short-path distillation head with vacuum adapter
-
Receiving flasks
-
Heating mantle with stirrer
-
Thermometer
-
Vacuum pump with cold trap and pressure gauge
Procedure:
-
Charge the Flask: Charge the round-bottom flask with the crude CCMT.
-
Add Stabilizer: Add the stabilizer to the crude CCMT. A typical loading is 8-12% of the estimated mass of CCMT in the crude material.[4]
-
Assemble Apparatus: Assemble the short-path distillation apparatus. Ensure all joints are properly sealed with vacuum grease. Place a thermometer to measure the vapor temperature.
-
Apply Vacuum: Start the vacuum pump and slowly reduce the pressure in the system to 1-10 mbar. A cold trap (using dry ice/acetone or a cryocooler) must be in place between the apparatus and the pump to protect the pump from corrosive vapors.
-
Begin Heating: Once the target vacuum is stable, begin slowly heating the distillation flask using the heating mantle. Engage magnetic stirring to ensure even heating and prevent bumping.
-
Collect Fractions:
-
Fore-run: Collect the initial, low-boiling fraction, which may contain residual solvents or volatile impurities.
-
Main Fraction: As the vapor temperature stabilizes at the boiling point of CCMT at the given pressure (e.g., ~97°C at 6 mmHg[3][9]), switch to a new receiving flask to collect the pure product. The bottom (sump) temperature should be carefully monitored and maintained between 90-110°C.[10]
-
Residue: Do not distill to dryness. Once the distillation rate slows significantly or the pot temperature begins to rise sharply, stop the heating. Allow the apparatus to cool completely before releasing the vacuum.
-
-
Storage: Transfer the purified, colorless to light-yellow CCMT into a clean, dry, amber glass bottle. Purge with an inert gas and store at 2-8°C.
Visualized Workflows and Logic
The following diagrams illustrate the decomposition pathway and the recommended workflow for mitigating it.
Caption: The causal chain of high-temperature induced decomposition.
Caption: A validated workflow to ensure high-purity CCMT.
References
- Understanding the Chemical Properties and Handling of 2-Chloro-5-chloromethylthiazole. NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://www.inno-pharmchem.com/blog/understanding-the-chemical-properties-and-handling-of-2-chloro-5-chloromethylthiazole]
- 2-Chloro-5-chloromethylthiazole Safety Data Sheet. AK Scientific, Inc. [URL: https://www.aksci.com/sds/A295.pdf]
- 2-Chloro-5-(chloromethyl)thiazole. Quinoline. [URL: https://www.alchemist-chem.com/products/2-chloro-5-chloromethylthiazole]
- Method for avoiding high temperature decomposition of 2-chloro-5-chloromethyl thiazole. Google Patents (CN105294595A). [URL: https://patents.google.
- 2-Chloro-5-(chloromethyl)thiazole Safety Data Sheet. TCI America. [URL: https://www.tcichemicals.com/JP/en/sds/C3295_JPE_E.pdf]
- Method for preparing 2-chlorine-5 chloromethyl thiazole. Patsnap Eureka. [URL: https://eureka.patsnap.
- 2-Chloro-5-chloromethylthiazole PubChem Entry. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2763179]
- What is the synthesis method of 2-Chloro-5-chloromethylthiazole?. Guidechem. [URL: https://www.guidechem.com/faq/what-is-the-synthesis-method-of-2-chloro-5-chloromethylthiazole--20230720173602.html]
- Method for producing 2-chloro-5-chloromethyl-1,3-thiazole. Google Patents (US20030153767A1). [URL: https://patents.google.
- 2-Chloro-5-(chloromethyl)thiazole Safety Data Sheets. ECHEMI. [URL: https://www.echemi.com/msds/2-chloro-5-chloromethylthiazole-cas105827-91-6.html]
- 2-Chloro-5-(chloromethyl)thiazole Product Information. Pharmaffiliates. [URL: https://www.pharmaffiliates.com/en/2-chloro-5-chloromethylthiazole-105827-91-6]
- What Is 2-Chloro-5-Chloromethylthiazole and How Is It Used in Chemical Synthesis?. BOC Sciences. [URL: https://www.bocsci.com/blog/what-is-2-chloro-5-chloromethylthiazole-and-how-is-it-used-in-chemical-synthesis/]
- 1,3-Dichloropropenes – in the preparation of thiazole derivatives – 2-chloro-5-chloromethylthiazole and 5-hydroxymethylthiazole. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/1%2C3-Dichloropropenes-%E2%80%93-in-the-preparation-of-and-Bobb-Desai/2f4414002772545d9e50543e390c58e5f8f533a1]
- Preparation method of 2-chloro-5-chloromethyl thiazole. Google Patents (CN105254584A). [URL: https://patents.google.
- The Preparation Method of 2- Chloro-5-chloromethyl Thiazole. Unified Patents Portal. [URL: https://portal.unifiedpatents.
- 2-Chloro-5-chloromethylthiazole Wiki. Guidechem. [URL: https://www.guidechem.com/wiki/2-chloro-5-chloromethylthiazole-105827-91-6.html]
- Ensuring Quality: Factors to Consider When Buying 2-Chloro-5-(chloromethyl)thiazole. NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://www.inno-pharmchem.com/blog/ensuring-quality-factors-to-consider-when-buying-2-chloro-5-chloromethylthiazole]
- 2-Chloro-5-chloromethylthiazole analytical standard. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/sial/ps2348]
- MSDS of 2-Chloro-5-(chloromethyl)thiazole. BLD Pharmatech. [URL: https://www.bldpharm.com/msds/410065_MSDS.pdf]
- 2-CHLORO-5-CHLOROMETHYL THIAZOLE Material Safety Data Sheet. Georganics. [URL: https://www.georganics.sk/media/msds/GO0310.pdf]
- 2-Chloro-5-chloromethylthiazole Product Information. ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB5205565_EN.htm]
- 2-Chloro-5-Chloromethylthiazole - Analytical Standard. Simson Pharma. [URL: https://www.simsonpharma.com/product/2-chloro-5-chloromethylthiazole]
- Method for purifying 2-chloro-5-chloromethyl thiazole. Google Patents (WO2002012209A1). [URL: https://patents.google.
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Identifying and removing impurities in 2-(chloromethyl)thiazole synthesis
Technical Support Center: Synthesis of 2-(Chloromethyl)thiazole
Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges associated with this synthesis. Here, we provide in-depth, experience-based answers to frequently encountered problems, focusing on the identification and removal of critical impurities.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Impurity Identification & Analysis
Question 1: My crude reaction mixture shows multiple spots on TLC and several peaks in the GC-MS analysis. What are the most likely impurities?
Answer: When synthesizing this compound, particularly through routes like the Hantzsch thiazole synthesis or variations involving precursors like 2-chloroallyl isothiocyanate, a range of side products and unreacted starting materials can be expected.[1][2] The most common impurities are typically:
-
Unreacted Starting Materials: Depending on the synthetic route, this could include compounds like 1,3-dichloroacetone, thioacetamide, or 2-chloroallyl isothiocyanate. Their presence usually indicates incomplete conversion.
-
Over-chlorinated Species: Dichloro- and trichloro- derivatives can form if the chlorinating agent (e.g., sulfuryl chloride, chlorine) is not carefully controlled.[3]
-
Polymeric Byproducts: this compound is reactive and can self-polymerize, especially under thermal stress (e.g., high reaction temperatures or during distillation). This often appears as a baseline rise in chromatography or as an intractable residue.
-
Solvent Adducts or Reaction Byproducts: Depending on the solvent and reagents used, various side products can form.
A systematic approach using multiple analytical techniques is crucial for definitive identification.[4] GC-MS is excellent for separating volatile components and providing initial mass data, while ¹H and ¹³C NMR spectroscopy are indispensable for confirming the precise structure of the main product and its impurities.[2]
Table 1: Common Impurities and Their Analytical Signatures
| Impurity | Likely Origin | Typical ¹H NMR Signals (CDCl₃, δ ppm) | Key MS Fragments (m/z) |
| This compound (Product) | Target Synthesis | ~4.7 (s, 2H, -CH₂Cl), ~7.5 (s, 1H, thiazole-H)[5] | 167/169 (M⁺), 132 (M-Cl)⁺, 96 (M-CH₂Cl)⁺ |
| Unreacted 1,3-Dichloroacetone | Incomplete Reaction | ~4.3 (s, 4H) | 126/128/130 (M⁺), 91/93 (M-Cl)⁺, 49 (CH₂Cl)⁺ |
| Polymeric Material | Thermal Stress / Instability | Broad, unresolved signals in NMR | Not typically observed by GC-MS |
Question 2: My ¹H NMR spectrum shows a singlet around 4.7 ppm and another at 7.5 ppm, as expected. However, there are other unassigned peaks. How can I identify them?
Answer: While the singlets at ~4.7 ppm (-CH₂Cl) and ~7.5 ppm (thiazole C5-H) are characteristic of your target molecule, other signals point to impurities.[5] Here’s a logical workflow to identify them:
-
Check for Residual Solvents: First, compare any unexpected peaks to standard chemical shift tables for common laboratory solvents (e.g., ethyl acetate, dichloromethane, toluene) that may be present from the reaction or workup.[6]
-
Look for Starting Materials: Compare the unknown signals with the NMR spectra of your starting materials. An incomplete reaction is a very common issue.
-
Consider Isomers and Byproducts: The Hantzsch synthesis can sometimes yield isomers or related heterocyclic structures.[7][8] For instance, if alternative cyclization pathways exist, you might form regioisomers.
-
Utilize 2D NMR: If sufficient material is available, acquiring 2D NMR spectra (like COSY and HSQC) can help establish connectivity between protons and carbons, allowing you to piece together the structure of unknown impurities.
-
Leverage Hyphenated Techniques: Techniques like LC-MS-NMR or preparative GC can be used to physically isolate the impurity, allowing for a clean NMR spectrum to be acquired for unambiguous identification.[4][9]
Section 2: Purification Challenges & Solutions
Question 3: I am trying to purify this compound by vacuum distillation, but the product seems to be decomposing, resulting in a dark, tarry residue and low yield. What is happening and what are the alternatives?
Answer: This is a classic problem. This compound has limited thermal stability. The high boiling point, even under reduced pressure (e.g., 108-110°C / 18-20 mmHg), can provide enough thermal energy to initiate decomposition and self-polymerization.[5][10] The formation of a dark, solid residue that is difficult to handle is a clear sign of this issue.[10]
Troubleshooting & Alternative Protocols:
-
Option 1: Add a Stabilizer Before Distillation. Industrial processes have been developed that involve adding stabilizers like lower alcohols (e.g., methanol) or oligomeric polyethers (e.g., polyethylene glycol) to the crude material before distillation.[10][11] These agents can help to minimize decomposition in the distillation bottom, allowing for a higher recovery of the pure product.[10]
-
Option 2: Utilize Column Chromatography. For lab-scale purifications, flash column chromatography is often the best alternative to distillation. It is a non-thermal separation method that relies on polarity differences.
-
Protocol: Flash Column Chromatography
-
Slurry Preparation: Adsorb the crude oil onto a small amount of silica gel (SiO₂).
-
Column Packing: Pack a glass column with silica gel using a non-polar solvent like hexane.
-
Loading: Carefully load the adsorbed sample onto the top of the packed column.
-
Elution: Begin elution with a low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate). Gradually increase the polarity of the eluent to separate the target compound from less polar and more polar impurities.
-
Fraction Collection: Collect fractions and analyze them by TLC or GC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure at a low temperature (e.g., < 40°C).
-
-
-
Option 3: Crystallization. If the crude product is sufficiently pure, crystallization can be an effective method. This may involve dissolving the material in a suitable solvent and cooling to induce crystallization, or using an anti-solvent.[3] Some patents describe processes where the distilled product is further purified by crystallization from aliphatic hydrocarbons or ethers.[3]
Table 2: Comparison of Purification Techniques
| Technique | Advantages | Disadvantages | Best For |
| Vacuum Distillation | Scalable, good for removing non-volatile impurities. | Risk of thermal decomposition, potential for low yield.[10] | Large-scale purification where impurities have significantly different boiling points. |
| Column Chromatography | Non-thermal, excellent separation based on polarity. | Less scalable, requires solvent, can be time-consuming. | Lab-scale purification of thermally sensitive compounds or separating closely related impurities. |
| Crystallization | Potentially high purity, scalable. | Requires a suitable solvent system, may not remove all impurities.[3] | Final polishing step or for crude material that is already >90% pure. |
Question 4: My primary impurity is difficult to separate from the main product by either distillation or standard chromatography. What advanced strategies can I employ?
Answer: When impurities have very similar physical properties (boiling point, polarity) to the desired product, separation becomes challenging. Here are some advanced strategies:
-
Derivative Formation: Convert the product into a crystalline derivative (e.g., a salt or a complex). The derivative can often be easily purified by recrystallization. Afterward, the original this compound can be regenerated in a clean chemical step. For example, reacting the thiazole nitrogen with an acid to form a salt can drastically change its solubility properties.
-
Preparative HPLC: High-Performance Liquid Chromatography (HPLC) offers much higher resolving power than standard flash chromatography. While more expensive and less scalable, it can be invaluable for separating very similar compounds to obtain an analytical standard or small quantities of highly pure material.
-
Chemical Treatment: It may be possible to selectively react the impurity. For example, if the impurity has a reactive functional group that the product lacks, a carefully chosen reagent could convert it into a new compound with very different properties, making it easy to remove via extraction or chromatography. A patented method involves treating the crude product with a lower alcohol before distillation, which may help to decompose certain reactive impurities.[11]
Visual Workflow Guides
Diagram 1: Key Synthetic & Impurity Formation Pathways
This diagram illustrates the Hantzsch synthesis pathway to this compound and highlights potential side reactions leading to common impurities.
Caption: Hantzsch synthesis pathway and common side reactions.
Diagram 2: Troubleshooting & Purification Decision Tree
This workflow helps in selecting the appropriate purification strategy based on the initial analysis of the crude product.
Caption: Decision tree for selecting a purification method.
References
- Process for purification of 2-chloro-5-chloromethyl-1,3-thiazole. (2007).
-
Method for purifying 2-chloro-5-chloromethyl thiazole. (2003). Justia Patents. [Link]
-
Hantzsch Thiazole Synthesis. (n.d.). Chem Help ASAP. [Link]
-
Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives. (2016). Molecules, 21(11), 1482. National Center for Biotechnology Information. [Link]
-
Hantzsch Thiazole Synthesis. (n.d.). SynArchive. [Link]
- Method for producing 2-chloro-5-chloromethyl-1,3-thiazole. (2003).
-
Method for preparing 2-chlorine-5 chloromethyl thiazole. (2013). Patsnap. [Link]
-
Reaction mechanism of Hantzsch thiazole synthesis. (2023). ResearchGate. [Link]
-
Hantzsch thiazole synthesis - laboratory experiment. (2020). YouTube. [Link]
- Process for the preparation of chlorothiazole derivatives. (1991).
-
1,3-Dichloropropenes – in the preparation of thiazole derivatives – 2-chloro-5-chloromethylthiazole and 5-hydroxymethylthiazole. (2001). ARKIVOC. [Link]
-
Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (2021). Research and Reviews in Pharmacy and Pharmaceutical Sciences. [Link]
-
Identification of Multiple Impurities in a Pharmaceutical Matrix Using Preparative Gas Chromatography and Computer-Assisted Structure Elucidation. (2010). Scilit. [Link]
-
NMR Chemical Shifts of Trace Impurities. (2010). Organometallics, 29(9), 2176–2179. [Link]
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Troubleshooting common problems in Hantzsch thiazole synthesis
Welcome to the technical support center for the Hantzsch thiazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common problems encountered during this foundational heterocyclic synthesis. As a Senior Application Scientist, my goal is to provide you with not just solutions, but also the underlying chemical principles to empower your experimental design and execution.
Frequently Asked Questions (FAQs) & Troubleshooting
The Hantzsch synthesis, first described in 1887, is a classic and versatile method for preparing thiazole rings by reacting an α-haloketone with a thioamide.[1][2] While robust, the reaction can present challenges. This guide addresses the most common issues in a question-and-answer format.
Q1: My reaction has a very low yield or has failed completely. What are the most likely causes?
This is the most frequent issue. A low or non-existent yield can typically be traced back to one of three areas: reaction conditions, reagent integrity, or the work-up procedure. Let's break down the causality.
A. Causality Analysis: Reaction Conditions
The Hantzsch synthesis is a multi-step process involving an initial SN2 reaction, followed by intramolecular cyclization and dehydration to form the stable, aromatic thiazole ring.[3][4] Each step is sensitive to the reaction environment.
-
Temperature: While some reactions proceed at room temperature, many require heating to overcome the activation energy for cyclization and dehydration.[3][5]
-
Troubleshooting: If you are running the reaction at room temperature with no success, try gentle heating (e.g., 40–60 °C). For less reactive starting materials, refluxing in a suitable solvent may be necessary.[6] Be cautious, as excessive heat can lead to decomposition and the formation of byproducts.[5]
-
-
Reaction Time: The reaction may simply need more time to reach completion.
-
Troubleshooting: Monitor the reaction's progress using Thin Layer Chromatography (TLC).[6] If you still see significant amounts of starting material after the initially planned time, extend the reaction duration.
-
-
Solvent Choice: The solvent plays a critical role in solvating the reactants and intermediates, influencing the reaction rate.
B. Causality Analysis: Reagents & Stoichiometry
-
Reagent Purity: The α-haloketone is a key reactant and is often susceptible to degradation. The thioamide should also be of high purity.
-
Troubleshooting: Ensure your α-haloketone has not decomposed (often indicated by discoloration). If in doubt, purify it before use. Check the purity of your thioamide.
-
-
Stoichiometry: The reactants typically react in a 1:1 ratio.[3]
C. Causality Analysis: Work-up Procedure
-
Product Isolation: The initial product formed is often the hydrohalide salt of the thiazole (e.g., HBr salt), which can be quite soluble in the reaction solvent.[3] The neutral thiazole product is typically precipitated by adding a weak base.
-
Troubleshooting: Pour the cooled reaction mixture into a basic solution, such as 5% aqueous sodium carbonate or sodium bicarbonate, to neutralize the acid and precipitate the neutral product.[4][5] Ensure the pH is sufficiently basic. Adding the reaction mixture to water can also help induce precipitation, as the organic product is often poorly soluble in highly polar aqueous solutions.[3][4]
-
Q2: My TLC plate shows multiple spots. How do I identify the problem and purify my product?
Multiple spots indicate either an incomplete reaction, the formation of side products, or decomposition.
-
Identifying the Spots: Run co-spots on your TLC plate with your starting materials to check for unreacted reagents.
-
Common Side Products: Side reactions can occur, especially with prolonged heating or incorrect stoichiometry. The α-haloketone can undergo self-condensation, or other competing pathways may arise.
-
Purification Strategy:
-
Recrystallization: If the product has precipitated, it can often be purified by recrystallization from a suitable solvent like ethanol.[6] This is effective for removing small amounts of impurities.
-
Silica Gel Chromatography: If recrystallization is ineffective or if the product is an oil, column chromatography is the standard method for purification.[10] A common mobile phase is a mixture of ethyl acetate and hexanes.[4]
-
Q3: The reaction seems to work, but my product won't precipitate during the work-up. What should I do?
If the product does not precipitate upon neutralization and addition to water, it is likely soluble in the work-up solution.
-
Troubleshooting Steps:
-
Confirm Neutralization: First, double-check the pH of your aqueous solution to ensure it is basic. The protonated thiazole salt will remain dissolved.[3]
-
Perform an Extraction: If the product is still soluble, it must be extracted from the aqueous mixture. Use a suitable water-immiscible organic solvent like ethyl acetate or dichloromethane.[5]
-
Wash the Organic Layer: Wash the combined organic extracts with brine to remove excess water.
-
Dry and Concentrate: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to isolate your product.
-
Q4: I am working with complex or less reactive substrates and getting poor results. Are there ways to optimize the synthesis?
For challenging substrates, standard conditions may not be sufficient. Several advanced methods can improve yields and reaction rates.
-
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times (from hours to minutes) and often improves yields compared to conventional heating.[9] This is particularly effective for less reactive substrates.
-
Use of Catalysts: While the classic Hantzsch synthesis is often uncatalyzed, certain modifications utilize catalysts to enhance efficiency. For one-pot, multi-component variations of the reaction, catalysts like silica-supported tungstosilicic acid have proven effective and reusable.[7]
-
Alternative Conditions: For specific substrate combinations, exploring acidic conditions might alter the regioselectivity and efficiency of the reaction.[11]
Visualized Workflows and Logic
To further clarify the experimental and troubleshooting processes, the following diagrams have been generated.
Caption: General experimental workflow for the Hantzsch thiazole synthesis.
Caption: Logical decision tree for troubleshooting low product yield.
Key Experimental Protocols
Protocol 1: General Synthesis of 2-Amino-4-phenylthiazole
This protocol is a representative example of the Hantzsch synthesis.[4]
Materials:
-
2-bromoacetophenone (5.0 mmol)
-
Thiourea (7.5 mmol)
-
Methanol (5 mL)
-
5% Sodium Carbonate solution (20 mL)
Procedure:
-
In a 20 mL vial, combine 2-bromoacetophenone and thiourea.
-
Add methanol and a magnetic stir bar.
-
Heat the mixture with stirring on a hot plate (set to approx. 100°C) for 30 minutes. The mixture should become a clear solution.[3][4]
-
Remove the reaction from the heat and allow it to cool to room temperature.
-
Pour the reaction mixture into a beaker containing 20 mL of 5% aqueous sodium carbonate solution and swirl to mix. A precipitate should form.[3][4]
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid (filter cake) with water.
-
Allow the solid to air dry on a watch glass before determining the mass and percent yield.[4]
Protocol 2: Data Analysis and Purification
Characterization:
-
TLC Analysis: Analyze the crude product using TLC (e.g., 50% ethyl acetate/50% hexane mobile phase) to assess purity.[4]
-
Melting Point: Determine the melting point of the dried solid. A sharp melting range indicates high purity.[3]
-
Spectroscopy: Confirm the structure of the product using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and IR.[7] For example, the ¹H-NMR spectrum of a thiazole derivative will show characteristic signals for the C-H proton of the thiazole ring.[7]
Purification:
-
If the crude product is deemed impure by TLC or melting point analysis, recrystallization from a suitable solvent (e.g., ethanol) is recommended for further purification.[6]
Summary of Key Parameters
| Parameter | Common Choice(s) | Rationale & Key Considerations |
| α-Haloketone | α-bromo or α-chloro ketones | Bromides are generally more reactive than chlorides. Ensure high purity. |
| Thio-Component | Thiourea, substituted thioamides | Thiourea is common for 2-aminothiazoles. The choice determines the C-2 substituent. |
| Solvent | Ethanol, Methanol, DMF | Polar protic solvents are most common and facilitate the reaction steps.[3][5] |
| Temperature | Room Temp to Reflux | Dependent on substrate reactivity. Start with gentle heat if RT fails.[5] |
| Work-up Base | Na₂CO₃, NaHCO₃ (aqueous) | Neutralizes the acidic byproduct (HX), causing the neutral thiazole to precipitate.[3][5] |
References
- Benchchem. (n.d.). Technical Support Center: Optimizing Hantzsch Thiazole Synthesis.
- Benchchem. (n.d.). Application Notes and Protocols for the Hantzsch Thiazole Synthesis of 2-Hydrazinyl Derivatives.
- Chem Help ASAP. (2020). Hantzsch thiazole synthesis - laboratory experiment. YouTube.
- Gomha, S. M., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. MDPI.
- ResearchGate. (n.d.). Mechanism of Hantzsch Thiazole Synthesis.
- National Institutes of Health (NIH). (n.d.). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas.
- SynArchive. (n.d.). Hantzsch Thiazole Synthesis.
- Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis Lab Handout.
- Scribd. (n.d.). Hantzsch Thiazole Synthesis 2010.
- National Institutes of Health (NIH). (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst.
- Benchchem. (n.d.). Application Notes and Protocols for Hantzsch Thiazole Synthesis of Derivatives.
- Taylor & Francis Online. (2020). Review of the synthesis and biological activity of thiazoles.
- Royal Society of Chemistry. (n.d.). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity.
Sources
- 1. synarchive.com [synarchive.com]
- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scribd.com [scribd.com]
- 11. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Managing Side Reactions in the Chlorination of Thiazole Precursors
Welcome to the Technical Support Center for the chlorination of thiazole precursors. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this critical synthetic transformation. The thiazole scaffold is a cornerstone in medicinal chemistry, and its successful chlorination is often a pivotal step in the synthesis of numerous pharmaceutical agents.[1][2] However, this reaction is not without its challenges, and the formation of unwanted side products can significantly impact yield, purity, and downstream processes.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the chlorination of thiazole precursors. We will delve into the mechanistic underpinnings of common side reactions associated with prevalent chlorinating agents and offer field-proven strategies for their mitigation.
Part 1: Understanding Thiazole Reactivity in Electrophilic Chlorination
The thiazole ring exhibits a nuanced reactivity towards electrophiles. The electron-donating sulfur atom and the electron-withdrawing nitrogen atom create a unique electronic landscape. Generally, electrophilic substitution is favored at the C5 position, which is the most electron-rich carbon.[3] However, the C2 and C4 positions can also undergo substitution, particularly if the C5 position is blocked or if the reaction conditions are not carefully controlled. The presence of activating or deactivating substituents on the thiazole ring further influences the regioselectivity and rate of chlorination.[4]
Part 2: Troubleshooting Side Reactions with Common Chlorinating Agents
This section is organized by the type of chlorinating agent, addressing the most frequently encountered side reactions in a question-and-answer format.
N-Chlorosuccinimide (NCS)
N-Chlorosuccinimide is a widely used reagent for the chlorination of electron-rich heterocycles due to its ease of handling and generally mild reaction conditions.[5] However, its use is not without potential pitfalls.
FAQ 1: My reaction with NCS is sluggish, and upon completion, I observe significant amounts of starting material and a disulfide byproduct. What is happening and how can I fix it?
Answer:
This is a common issue when using NCS for the chlorination of thiol-containing thiazole precursors or other electron-rich thiazoles.
Probable Causes:
-
Slow Initial Reaction & Competing Pathways: The direct chlorination of the thiazole by NCS can be slow. This can allow for side reactions to occur, such as the oxidation of a thiol precursor to a disulfide.[1][6] The reaction of NCS with thiols can also be complex, sometimes proceeding through the formation of a disulfide which is then cleaved by chlorine generated in situ.[1][6]
-
Insufficient Activation of NCS: For less reactive thiazole substrates, NCS may not be electrophilic enough to drive the reaction to completion efficiently.
Recommended Solutions:
-
Catalytic Activation: The addition of a catalytic amount of an acid, such as HCl or a Lewis acid, can activate NCS and increase the rate of the desired chlorination.[5] Thiourea has also been reported as a catalyst to enhance the electrophilicity of the chlorine atom in NCS through halogen bonding.[7]
-
Solvent Effects: The choice of solvent can influence the reaction rate. Aprotic solvents like acetonitrile or dichloromethane are commonly used. For less reactive substrates, using a more polar solvent might be beneficial, but care must be taken to avoid solvolysis of the product.
-
Temperature Control: While increasing the temperature can sometimes improve reaction rates, it can also lead to the formation of other byproducts. It is crucial to find the optimal temperature for your specific substrate, often starting at room temperature and gently heating if necessary.
FAQ 2: I am observing over-chlorination of my thiazole ring, with chlorine atoms being added to multiple positions. How can I improve the selectivity?
Answer:
Over-chlorination is a frequent problem, especially with activated thiazole rings.
Probable Causes:
-
Excess NCS: Using a significant excess of NCS will inevitably lead to multiple chlorinations.
-
In-situ Generation of Molecular Chlorine: Traces of acid (HCl) can catalyze the release of molecular chlorine (Cl2) from NCS.[1][6] Cl2 is a more reactive and less selective chlorinating agent than NCS, leading to over-chlorination.
-
Highly Activated Substrate: Thiazole rings with strongly electron-donating groups are highly susceptible to multiple chlorinations.
Recommended Solutions:
-
Stoichiometric Control: Carefully control the stoichiometry of NCS. Use of 1.0 to 1.1 equivalents is a good starting point for mono-chlorination.
-
Slow Addition of NCS: Add the NCS portion-wise or as a solution over an extended period. This helps to maintain a low concentration of the chlorinating agent in the reaction mixture, favoring mono-substitution.
-
Temperature Management: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to decrease the rate of reaction and improve selectivity.
-
Use of a Scavenger: In some cases, a proton sponge or a non-nucleophilic base can be added to scavenge any generated HCl, thus preventing the formation of Cl2.
Experimental Protocol: Selective Mono-chlorination of an Activated Thiazole using NCS
-
Dissolve the thiazole precursor (1.0 eq) in anhydrous acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-chlorosuccinimide (1.05 eq) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a solution of sodium thiosulfate.
-
Extract the product with an appropriate organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Sulfuryl Chloride (SO₂Cl₂)
Sulfuryl chloride is a powerful and cost-effective chlorinating agent. However, its high reactivity can lead to selectivity issues and the formation of tenacious byproducts.
FAQ 3: My chlorination with sulfuryl chloride results in a dark, tarry reaction mixture and a low yield of the desired product. What is causing this and how can I prevent it?
Answer:
The formation of tar is a common problem when using highly reactive reagents like sulfuryl chloride with sensitive heterocyclic substrates.
Probable Causes:
-
Decomposition of SO₂Cl₂: Sulfuryl chloride can decompose, especially at elevated temperatures, to sulfur dioxide (SO₂) and chlorine (Cl₂). The presence of Cl₂ can lead to radical reactions and polymerization of the thiazole ring.
-
Strongly Acidic Conditions: The reaction generates HCl as a byproduct, which can catalyze polymerization and degradation of the thiazole ring, especially for substrates sensitive to acid.
-
Exothermic Reaction: The reaction of sulfuryl chloride with electron-rich thiazoles can be highly exothermic, and poor temperature control can lead to a runaway reaction and decomposition.
Recommended Solutions:
-
Low-Temperature Reaction: Perform the reaction at low temperatures (e.g., -10 °C to 0 °C) to minimize the decomposition of SO₂Cl₂ and control the exotherm.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture and oxygen.
-
Solvent Choice: Use an inert, aprotic solvent such as dichloromethane or 1,2-dichloroethane.
-
Slow Addition of SO₂Cl₂: Add the sulfuryl chloride dropwise to a cooled solution of the thiazole precursor to maintain better control over the reaction temperature.
-
Use of a Lewis Acid Catalyst: In some cases, a Lewis acid catalyst can promote the desired electrophilic chlorination at lower temperatures, improving selectivity and reducing decomposition.[8]
Troubleshooting Workflow for SO₂Cl₂ Chlorination
Caption: Troubleshooting workflow for tar formation in SO₂Cl₂ chlorination.
Phosphorus Oxychloride (POCl₃)
Phosphorus oxychloride is typically used for the chlorination of hydroxythiazoles, converting them to the corresponding chlorothiazoles.[9] The primary challenge with this reagent often lies in the workup procedure.
FAQ 4: After reacting my 2-hydroxythiazole with POCl₃ and performing an aqueous workup, I predominantly recover the starting material. What is causing this reversion?
Answer:
This is a classic problem encountered during the chlorination of hydroxyheterocycles with POCl₃.
Probable Cause:
-
Hydrolysis of the Product: The resulting 2-chlorothiazole is susceptible to hydrolysis, especially under basic or even neutral aqueous conditions during workup.[10] The presence of water and any remaining acidic byproducts can facilitate the reversion to the more thermodynamically stable 2-hydroxythiazole.
Recommended Solutions:
-
Anhydrous Workup: If possible, avoid an aqueous workup altogether. After the reaction, the excess POCl₃ can be removed under reduced pressure (with appropriate safety precautions). The residue can then be dissolved in an organic solvent and filtered to remove any inorganic salts.
-
Careful Quenching: If an aqueous workup is necessary, it must be performed with extreme care.
-
Pour the reaction mixture onto ice: This will quench the reaction and dilute the mixture rapidly.
-
Use a weak base for neutralization: Use a saturated solution of a weak base like sodium bicarbonate (NaHCO₃) to neutralize the acidic byproducts. Avoid strong bases like NaOH or KOH, which will rapidly hydrolyze the product.
-
Maintain low temperatures: Keep the mixture cold throughout the neutralization and extraction process.
-
-
Extraction with a suitable solvent: Promptly extract the product into an organic solvent like ethyl acetate or dichloromethane.
Mechanism of POCl₃ Chlorination and Hydrolysis Side Reaction
Caption: POCl₃ chlorination and the competing hydrolysis side reaction.
Part 3: Quantitative Data Summary
The choice of chlorinating agent can significantly impact the yield and purity of the desired product. The following table provides a general comparison of these reagents for the chlorination of a model thiazole precursor.
| Chlorinating Agent | Typical Molar Equivalents | Common Solvents | Temperature Range (°C) | Key Side Reactions | Mitigation Strategies |
| N-Chlorosuccinimide (NCS) | 1.0 - 1.2 | Acetonitrile, DCM | 0 - 50 | Over-chlorination, Disulfide formation | Stoichiometric control, Slow addition, Catalysis |
| Sulfuryl Chloride (SO₂Cl₂) | 1.0 - 1.5 | DCM, 1,2-Dichloroethane | -10 - 25 | Tar formation, Over-chlorination | Low temperature, Slow addition, Inert atmosphere |
| Phosphorus Oxychloride (POCl₃) | Excess (as solvent) | Neat or High-boiling solvent | 80 - 120 | Product hydrolysis during workup | Anhydrous workup, Careful quenching with weak base |
This technical support guide provides a foundational understanding of the common side reactions encountered during the chlorination of thiazole precursors and offers practical solutions for their management. Successful synthesis relies on a combination of understanding the underlying reaction mechanisms and meticulous control of experimental parameters.
References
- 1. benchchem.com [benchchem.com]
- 2. BJOC - An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles [beilstein-journals.org]
- 3. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 4. Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-Chlorosuccinimide (NCS) [organic-chemistry.org]
- 6. ias.ac.in [ias.ac.in]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magn ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00758H [pubs.rsc.org]
- 10. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 2-(Chloromethyl)thiazole for Industrial Production
Welcome to the Technical Support Center for the industrial-scale synthesis of 2-(chloromethyl)thiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to the scale-up of this critical chemical intermediate. As a key building block in the synthesis of pharmaceuticals, such as the antiretroviral drug Ritonavir, and various agrochemicals, ensuring a robust, safe, and efficient manufacturing process for this compound is of paramount importance.[1]
This document moves beyond standard protocols to offer insights into the causality behind experimental choices, helping you to anticipate and resolve challenges encountered during industrial production.
I. Process Chemistry and Key Synthesis Routes
The industrial synthesis of this compound is primarily achieved through a few key pathways. The selection of a particular route often depends on factors such as raw material cost and availability, desired purity, and the capability to handle specific reagents and reaction conditions at scale.
Hantzsch Thiazole Synthesis and its Modifications
The Hantzsch thiazole synthesis is a classical and versatile method for the formation of the thiazole ring.[2][3] In the context of this compound, this typically involves the reaction of an α-halocarbonyl compound with a thioamide.
A common industrial adaptation involves the reaction of 1,3-dichloroacetone with a suitable thioamide. The initial step is an SN2 reaction between the sulfur of the thioamide and one of the chlorinated carbons of 1,3-dichloroacetone. This is followed by an intramolecular cyclization and dehydration to form the thiazole ring.
II. Troubleshooting Guide
This section addresses common issues encountered during the industrial synthesis of this compound in a question-and-answer format.
Low Reaction Yield
Question: We are experiencing consistently low yields in our batch production. What are the likely causes and how can we mitigate them?
Answer: Low yields in the synthesis of this compound on an industrial scale can stem from several factors. A systematic investigation is crucial for identifying the root cause.
Potential Causes and Solutions:
-
Incomplete Reaction: The reaction may not be going to completion due to insufficient reaction time or inadequate temperature.
-
Troubleshooting:
-
Reaction Monitoring: Implement in-process controls (IPCs) using techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of starting materials.[4][5]
-
Temperature Optimization: While higher temperatures can increase reaction rates, they can also lead to byproduct formation. A Design of Experiments (DoE) approach can help identify the optimal temperature profile for your specific reactor setup.
-
Catalyst Deactivation: If a catalyst is used, its activity may diminish over time. Investigate potential causes of deactivation, such as poisoning by impurities in the starting materials.
-
-
-
Side Reactions and Impurity Formation: The formation of byproducts is a common cause of reduced yield.
-
Troubleshooting:
-
Impurity Profiling: Characterize the impurity profile of your crude product using GC-MS or LC-MS to identify the major byproducts. Common impurities can include over-chlorinated species or products from the degradation of starting materials.
-
Stoichiometry Control: Ensure precise control over the stoichiometry of your reagents. An excess of the chlorinating agent, for example, can lead to the formation of dichlorinated impurities.
-
Raw Material Quality: The purity of starting materials is critical. For instance, in the synthesis from 2-chloroallyl isothiocyanate, impurities in the starting material can lead to the formation of unwanted side products.[6]
-
-
-
Product Degradation: this compound can be susceptible to degradation under certain conditions.
-
Troubleshooting:
-
Thermal Stability: Be mindful of the thermal stability of the product, especially during work-up and purification.[7] Avoid prolonged exposure to high temperatures.
-
pH Control: Maintain optimal pH during the work-up process to prevent acid or base-catalyzed degradation.
-
-
Product Purity Issues
Question: Our final product does not meet the required purity specifications. What are the common impurities and how can we improve the purification process?
Answer: Achieving high purity is essential, especially for pharmaceutical applications. Understanding the impurity profile is the first step towards effective purification.
Common Impurities and Their Origins:
| Impurity Name | Potential Origin |
| Dichlorinated thiazole derivatives | Excess chlorinating agent or reaction at elevated temperatures. |
| Isomeric thiazole derivatives | Rearrangement reactions or impurities in starting materials. |
| Unreacted starting materials | Incomplete reaction. |
| Polymeric materials | Side reactions, especially at high temperatures. |
Purification Strategies:
-
Distillation: Vacuum distillation is the most common method for purifying this compound.
-
Optimization:
-
To prevent thermal decomposition, it is crucial to perform distillation under reduced pressure.[8]
-
The use of a packed column can improve separation efficiency.
-
Adding a stabilizer, such as epoxy soybean oil, to the distillation pot has been shown to inhibit the high-temperature decomposition of the product.[8]
-
-
-
Crystallization: For achieving very high purity, crystallization can be an effective secondary purification step.
-
Solvent Selection: The choice of solvent is critical for effective crystallization. A solvent in which the product has high solubility at elevated temperatures and low solubility at room temperature is ideal.
-
Safety Incidents and Exothermic Reactions
Question: We have concerns about the exothermic nature of the reaction and potential safety hazards. What are the best practices for managing the reaction at scale?
Answer: The synthesis of this compound, particularly the chlorination step, can be highly exothermic and requires strict control to prevent thermal runaway.
Safety Recommendations:
-
Calorimetric Studies: Before scaling up, perform reaction calorimetry studies (e.g., using a RC1 calorimeter) to determine the heat of reaction, adiabatic temperature rise, and the maximum temperature of the synthesis reaction (MTSR). This data is crucial for designing a safe process.
-
Controlled Reagent Addition: Add the chlorinating agent (e.g., sulfuryl chloride or chlorine gas) slowly and in a controlled manner to manage the rate of heat generation.[9]
-
Effective Heat Removal: Ensure your reactor has an efficient cooling system capable of removing the heat generated during the reaction. The use of a jacketed reactor with a reliable cooling fluid is essential.
-
Emergency Procedures: Have a clear and well-rehearsed emergency plan in place. This should include procedures for quenching the reaction in case of a cooling failure or a rapid temperature increase.
-
Personal Protective Equipment (PPE): this compound is a hazardous substance.[7] All personnel handling the material must wear appropriate PPE, including chemical-resistant gloves, safety goggles, and respiratory protection.[7]
III. Frequently Asked Questions (FAQs)
Q1: What is the most common industrial synthesis route for this compound?
A1: The reaction of 2-chloroallyl isothiocyanate with a chlorinating agent like sulfuryl chloride is a widely used industrial method.[6] This route is often favored due to its relatively high yield and selectivity. Another common approach involves the reaction of 1,3-dichloropropene with a thiocyanate salt.[4]
Q2: What are the key process parameters to control during the synthesis?
A2: The most critical parameters to control are temperature, reagent stoichiometry, and reaction time. Temperature control is vital to prevent side reactions and ensure the safety of the process. Precise control of the molar ratios of reactants is necessary to maximize yield and minimize the formation of impurities. Reaction time should be optimized based on in-process monitoring to ensure the reaction goes to completion without unnecessary energy consumption or product degradation.
Q3: What analytical techniques are recommended for quality control?
A3: Gas Chromatography (GC) with a Flame Ionization Detector (FID) is a standard method for determining the purity of this compound and quantifying impurities.[5] High-Performance Liquid Chromatography (HPLC) with a UV detector can also be used, particularly for less volatile impurities.[10] For structural elucidation of unknown impurities, GC-MS or LC-MS are invaluable tools.
Q4: What are the storage and handling recommendations for this compound?
A4: this compound is a moisture-sensitive and potentially unstable compound. It should be stored in a cool, dry, and well-ventilated area in tightly sealed containers. It is also corrosive and should be handled with appropriate personal protective equipment.[7]
Q5: Can you provide a general protocol for the synthesis of this compound?
A5: Below is a generalized laboratory-scale protocol for the synthesis from 2-chloroallyl isothiocyanate. Note: This protocol must be adapted and optimized for your specific equipment and scale. A thorough risk assessment should be conducted before any scale-up.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, a condenser, and a dropping funnel, charge 2-chloroallyl isothiocyanate and a suitable solvent (e.g., dichloromethane).
-
Cooling: Cool the reactor contents to 0-5 °C using a circulating chiller.
-
Reagent Addition: Slowly add sulfuryl chloride from the dropping funnel to the stirred reaction mixture, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by GC.
-
Work-up: Once the reaction is complete, carefully quench the reaction mixture by pouring it into a cold, dilute solution of sodium bicarbonate.
-
Extraction: Separate the organic layer and extract the aqueous layer with the solvent. Combine the organic layers.
-
Washing: Wash the combined organic layers with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by vacuum distillation.
IV. Visualizations
Process Flow Diagram
Caption: A simplified process flow diagram for the synthesis of this compound.
Troubleshooting Logic Diagram
Sources
- 1. nbinno.com [nbinno.com]
- 2. m.youtube.com [m.youtube.com]
- 3. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. US20030153767A1 - Method for producing 2-chloro-5-chloromethyl-1,3-thiazole - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. aksci.com [aksci.com]
- 8. CN105294595A - Method for avoiding high temperature decomposition of 2-chloro-5-chloromethyl thiazole - Google Patents [patents.google.com]
- 9. WO1997023469A1 - Process for the preparation of 2-chloro-5-chloromethyl-thiazole - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Catalyst Selection for Thiazole Derivative Synthesis
Welcome to the Technical Support Center for thiazole derivative synthesis. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insights into catalyst selection and troubleshooting. Thiazole moieties are crucial pharmacophores in numerous clinically approved drugs, making their efficient synthesis a critical endeavor.[1] This resource moves beyond simple protocols to explain the causality behind experimental choices, ensuring you can navigate the complexities of your synthesis with confidence.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding catalyst selection for the synthesis of thiazole derivatives, focusing on the foundational Hantzsch synthesis and its modern variations.
Q1: Is a catalyst always necessary for the Hantzsch thiazole synthesis?
A1: Not always. The classic Hantzsch synthesis, which involves the reaction of an α-haloketone with a thioamide, can often proceed without a catalyst, especially when heated.[2][3] This reaction is typically high-yielding and straightforward to perform.[2] However, for certain substrates or to improve reaction conditions (e.g., lower temperature, shorter reaction time), a catalyst can be beneficial. Many modern and "green" protocols are catalyst-free, relying on microwave irradiation or ultrasound to drive the reaction.[4][5]
Q2: When should I consider an acid or base catalyst for my thiazole synthesis?
A2: The choice between acidic or basic conditions is critical and often dictates the regioselectivity of the product, especially when using N-monosubstituted thioureas.
-
Acidic Catalysts (e.g., p-toluenesulfonic acid - PTSA): These are employed in specific multicomponent reactions, such as the synthesis of 2-aminothiazoles from propargylamines and isothiocyanates under microwave conditions.[4] In the Hantzsch synthesis, acidic conditions (e.g., 10M-HCl-EtOH) can lead to a mixture of isomers: 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles.[6] Therefore, if your goal is to obtain the 2-imino isomer, acidic catalysis might be necessary, but careful optimization is required.[6]
-
Base Catalysts (e.g., triethylamine, sodium carbonate, piperidine): Bases are frequently used to facilitate the cyclization step in thiazole synthesis.[7][8] For instance, in reactions involving S-alkylated intermediates derived from thioureas and α-bromo ketones, a base promotes the ring-closure to form the final 1,3-thiazole.[8][9] In the Hantzsch synthesis, using a neutral or slightly basic solvent system typically favors the exclusive formation of 2-(N-substituted amino)thiazoles.[6]
Q3: What are the advantages of using metal-based catalysts (e.g., Palladium, Copper, Nickel) in thiazole synthesis?
A3: Metal catalysts are generally not used for the initial ring formation in a classic Hantzsch synthesis. Instead, they are indispensable for post-synthesis functionalization of the thiazole ring, such as C-H activation and arylation reactions.
-
Palladium (e.g., Pd(OAc)₂): Palladium acetate is highly efficient for the direct arylation of the thiazole ring, allowing for the introduction of aryl groups at specific positions.[10] This is a powerful tool for building molecular complexity. However, a significant challenge is that the sulfur atom in the thiazole ring can act as a poison to the palladium catalyst by coordinating to the metal center.[6][11] This often necessitates higher catalyst loading.[6]
-
Copper (e.g., CuI): Copper catalysts are used for various thiazole syntheses, including [3+1+1]-type condensations of oximes, anhydrides, and potassium thiocyanate.[10] They are also effective for the direct arylation of heterocycle C-H bonds.[10]
-
Nickel (e.g., NiFe₂O₄ nanoparticles): Recent green chemistry approaches have utilized reusable nickel ferrite nanoparticles as catalysts for one-pot syntheses of thiazole scaffolds, demonstrating high yields and catalyst recyclability.[12]
Q4: I am interested in "green" synthesis. What are some eco-friendly catalyst options?
A4: Green chemistry principles are increasingly being applied to thiazole synthesis to minimize environmental impact.[4][5] Key strategies include:
-
Catalyst-Free Microwave/Ultrasound Synthesis: Many protocols now avoid catalysts altogether, using microwave irradiation or ultrasonic assistance to accelerate the reaction, often in greener solvents like water or ethanol-water mixtures.[4][13]
-
Biocatalysts: Modified natural polymers like chitosan have been developed as effective, reusable, and eco-friendly biocatalysts.[14][15] For example, a terephthalohydrazide chitosan Schiff's base hydrogel (TCsSB) has been shown to be a highly efficient and recyclable catalyst for thiazole synthesis under ultrasonic irradiation.[14][16]
-
Reusable Solid Catalysts: Silica-supported tungstosilisic acid is another example of a reusable catalyst that promotes the efficient one-pot synthesis of Hantzsch thiazole derivatives under ultrasonic irradiation or conventional heating.[13][17]
The following diagram illustrates a decision-making workflow for catalyst selection:
Caption: Decision workflow for catalyst selection in thiazole synthesis.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the synthesis of thiazole derivatives.
| Problem | Potential Cause(s) | Troubleshooting Steps & Scientific Rationale |
| Low or No Product Yield | 1. Incorrect Reaction Conditions: Temperature may be too low, or reaction time too short. 2. Poor Quality Reagents: α-haloketone may have decomposed, or thioamide may be impure. 3. Suboptimal pH: The reaction medium may not be conducive to the key cyclization step. | 1. Optimize Conditions: Systematically increase the temperature and/or reaction time while monitoring with TLC. For thermally sensitive substrates, consider microwave or ultrasonic irradiation which can accelerate the reaction under milder conditions.[4] 2. Verify Reagents: Check the purity of your starting materials. α-haloketones can be lachrymatory and unstable; use freshly prepared or purified material. 3. Adjust pH: If using a base-catalyzed method, ensure the base is strong enough to deprotonate the intermediate but not so strong as to cause side reactions. For acid-catalyzed reactions, ensure the acid concentration is optimal. |
| Formation of Unexpected Isomers | 1. Lack of Regiocontrol: Particularly with N-monosubstituted thioureas, both N- and S-alkylation can occur, leading to different cyclization pathways. | 1. Control the Reaction Medium: To favor the formation of 2-(N-substituted amino)thiazoles, use a neutral solvent.[6] If the 3-substituted 2-imino-2,3-dihydrothiazole isomer is desired, carefully introduce an acidic medium (e.g., HCl in ethanol) and optimize the acid concentration and temperature.[6] |
| Sluggish or Failed Palladium-Catalyzed C-H Arylation | 1. Catalyst Poisoning: The sulfur atom of the thiazole ring is a known poison for palladium catalysts.[6][11] It coordinates to the metal center, blocking active sites. | 1. Increase Catalyst Loading: A common, though less economical, solution is to increase the amount of palladium catalyst used in the reaction.[6] 2. Explore Alternative Catalysts: Investigate catalyst systems known to be more resistant to sulfur poisoning. 3. Use of N-Oxides: Converting the thiazole to its corresponding N-oxide can activate the C2 position for arylation under milder conditions and may mitigate catalyst poisoning effects.[18] |
| Side Product Formation (e.g., dimers, polymers) | 1. High Reactant Concentration: Can lead to intermolecular side reactions. 2. Excessively High Temperature: May promote decomposition or polymerization. | 1. Adjust Concentration: Perform the reaction under more dilute conditions to favor the intramolecular cyclization. 2. Reduce Temperature: Lower the reaction temperature and compensate with a longer reaction time or the use of a suitable catalyst to maintain a reasonable reaction rate. |
Experimental Protocols
Protocol 1: Classic Hantzsch Synthesis of 2-Amino-4-phenylthiazole[2]
This protocol describes a straightforward, often catalyst-free, synthesis of a simple thiazole derivative.
Methodology:
-
Preparation: In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).
-
Reaction: Add methanol (5 mL) and a magnetic stir bar. Heat the mixture with stirring on a hot plate set to approximately 100°C for 30 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Remove the reaction from heat and allow the solution to cool to room temperature.
-
Isolation: Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% aqueous sodium carbonate (Na₂CO₃) solution and swirl to mix. The base neutralizes any HBr formed and precipitates the product.
-
Filtration: Filter the resulting solid using a Buchner funnel. Wash the filter cake with water to remove any inorganic salts.
-
Drying: Spread the collected solid on a watch glass and allow it to air dry. The crude product is often pure enough for characterization.
Caption: Experimental workflow for the Hantzsch synthesis.
References
-
Recent Development in the Synthesis of Thiazoles. (2022). Bentham Science Publisher. Available at: [Link]
-
Hantzsch Thiazole Synthesis. (n.d.). Chem Help ASAP. Available at: [Link]
-
Review of the synthesis and biological activity of thiazoles. (2020). Taylor & Francis Online. Available at: [Link]
-
A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. (2021). International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
-
Review on Synthesis and Biological Importance of Thiazole Constituent in Heterocyclic Compounds. (n.d.). ijasret. Available at: [Link]
-
Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis. (n.d.). ACS Omega. Available at: [Link]
-
A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. (n.d.). ijarsct. Available at: [Link]
-
Hantzsch Thiazole Synthesis. (n.d.). SynArchive. Available at: [Link]
-
Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. (n.d.). bepls. Available at: [Link]
-
Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst Under Ultrasonic Irradiation as Anti-Hepatocarcinogenic Agents. (2024). MDPI. Available at: [Link]
-
Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis. (n.d.). PMC - NIH. Available at: [Link]
-
Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (n.d.). PMC - NIH. Available at: [Link]
-
Green synthetic strategies toward thiazoles: a sustainable approach. (n.d.). ResearchGate. Available at: [Link]
-
Mechanism of Hantzsch Thiazole Synthesis. (n.d.). ResearchGate. Available at: [Link]
-
Thiazole synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
synthesis of thiazoles. (2019). YouTube. Available at: [Link]
-
Thiazole. (n.d.). Wikipedia. Available at: [Link]
-
Optimization of the reaction conditions a. (n.d.). ResearchGate. Available at: [Link]
-
Chapter 1: Synthesis, Properties, and Biological Applications of 1,3-Thiazoles. (2024). Books. Available at: [Link]
-
Synthesis of 1,3‐thiazoles through base‐induced click reaction. (n.d.). ResearchGate. Available at: [Link]
-
Optimization of reaction conditions a. (n.d.). ResearchGate. Available at: [Link]
-
(PDF) Synthesis and Characterization of Thiazole Compounds in the Presence of Various Reagents, Catalysts and Solvents. (2022). ResearchGate. Available at: [Link]
-
How does sulfur in thiazole poison Pd catalyst? (2020). ResearchGate. Available at: [Link]
-
Synthesis, Reactions and Medicinal Uses of Thiazole. (n.d.). Pharmaguideline. Available at: [Link]
-
Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position. (n.d.). CUTM Courseware. Available at: [Link]
-
Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. (n.d.). Frontiers. Available at: [Link]
-
A plausible mechanism for the formation of Hantzsch thiazole derivatives. (n.d.). ResearchGate. Available at: [Link]
-
Design and Synthesis of Thiazole Derivatives as Novel Anti-Oxidant Agents. (n.d.). IJSAT. Available at: [Link]
-
Hantzsch thiazole synthesis - laboratory experiment. (2020). YouTube. Available at: [Link]
-
Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies. (2024). ACS Omega. Available at: [Link]
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Solvent effects on the stability of 2-chloro-5-(chloromethyl)thiazole
Technical Support Center: 2-Chloro-5-(chloromethyl)thiazole
A Guide to Understanding and Mitigating Solvent-Induced Degradation
Welcome to the technical support center for 2-chloro-5-(chloromethyl)thiazole (CCMT). This guide, designed for researchers and drug development professionals, provides in-depth answers and troubleshooting protocols related to the stability of CCMT, with a particular focus on solvent effects. As a key intermediate in the synthesis of pharmaceuticals and agrochemicals, understanding its stability is critical for developing robust and reproducible synthetic routes.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for 2-chloro-5-(chloromethyl)thiazole?
A1: 2-Chloro-5-(chloromethyl)thiazole is a reactive molecule due to its two chlorine substituents. The primary stability concerns stem from its susceptibility to nucleophilic substitution reactions.
-
The Chloromethyl Group (-CH₂Cl): The chlorine atom on the methyl group at the 5-position is the most reactive site. It is structurally analogous to a benzylic halide, making it highly susceptible to displacement by nucleophiles. This is the most common site of degradation in the presence of nucleophilic solvents (solvolysis) or dissolved nucleophiles.
-
The 2-Chloro Group (-Cl): The chlorine atom attached directly to the thiazole ring at the 2-position is less reactive than the chloromethyl group. It behaves more like an aryl halide and typically requires more forcing conditions or specific catalytic activation to undergo substitution.
-
Thermal Decomposition: While the compound is generally stable under recommended storage conditions, it can decompose at high temperatures.[4][5] High-temperature distillation during purification, for instance, has been shown to cause decomposition, which can be mitigated by adding stabilizers like epoxy soybean oil.[6]
Safety data sheets indicate the compound is stable under normal conditions but should be kept away from heat and strong oxidizing agents.[4][5]
Q2: I am planning a synthesis using CCMT. What is the best general class of solvent to use to ensure its stability?
A2: The choice of solvent is critical. To minimize degradation, aprotic solvents are the preferred choice. These can be further categorized:
-
Non-Polar Aprotic Solvents: Toluene, heptane, and dichloromethane are excellent choices for reactions where CCMT needs to be stable for extended periods. They are non-nucleophilic and do not actively participate in degradation pathways. Toluene is a common solvent used in its synthesis.[2]
-
Polar Aprotic Solvents: Acetonitrile, Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO) are also suitable. While they are polar, they lack acidic protons and are generally poor nucleophiles, thus limiting solvolysis. Acetonitrile has been used successfully as a solvent for reactions involving CCMT.[7]
Protic solvents (e.g., water, methanol, ethanol) should be used with caution. They are nucleophilic and can react with the chloromethyl group, especially at elevated temperatures or over long reaction times. If a protic solvent is required, the reaction should be conducted at low temperatures and for the shortest possible duration.
Q3: My CCMT solution turned slightly yellow/brown over time. Is this a sign of degradation?
A3: Yes, a change in color is often an indication of chemical degradation. While pure 2-chloro-5-(chloromethyl)thiazole is a white to light yellow solid or a colorless to light yellow liquid, the formation of degradation products can lead to discoloration.[2][3] This is a qualitative observation that should be immediately followed up with analytical techniques like HPLC or TLC to confirm the presence of new impurities and quantify the loss of the parent compound.
Troubleshooting Guides
Issue 1: Appearance of Unexpected Peaks in HPLC Analysis of a CCMT Solution
Scenario: You've dissolved CCMT in a solvent (e.g., methanol) to prepare for a reaction. Before proceeding, you run an HPLC analysis and notice a new, more polar peak that grows over time, while the peak for CCMT decreases.
Probable Cause: You are observing solvent-mediated degradation, specifically solvolysis . The solvent molecule (in this case, methanol) is acting as a nucleophile and displacing the chloride on the highly reactive chloromethyl group.
Proposed Degradation Pathway: Solvolysis
The primary degradation pathway in nucleophilic solvents is the SN2 or SN1-type substitution at the 5-position chloromethyl group.
Troubleshooting & Validation Steps:
-
Confirm Structure: Analyze the reaction mixture using LC-MS. The new peak should have a mass corresponding to the replacement of -Cl (35 amu) with -OCH₃ (31 amu) for methanol, resulting in a net loss of 4 amu compared to the parent ion, or with -OH (17 amu) for water, a net loss of 18 amu.
-
Kinetic Monitoring: Run a time-course experiment. Prepare a solution of CCMT in the solvent of interest and analyze samples by HPLC at regular intervals (e.g., t=0, 1h, 4h, 8h, 24h) while keeping it at your intended reaction temperature. This will establish the rate of degradation.
-
Solvent Change: If degradation is significant, switch to an aprotic solvent as recommended in FAQ 2.
Issue 2: Inconsistent Yields in Reactions Utilizing CCMT
Scenario: You are performing a multi-step synthesis where CCMT is an intermediate. The yield of the subsequent step is erratic and often lower than expected.
Probable Cause: The stability of CCMT in the chosen solvent and under the reaction conditions (temperature, presence of other reagents) is likely poor. If CCMT degrades before or during the reaction, its effective concentration decreases, leading to lower and inconsistent product yields.
Troubleshooting & Validation Steps:
-
Run a Control Experiment: Set up the reaction as usual, but omit the key reagent that is supposed to react with CCMT. Let the solution stir under the standard reaction conditions (temperature, time).
-
Analyze the Control: After the standard reaction time, analyze the control mixture by HPLC. Quantify the amount of CCMT remaining. If there is significant degradation (e.g., >5-10%), you have identified a stability issue.
-
Optimize Conditions:
-
Lower Temperature: If possible, reduce the reaction temperature. Degradation reactions are almost always accelerated by heat.
-
Change Order of Addition: Add the CCMT to the reaction mixture immediately before the reagent that consumes it. Do not let it sit in the solution for extended periods.
-
Re-evaluate Solvent Choice: The solvent may be incompatible not just with CCMT but with the combination of reagents. Consider a less reactive, aprotic solvent.
-
Technical Protocol: How to Perform a Forced Degradation Study for CCMT in a New Solvent
This protocol provides a systematic approach to evaluating the stability of 2-chloro-5-(chloromethyl)thiazole in a new solvent, a critical step in process development and troubleshooting. This type of study is a cornerstone of establishing the intrinsic stability of a molecule.[8][9]
Methodology
1. Materials & Equipment:
-
2-chloro-5-(chloromethyl)thiazole (CCMT) of known purity
-
Test solvent(s)
-
A stable control solvent (e.g., HPLC-grade Acetonitrile)
-
HPLC system with UV detector (and ideally a Mass Spectrometer)
-
Calibrated analytical balance and volumetric flasks
-
Thermostatically controlled oven or heating block
-
Autosampler vials
2. Experimental Procedure:
-
Prepare Stock Solution (Time = 0 Reference):
-
Accurately weigh and dissolve CCMT in the stable control solvent (Acetonitrile) to a known concentration (e.g., 1.0 mg/mL). This is your T₀ reference standard.
-
Immediately analyze this solution by HPLC to establish the initial purity and peak area.
-
-
Prepare Test Samples:
-
In separate volumetric flasks, prepare solutions of CCMT in each test solvent at the same concentration as the stock solution.
-
Immediately transfer an aliquot of each new solution into an HPLC vial and analyze. This is the T₀ point for each test solvent.
-
-
Incubate Samples:
-
Divide the remaining volume of each test solution into two sets of sealed vials.
-
Set A (Ambient): Store at room temperature (e.g., 25 °C).
-
Set B (Thermal Stress): Place in an oven set to an elevated temperature relevant to your process (e.g., 60 °C).
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 2, 8, and 24 hours), remove one vial from each set (Ambient and Thermal Stress).
-
Allow the heated samples to cool to room temperature.
-
Analyze each sample by HPLC-UV/MS.
-
3. Data Analysis:
-
Quantification: For each time point, calculate the percentage of CCMT remaining relative to its own T₀ sample using the peak area from the HPLC-UV chromatogram.
-
Degradant Identification: Use the mass spectrometry data to determine the mass of any new peaks that appear in the chromatogram. This will help elucidate the structure of the degradation products.
-
Summarize Data: Compile the results into a table for easy comparison.
Data Interpretation Table
| Solvent Class | Example Solvent | Condition | % CCMT Remaining (24h) | Major Degradant (m/z) | Stability Assessment |
| Control | Acetonitrile | 60 °C | >99% | N/A | Stable |
| Polar Protic | Methanol | 25 °C | 92% | [M-4]+ | Moderate Instability |
| Methanol | 60 °C | 45% | [M-4]+ | Unstable | |
| Polar Aprotic | DMSO | 60 °C | >98% | Minor peaks | Largely Stable |
| Non-Polar | Toluene | 60 °C | >99% | N/A | Stable |
| Aqueous | Water (5% in ACN) | 60 °C | 70% | [M-18]+ | Unstable |
This systematic approach will provide clear, actionable data on how your solvent choice impacts the stability of 2-chloro-5-(chloromethyl)thiazole, enabling you to design more robust and reliable experimental protocols.
References
- Semantic Scholar. (n.d.). 1,3-Dichloropropenes – in the preparation of thiazole derivatives – 2-chloro-5-chloromethylthiazole and 5-hydroxymethylthiazole.
- European Patent Office. (n.d.). Process for the preparation of chlorothiazole derivatives - EP 0446913 A1.
- National Institutes of Health (PMC). (n.d.). Thiazole–amino acids: influence of thiazole ring on conformational properties of amino acid residues.
- Safety Data Sheet. (2025). C3295 - 2-Chloro-5-(chloromethyl)thiazole.
- AK Scientific, Inc. (n.d.). 2-Chloro-5-chloromethylthiazole Safety Data Sheet.
- Quinoline. (n.d.). 2-Chloro-5-(chloromethyl)thiazole.
- SciSpace. (2016). Forced Degradation Studies.
- (2022). Forced Degradation – A Review.
- MedCrave online. (2016). Forced Degradation Studies.
- Research Journal of Pharmacy and Technology. (n.d.). A Review: Stability Indicating Forced Degradation Studies.
- Guidechem. (n.d.). What is the synthesis method of 2-Chloro-5-chloromethylthiazole?.
- (2025). What Is 2-Chloro-5-Chloromethylthiazole and How Is It Used in Chemical Synthesis?.
- Separation Science. (2025). Analytical Techniques In Stability Testing.
- Google Patents. (n.d.). CN105294595A - Method for avoiding high temperature decomposition of 2-chloro-5-chloromethyl thiazole.
- Google Patents. (n.d.). EP1031566A1 - Process for the preparation of 2-chloro-5-chloromethyl-thiazole.
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Validation & Comparative
A Comparative Guide to the Synthetic Routes of Thiazole Derivatives for Researchers and Drug Development Professionals
The thiazole ring is a cornerstone of medicinal chemistry, forming the structural core of numerous FDA-approved drugs and biologically active compounds. Its prevalence in pharmaceuticals, from anticancer agents to antibiotics, underscores the critical importance of efficient and versatile synthetic strategies. This guide provides an in-depth comparative analysis of the most prominent synthetic routes to thiazole derivatives, offering a blend of mechanistic insights, practical experimental data, and a forward look into modern, sustainable methodologies. Our objective is to empower researchers, scientists, and drug development professionals to make informed decisions in selecting the optimal synthetic pathway for their specific target molecules.
Classical Synthetic Routes: The Foundation of Thiazole Chemistry
Three classical methods have long dominated the synthesis of the thiazole nucleus: the Hantzsch synthesis, the Cook-Heilbron synthesis, and the Gabriel synthesis. Each offers a unique approach to constructing the five-membered ring, with distinct advantages and limitations regarding substrate scope, reaction conditions, and achievable substitution patterns.
The Hantzsch Thiazole Synthesis: A Versatile and High-Yielding Workhorse
First described in 1887, the Hantzsch synthesis remains one of the most widely employed methods for thiazole synthesis due to its reliability and broad applicability.[1] The reaction involves the condensation of an α-halocarbonyl compound with a thioamide or thiourea.[1]
Mechanism: The reaction proceeds via a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the halocarbonyl, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.[2]
Mechanism of the Hantzsch Thiazole Synthesis.
Advantages:
-
Generally high yields (often 80-99%).[3]
-
A wide variety of substituents can be introduced on the thiazole ring.[2]
-
The starting materials are often readily available.
Limitations:
-
The use of α-haloketones, which can be lachrymatory and irritating.
-
For some substituted thiazoles, low yields have been reported due to dehalogenation of the α-haloketone.[1]
The Cook-Heilbron Synthesis: Access to 5-Aminothiazoles
The Cook-Heilbron synthesis provides a direct route to 5-aminothiazole derivatives, a class of compounds with significant biological interest. This method involves the reaction of an α-aminonitrile with carbon disulfide, dithioacids, or related sulfur-containing reagents.[4] The reaction typically proceeds under mild conditions, often at room temperature.[4]
Mechanism: The reaction begins with the nucleophilic attack of the amino group of the α-aminonitrile on the carbon disulfide. An intramolecular cyclization then occurs, followed by tautomerization to yield the aromatic 5-aminothiazole.[4][5]
Mechanism of the Cook-Heilbron Synthesis.
Advantages:
-
Provides direct access to 5-aminothiazoles.[4]
-
Often proceeds under mild reaction conditions.[4]
-
Can offer significant yields.[4]
Limitations:
-
The substrate scope can be limited compared to the Hantzsch synthesis.
-
The use of carbon disulfide, which is highly flammable and toxic.
The Gabriel Synthesis: A Route to 2,5-Disubstituted Thiazoles
The Gabriel synthesis of thiazoles involves the cyclization of α-acylamino ketones with a thionating agent, most commonly phosphorus pentasulfide (P₄S₁₀).[1][2] This method is particularly useful for the preparation of 2,5-disubstituted thiazoles.[1]
Mechanism: The reaction is believed to proceed through the thionation of the amide carbonyl group of the α-acylamino ketone, followed by an intramolecular cyclization and dehydration to form the thiazole ring.
Mechanism of the Gabriel Thiazole Synthesis.
Advantages:
-
Provides a good route to 2,5-disubstituted thiazoles.[1]
Limitations:
-
Often requires harsh reaction conditions, including high temperatures (around 170 °C).[3]
-
The use of phosphorus pentasulfide, which is a hazardous reagent.
-
Can result in lower yields compared to the Hantzsch synthesis.[1]
Comparative Analysis of Synthetic Routes
The choice of synthetic route is a critical decision in any drug discovery and development program. The following table provides a comparative summary of the classical and modern methods for thiazole synthesis, based on key performance indicators.
| Synthesis Route | Starting Materials | Key Reagents | Typical Reaction Time | Typical Temperature | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Hantzsch Synthesis | α-Haloketone, Thioamide/Thiourea | Base (e.g., Na₂CO₃) | 30 min - 12 h | Room Temp - Reflux | 80 - 99%[3] | High yields, broad scope | Use of lachrymatory α-haloketones |
| Cook-Heilbron Synthesis | α-Aminonitrile, Carbon Disulfide | - | Not specified | Room Temperature | "Significant"[3] | Direct route to 5-aminothiazoles | Use of toxic CS₂, narrower scope |
| Gabriel Synthesis | α-Acylamino ketone | Phosphorus Pentasulfide (P₄S₁₀) | Not specified | ~170 °C | Not specified | Access to 2,5-disubstituted thiazoles | Harsh conditions, hazardous reagents |
| Microwave-Assisted Hantzsch | α-Haloketone, Thiourea | Iodine | 5 - 15 min | 170 W | ~92%[3] | Rapid reaction times, high yields | Requires specialized equipment |
| Ultrasound-Assisted Synthesis | Varies (e.g., thioamide, hydrazonoyl chloride) | Catalyst (e.g., Et₃N) | 30 - 60 min | Room Temperature | 83 - 92%[5] | Mild conditions, rapid reactions | Substrate scope can be limited |
| One-Pot Syntheses | Varies (multicomponent) | Various | 45 - 60 min | 75 °C | up to 90%[6] | High efficiency, reduced waste | Optimization can be complex |
Modern Synthetic Methodologies: Towards Greener and More Efficient Chemistry
In recent years, there has been a significant push towards the development of more sustainable and efficient synthetic methods. This has led to the emergence of several modern approaches to thiazole synthesis, including microwave-assisted synthesis, ultrasound-assisted synthesis, and one-pot multicomponent reactions.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times and improvements in yields.[7][8] In the context of thiazole synthesis, microwave-assisted Hantzsch reactions have been shown to proceed in a matter of minutes with excellent yields.[3]
Causality Behind Experimental Choices: The use of microwave heating accelerates the reaction rate by efficiently and uniformly heating the reaction mixture, leading to faster attainment of the activation energy required for the reaction.
Ultrasound-Assisted Synthesis
Sonochemistry, the application of ultrasound to chemical reactions, provides an alternative energy source that can promote reactions under mild conditions.[5][9] Ultrasound-assisted synthesis of thiazoles has been demonstrated to be a rapid and efficient method, often proceeding at room temperature with high yields.[9]
Causality Behind Experimental Choices: The acoustic cavitation generated by ultrasound creates localized hot spots with high temperatures and pressures, which can enhance reaction rates and improve mass transfer.
One-Pot Multicomponent Reactions
One-pot multicomponent reactions (MCRs), where multiple starting materials are combined in a single reaction vessel to form a complex product, offer significant advantages in terms of efficiency, atom economy, and reduced waste generation.[6] Several one-pot procedures for the synthesis of highly functionalized thiazoles have been developed, often employing recyclable catalysts.[6]
Causality Behind Experimental Choices: By combining multiple reaction steps into a single operation, MCRs minimize the need for purification of intermediates, reduce solvent usage, and shorten overall synthesis time.
Comparative workflow of classical vs. modern syntheses.
Experimental Protocols
To provide a practical context for the discussed synthetic routes, the following are representative, step-by-step experimental protocols.
Protocol 1: Hantzsch Synthesis of 2-Amino-4-phenylthiazole
This protocol describes the synthesis of 2-amino-4-phenylthiazole from α-bromoacetophenone and thiourea.
Materials:
-
α-Bromoacetophenone
-
Thiourea
-
Ethanol
-
Sodium Bicarbonate
Procedure:
-
In a round-bottom flask, dissolve α-bromoacetophenone (1.99 g, 10 mmol) in ethanol (30 mL).
-
Add thiourea (0.76 g, 10 mmol) to the solution and stir at room temperature for 2 hours.
-
Heat the reaction mixture to reflux for 30 minutes.
-
Cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
The resulting precipitate is collected by filtration, washed with water, and dried to afford 2-amino-4-phenylthiazole.
Protocol 2: Cook-Heilbron Synthesis of a 5-Aminothiazole Derivative
This protocol outlines a general procedure for the synthesis of a 5-aminothiazole from an α-aminonitrile and carbon disulfide.
Materials:
-
α-Aminonitrile (e.g., aminoacetonitrile)
-
Carbon Disulfide
-
Ethanol
Procedure:
-
Dissolve the α-aminonitrile (10 mmol) in ethanol (20 mL) in a well-ventilated fume hood.
-
Add carbon disulfide (1.2 eq, 12 mmol) dropwise to the stirred solution at room temperature.
-
Continue stirring the reaction mixture at room temperature for 24 hours.
-
The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.
Protocol 3: Gabriel Synthesis of 2,5-Dimethylthiazole
This protocol describes the synthesis of 2,5-dimethylthiazole from N-(2-oxopropyl)acetamide and phosphorus pentasulfide.[1]
Materials:
-
N-(2-oxopropyl)acetamide
-
Phosphorus pentasulfide (P₄S₁₀)
-
Toluene (or other high-boiling solvent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a drying tube, combine N-(2-oxopropyl)acetamide (10 mmol) and phosphorus pentasulfide (0.5 eq, 5 mmol).
-
Add toluene (30 mL) and heat the mixture to reflux (approximately 110-120 °C) for 4 hours.
-
Cool the reaction mixture to room temperature and carefully quench by slowly adding it to a stirred solution of saturated sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product is purified by distillation or column chromatography to yield 2,5-dimethylthiazole.[1]
Conclusion
The synthesis of thiazole derivatives is a rich and evolving field. While the classical Hantzsch, Cook-Heilbron, and Gabriel syntheses provide a solid foundation, modern methodologies such as microwave and ultrasound-assisted reactions, as well as one-pot procedures, offer significant advantages in terms of efficiency, reaction times, and sustainability. The choice of the most appropriate synthetic route will ultimately depend on the specific target molecule, the desired substitution pattern, the availability of starting materials, and the scale of the synthesis. By understanding the nuances of each method, researchers can strategically design and execute the most effective synthesis of these vital heterocyclic compounds.
References
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Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis. (2024). ACS Omega. [Link]
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Cook–Heilbron thiazole synthesis. (n.d.). In Wikipedia. Retrieved January 2, 2026, from [Link]
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Ultrasound-assisted transition-metal-free catalysis: a sustainable route towards the synthesis of bioactive heterocycles. (2022). RSC Publishing. [Link]
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Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis. (2024). ResearchGate. [Link]
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Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst Under Ultrasonic Irradiation as Anti-Hepatocarcinogenic Agents. (2024). MDPI. [Link]
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Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies. (n.d.). National Institutes of Health. [Link]
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Comparison of syntheses under microwave irradiation and conventional heating. (n.d.). ResearchGate. [Link]
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A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). Journal of Science and Technology. [Link]
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An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. (2021). National Institutes of Health. [Link]
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Cook-Heilbron thiazole synthesis. (n.d.). ResearchGate. [Link]
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Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. (2015). MDPI. [Link]
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Synthesis and Biological Evaluation of Thiazole Derivatives. (2021). ResearchGate. [Link]
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Comparative Studies on Conventional and Microwave Synthesis of Some Benzimidazole, Benzothiazole and Indole Derivatives and Testing on Inhibition of Hyaluronidase. (2012). National Institutes of Health. [Link]
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COMPARATIVE STUDY OF CONVENTIONAL AND MICROWAVE INDUCED SYNTHESIS OF SELECTED HETEROCYCLIC MOLECULES. (2010). International Journal of ChemTech Research. [Link]
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Comparison of MW-assisted vs. conventional thermal heating for the synthesis of N-carbetoxythiourea (2a). (n.d.). ResearchGate. [Link]
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Cook–Heilbron Thiazole Synthesis, Chemical Reactions, Assignment Help. (n.d.). ExpertsMind. [Link]
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Thiazoles and Bisthiazoles. (2021). Encyclopedia. [Link]
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Robinson–Gabriel thiazole synthesis. (n.d.). ResearchGate. [Link]
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The Gabriel Synthesis. (2025). Master Organic Chemistry. [Link]
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Cook-Heilbron 5-Amino-Thiazole Synthesis Mechanism | Organic Chemistry. (2022). YouTube. [Link]
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Synthesis of 2,5‐disubstituted thiazoles. (n.d.). ResearchGate. [Link]
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Cook–Heilbron thiazole synthesis. (n.d.). ResearchGate. [Link]
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Robinson–Gabriel synthesis. (n.d.). In Wikipedia. Retrieved January 2, 2026, from [Link]
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Comparison of Conventional and Microwave-assisted Synthesis of Benzotriazole Derivatives. (2013). National Institutes of Health. [Link]
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Mechanism of the Robinson-Gabriel synthesis of oxazoles. (1974). The Journal of Organic Chemistry. [Link]
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A Researcher's Guide to the Spectroscopic Validation of 2-(chloromethyl)thiazole
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of synthetic intermediates is a cornerstone of reliable and reproducible research. This guide provides an in-depth comparison of the spectroscopic data essential for the validation of the 2-(chloromethyl)thiazole structure. By leveraging key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—we will explore the characteristic spectral signatures of this compound and compare them with its isomers to provide a robust framework for structural elucidation.
The Imperative of Isomer Differentiation
The isomeric placement of the chloromethyl group on the thiazole ring significantly influences the molecule's reactivity and its subsequent utility in synthetic pathways. Misidentification of an isomer can lead to failed reactions, unexpected byproducts, and a considerable loss of time and resources. Therefore, a multi-technique spectroscopic approach is not just recommended; it is essential for unequivocal structural assignment. This guide will focus on differentiating this compound from its closely related isomers, primarily 4-(chloromethyl)thiazole and 5-(chloromethyl)thiazole, with a particular focus on 2-chloro-5-(chloromethyl)thiazole for which complete spectral data is readily available.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in a small molecule. Both ¹H and ¹³C NMR provide a detailed map of the chemical environment of each proton and carbon atom, respectively.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to exhibit two key signals: a singlet for the methylene protons of the chloromethyl group and two signals for the aromatic protons on the thiazole ring. The chemical shift and coupling patterns of these aromatic protons are critical for distinguishing between the 2-, 4-, and 5-substituted isomers.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom. The chemical shifts of the thiazole ring carbons are particularly sensitive to the position of the substituents.
Table 1: Comparative NMR Data for Chloromethylthiazole Isomers
| Compound | Spectroscopic Data | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 2-Chloro-5-(chloromethyl)thiazole | Experimental[1][2] | 7.3 (s, 1H, H-4), 4.6 (s, 2H, -CH₂Cl) | 152.6 (C-2), 140.2 (C-4), 137.5 (C-5), 37.1 (-CH₂) |
| 4-(Chloromethyl)thiazole Hydrochloride | Predicted | ||
| 5-(Chloromethyl)thiazole | Predicted |
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound and offers valuable structural clues through its fragmentation pattern.
The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. The isotopic pattern of this peak, due to the presence of chlorine (³⁵Cl and ³⁷Cl) and sulfur (³²S, ³³S, ³⁴S) isotopes, is a key characteristic. The fragmentation pattern will be dictated by the weakest bonds and the stability of the resulting fragments. Common fragmentation pathways for thiazole derivatives involve cleavage of the side chain and rupture of the thiazole ring.
Table 2: Predicted Mass Spectrometry Data for Chloromethylthiazole Isomers
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted Key m/z values for Adducts |
| This compound | C₄H₄ClNS | 133.60 | |
| 4-(Chloromethyl)-1,2-thiazole | C₄H₄ClNS | 133.60 | [M+H]⁺: 133.98, [M+Na]⁺: 155.96, [M-H]⁻: 131.97[3] |
| 5-(Chloromethyl)thiazole | C₄H₄ClNS | 133.60[4] | |
| 2-Chloro-5-(chloromethyl)thiazole | C₄H₃Cl₂NS | 168.04[1][5] |
Infrared (IR) Spectroscopy: Probing the Functional Groups
Infrared spectroscopy is a rapid and simple technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will display characteristic absorption bands for the C-H bonds of the thiazole ring, the C-H bonds of the methylene group, the C=N and C=C bonds of the aromatic ring, and the C-Cl bond.
Table 3: Expected Infrared Absorption Bands for this compound
| Functional Group | Expected Absorption Range (cm⁻¹) | Notes |
| Aromatic C-H stretch | 3100 - 3000 | Characteristic of the thiazole ring protons.[6] |
| Aliphatic C-H stretch | 3000 - 2850 | From the -CH₂- group.[6] |
| C=N and C=C stretch | 1650 - 1450 | Vibrations of the thiazole ring. |
| C-Cl stretch | 800 - 600 | Characteristic of the chloromethyl group. |
The precise positions of the aromatic C-H bending vibrations in the fingerprint region (below 1000 cm⁻¹) can also be diagnostic for the substitution pattern on the thiazole ring.
Experimental Protocols
To ensure the acquisition of high-quality, reproducible spectroscopic data, the following standardized protocols are recommended.
NMR Sample Preparation and Analysis
-
Sample Preparation : Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup : Use a standard 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition : Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
¹³C NMR Acquisition : Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR. Typical parameters include a spectral width of 220 ppm and a longer relaxation delay.
-
Data Processing : Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.
Mass Spectrometry Analysis
-
Sample Preparation : Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent (e.g., methanol, acetonitrile).
-
Instrumentation : Utilize a mass spectrometer equipped with an electron ionization (EI) source.
-
Data Acquisition : Introduce the sample into the ion source. Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).
-
Data Analysis : Identify the molecular ion peak and analyze the fragmentation pattern. Compare the observed isotopic distribution with the theoretical pattern for the proposed structure.
FTIR Spectroscopy Analysis
-
Sample Preparation : For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet can be prepared. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for both liquid and solid samples.
-
Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition : Record a background spectrum of the empty sample holder or the pure solvent. Then, record the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing : The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Data Analysis : Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Workflow for Structural Validation
A systematic approach is crucial for the confident validation of the this compound structure. The following workflow outlines the logical steps from sample preparation to final structural confirmation.
Figure 1. A stepwise workflow for the spectroscopic validation of this compound.
Conclusion
The structural validation of this compound necessitates a rigorous and multi-faceted spectroscopic approach. While ¹H and ¹³C NMR spectroscopy provide the most definitive information regarding the connectivity of the molecule, mass spectrometry and infrared spectroscopy offer crucial complementary data for confirming the molecular weight and the presence of key functional groups. By systematically acquiring and interpreting the data from these techniques and comparing it with that of known isomers, researchers can confidently establish the structure of their synthetic products, ensuring the integrity and success of their research endeavors.
References
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SpectraBase. 4-(chloromethyl)-2-phenyl-1,3-thiazole. [Link]
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Hillstrom, G. F., et al. 1,3-Dichloropropenes – in the preparation of thiazole derivatives – 2-chloro-5-chloromethylthiazole and 5-hydroxymethylthiazole. Semantic Scholar. [Link]
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NIST. 5-Chloro-2-methyl-3(2H)-isothiazolone. [Link]
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SpectraBase. 4-CHLORO-2-((S)-(+)-1-PHENYLETHYLAMINO)-THIAZOLE-5-CARBALDEHYDE. [Link]
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ResearchGate. (a) Observed IR spectrum of thiazole (1) isolated in a solid argon.... [Link]
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The Imperative for Kinetic Analysis in 2-Chlorothiazole Chemistry
An In-Depth Guide to the Kinetic Landscape of 2-Chlorothiazole Reactions
For researchers, scientists, and professionals in drug development, the 2-chlorothiazole scaffold is a cornerstone of modern medicinal chemistry. Its prevalence in pharmaceuticals demands a profound understanding of its reactivity to optimize synthetic routes, ensure scalability, and control impurity profiles. This guide provides a comparative analysis of the reaction kinetics of 2-chlorothiazoles across three fundamental classes of transformations: Nucleophilic Aromatic Substitution (SNAAr), Suzuki-Miyaura Cross-Coupling, and Buchwald-Hartwig Amination. We will move beyond simple protocols to explore the causality behind experimental design and the mechanistic insights gleaned from kinetic data.
The 2-chlorothiazole moiety is an electron-deficient heterocyclic system. The chlorine atom at the 2-position is activated towards displacement by the electron-withdrawing nature of the adjacent nitrogen and sulfur atoms. However, its reactivity is a delicate balance of electronic effects, steric hindrance, and the specific reaction conditions employed. Kinetic studies are not merely academic exercises; they are essential tools that allow us to:
-
Elucidate Reaction Mechanisms: Differentiating between proposed pathways (e.g., concerted vs. stepwise).[1]
-
Optimize Reaction Conditions: Identifying the rate-determining step and the reaction parameters that most influence it (temperature, concentration, catalyst loading).
-
Quantify Catalyst Performance: Comparing the efficiency of different catalytic systems using metrics like Turnover Number (TON) and Turnover Frequency (TOF).[2]
-
Predict and Control Regioselectivity: In cases of polyhalogenated substrates, understanding kinetic preferences can enable selective functionalization.[3][4]
This guide will compare the kinetic profiles of these key reactions, providing a framework for rational experimental design.
Comparative Kinetics: SNAAr vs. Palladium-Catalyzed Cross-Coupling
The transformation of the C-Cl bond in 2-chlorothiazoles can be broadly categorized into two mechanistic families: direct nucleophilic substitution and metal-catalyzed cross-coupling. While the end goal—forming a new bond at the C2 position—is similar, the kinetic landscapes are vastly different.
Nucleophilic Aromatic Substitution (SNAAr)
The SNAAr reaction is a fundamental method for forming C-N, C-O, and C-S bonds. Historically, it was believed to proceed universally through a two-step addition-elimination mechanism via a discrete Meisenheimer intermediate.[5][6] However, recent evidence from kinetic isotope effect (KIE) studies suggests that many SNAAr reactions, particularly those involving good leaving groups like chloride, proceed through a concerted (cSNAr) mechanism where bond formation and bond cleavage occur in a single transition state.[1][7]
Kinetic studies of biothiols reacting with similar activated chloro-aromatics suggest the mechanism can be borderline between concerted and stepwise pathways.[8] For 2-chlorothiazole, the reaction with a nucleophile (Nu) can be depicted as follows:
-
Stepwise Path: Characterized by the formation of a stabilized anionic intermediate. The rate-determining step can be either the initial nucleophilic attack or the subsequent loss of the chloride leaving group.
-
Concerted Path: A single, high-energy transition state where the Nu-C bond is forming as the C-Cl bond is breaking.
The observed kinetics are typically second-order overall: first-order with respect to the 2-chlorothiazole and first-order with respect to the nucleophile.[9] The reaction rate is highly sensitive to the nucleophilicity of the attacking species and the solvent's ability to stabilize charge separation in the transition state.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerhouse for C-C bond formation, coupling the 2-chlorothiazole with an organoboron reagent.[10] The reaction proceeds via a well-established catalytic cycle involving a Pd(0) species.[2]
For an electron-deficient substrate like 2-chlorothiazole, the oxidative addition of the C-Cl bond to the Pd(0) catalyst is often the rate-determining step.[2][3] This is a critical distinction from the SNAAr mechanism. The general reactivity trend for halides in oxidative addition is I > Br > OTf >> Cl, making chlorides the most challenging substrates.[3] Consequently, the choice of palladium catalyst and, crucially, the phosphine ligand is paramount to achieving efficient turnover.
Buchwald-Hartwig Amination
This reaction provides a versatile route to C-N bonds, coupling 2-chlorothiazole with a primary or secondary amine.[11][12] The mechanism shares similarities with the Suzuki coupling, involving a catalytic cycle of oxidative addition, amine coordination and deprotonation, and reductive elimination.[13]
Elegant kinetic studies by Hartwig and others have revealed that the mechanism can be complex, with the rate-determining step and reaction orders depending on the specific ligand, substrate, and base used.[14][15] For aryl chlorides, oxidative addition remains a key kinetic hurdle. The choice of a strong, non-nucleophilic base is critical to deprotonate the palladium-amine complex to form the key arylpalladium amido intermediate that precedes the final bond-forming reductive elimination step.[11]
Data Presentation: Comparative Kinetic Parameters
The following table summarizes the key kinetic characteristics for the three reaction types involving a generic 2-chlorothiazole substrate. These are generalized from established principles for heteroaryl chlorides and serve as a comparative guide.
| Feature | Nucleophilic Aromatic Substitution (SNAAr) | Suzuki-Miyaura Cross-Coupling | Buchwald-Hartwig Amination |
| Key Transformation | C-Cl → C-Nu (N, O, S) | C-Cl → C-C | C-Cl → C-N |
| Typical Reagents | Strong nucleophiles (e.g., thiols, amines) | Organoboron compounds, Base | Amines, Strong Base |
| Catalyst Required? | No | Yes (Palladium) | Yes (Palladium) |
| Common Rate-Limiting Step | Nucleophilic attack or concerted displacement | Oxidative Addition of C-Cl to Pd(0) | Oxidative Addition or Reductive Elimination |
| Typical Rate Law | Rate = k[2-Cl-Thz][Nucleophile] | Complex; often dependent on [Catalyst] and [2-Cl-Thz] | Complex; can depend on [Catalyst], [2-Cl-Thz], and [Base] |
| Key to Success | Potent nucleophile, appropriate solvent | Highly active Pd catalyst/ligand system | Active Pd catalyst, appropriate ligand and base |
Experimental Protocols: A Guide to Performing Kinetic Studies
A well-designed kinetic experiment is a self-validating system. The following protocol provides a robust framework for studying the kinetics of these reactions, using the SNAAr reaction as a specific example.
General Experimental Workflow
The logical flow of any kinetic analysis follows a consistent path from preparation to data interpretation.
Caption: A generalized workflow for the kinetic analysis of a chemical reaction.
Detailed Protocol: Kinetic Analysis of SNAAr with a Thiol Nucleophile
This protocol is designed to determine the reaction order and rate constant for the reaction between 2-chlorothiazole and a model thiol, such as N-acetylcysteine, using UV-Vis spectrophotometry. This method is effective when the product has a distinct UV-Vis absorbance profile from the reactants.[8][16]
1. Materials and Instrumentation:
-
2-Chlorothiazole (Substrate)
-
N-acetylcysteine (Nucleophile)
-
Phosphate buffer (e.g., pH 7.4, to maintain constant pH and thiol ionization state)
-
Acetonitrile or other suitable co-solvent
-
Thermostatted UV-Vis Spectrophotometer with a multi-cell holder
-
Quartz cuvettes (1 cm path length)
2. Preparation of Stock Solutions:
-
Causality: Preparing concentrated stock solutions allows for the initiation of the reaction by adding a small volume of one reagent to the other, minimizing dilution effects and ensuring accurate initial concentrations.
-
Prepare a 10 mM stock solution of 2-chlorothiazole in acetonitrile.
-
Prepare a 100 mM stock solution of N-acetylcysteine in the chosen aqueous buffer.
3. Experimental Procedure (Pseudo-First-Order Conditions):
-
Causality: By using a large excess of the nucleophile (e.g., >10-fold), its concentration remains effectively constant throughout the reaction. This simplifies the rate law to Rate = k_obs[2-Cl-Thz], allowing for the straightforward determination of the pseudo-first-order rate constant, k_obs.
-
Set the spectrophotometer to the wavelength of maximum absorbance (λ_max) of the expected product, and thermostat the cell holder to the desired temperature (e.g., 25 °C).
-
In a cuvette, add buffer and the N-acetylcysteine stock solution to achieve a final concentration of 10 mM. The total volume should be just under the final desired volume (e.g., 990 µL for a 1 mL final volume).
-
Place the cuvette in the spectrophotometer and allow it to equilibrate thermally.
-
Initiate the reaction by adding a small volume of the 2-chlorothiazole stock solution (e.g., 10 µL) to achieve the desired final concentration (e.g., 0.1 mM). Mix rapidly by inverting the cuvette.
-
Immediately begin recording the absorbance at λ_max as a function of time. Continue until the absorbance reaches a stable plateau, indicating reaction completion.
4. Data Analysis:
-
The observed rate constant, k_obs, is determined by fitting the absorbance vs. time data to a first-order exponential equation: A(t) = A_f - (A_f - A_0) * exp(-k_obs * t), where A(t) is absorbance at time t, A_0 is initial absorbance, and A_f is final absorbance.
-
Repeat the experiment with several different excess concentrations of N-acetylcysteine (e.g., 20 mM, 30 mM, 40 mM).
-
The second-order rate constant, k, is the slope of the line obtained by plotting k_obs versus the concentration of N-acetylcysteine. This confirms the reaction is first-order with respect to the nucleophile.
Mechanistic Interpretation: From Data to Insight
Kinetic data provides a window into the reaction mechanism. The relationship between observed kinetics and the underlying pathway is a cornerstone of physical organic chemistry.
For 2-chlorothiazoles, a key mechanistic question in SNAAr is the nature of the transition state. A concerted (cSNAr) mechanism is favored by a good leaving group (Cl⁻) and may not require strong electron-withdrawing groups to stabilize a formal intermediate.[1][5] Kinetic studies showing a high sensitivity to the nucleophile's strength but less dependence on solvent polarity might suggest a more synchronous, concerted transition state with less charge separation compared to a fully formed Meisenheimer complex.
In contrast, for palladium-catalyzed reactions, kinetic analysis helps pinpoint the bottleneck in the catalytic cycle. If a reaction is zero-order in the amine (for Buchwald-Hartwig) or the boronic acid (for Suzuki), it strongly implies that a step prior to the involvement of that reagent, likely oxidative addition, is rate-limiting.[14] This insight directs optimization efforts towards improving the oxidative addition step, for instance, by using more electron-rich, sterically demanding phosphine ligands that promote the reactivity of the Pd(0) center.
By systematically studying the kinetics of reactions involving 2-chlorothiazoles, researchers can move from empirical screening to rational design, accelerating the development of robust and efficient syntheses for vital chemical entities.
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Introduction: The Thiazole Ring as a Privileged Scaffold in Modern Chemistry
An In-Depth Technical Guide to the Efficacy of 2-(Chloromethyl)thiazole and its Derivatives in the Synthesis of Patented Compounds
The five-membered thiazole heterocycle is a cornerstone in medicinal and agrochemical sciences.[1][2] Its unique electronic properties and ability to engage in various biological interactions have cemented its status as a "privileged scaffold." This guide provides a comparative analysis of the synthetic routes to key patented compounds, focusing on the efficacy of using this compound and its close chemical relatives as primary building blocks. We will explore the synthesis of prominent drugs such as the antiretroviral Ritonavir, the antiprotozoal Nitazoxanide, and the anti-inflammatory Meloxicam, offering a critical evaluation of different synthetic strategies.
As a senior application scientist, the rationale behind selecting a specific synthetic pathway extends beyond mere yield. It involves a holistic assessment of process scalability, reagent availability and cost, environmental impact, and the final purity of the active pharmaceutical ingredient (API). This guide is designed for researchers, scientists, and drug development professionals, providing not just protocols, but the strategic reasoning that underpins them.
Comparative Analysis of Synthetic Efficacy
We will dissect the synthetic pathways for three blockbuster drugs, comparing the established routes that utilize thiazole intermediates with viable alternatives.
Ritonavir: A Case Study in HIV Protease Inhibitors
Ritonavir, an essential component of highly active antiretroviral therapy (HAART), features a complex structure where the thiazole moiety is integral to its function as a protease inhibitor.[3][4] The synthesis of this molecule is a multi-step process where the choice of intermediates is critical for overall efficiency.
Primary Synthetic Approach: Leveraging a Pre-functionalized Thiazole Core
A widely adopted strategy for Ritonavir synthesis involves the coupling of two complex fragments. One of these key fragments is a valine derivative functionalized with a (2-isopropyl-4-thiazolyl)methyl group.[5][6] The synthesis of this thiazole-containing fragment often starts from simpler precursors, demonstrating the utility of building the thiazole ring early in the sequence.
A common precursor is 4-(chloromethyl)-2-isopropylthiazole. This intermediate is prepared by the cyclization of 2-methylpropane thioamide with 1,3-dichloroacetone.[6] The chloromethyl group provides a reactive handle for subsequent elaboration. For instance, it can be reacted with methylamine to produce N-(2-isopropylthiazol-4-ylmethyl)-N-methylamine, a direct precursor to the N-substituted valine fragment required for the final coupling step in Ritonavir synthesis.[6]
Alternative Synthetic Approach: A Convergent Synthesis with Fewer Stages
An alternative patented process aims to reduce the number of intermediate stages and improve the atom economy of the synthesis.[7] While still relying on similar starting materials, this process streamlines the assembly. One patented method describes a five-stage process that is more environmentally friendly by ensuring most carbon atoms from the starting materials are incorporated into the final molecule.[7] This approach highlights a key principle in modern process chemistry: minimizing waste and complexity is as crucial as maximizing yield.
Workflow for Ritonavir Synthesis Fragment
Caption: Synthesis of a key thiazole-containing fragment for Ritonavir.
Comparative Data: Ritonavir Synthesis
| Parameter | Primary Approach (Fragment-based) | Alternative Approach (Convergent) |
| Key Thiazole Intermediate | 4-(Chloromethyl)-2-isopropylthiazole | (2-Isopropylthiazol-4-yl)methylamine derivatives |
| Reported Final Step Yield | ~91.5%[5] | Varies, focus on process efficiency |
| Number of Stages | More extensive, often > 5 steps[6] | Reduced to as few as 5 stages[7] |
| Key Advantage | Robust, well-established routes | Higher atom economy, less waste[7] |
| Key Disadvantage | Longer synthesis, potentially more waste | May require more specialized reagents (e.g., BTC)[7] |
Nitazoxanide: A Broad-Spectrum Antiprotozoal Agent
Nitazoxanide (NTZ) is a broad-spectrum antiparasitic and antiviral drug.[8][9] Its synthesis is more straightforward than Ritonavir's and typically involves the acylation of 2-amino-5-nitrothiazole. This makes it an excellent model for comparing the efficacy of different coupling reagents and reaction conditions.
Primary Synthetic Approach: Acylation with O-Acetylsalicyloyl Chloride
The most common and patented synthesis of Nitazoxanide involves the reaction of 2-amino-5-nitrothiazole with O-acetylsalicyloyl chloride.[10] The reaction is typically carried out in a solvent like dichloromethane or acetone in the presence of a base such as triethylamine to neutralize the HCl byproduct.[10][11] This method is effective, providing high yields of the final product.
Alternative Synthetic Approach: Carbodiimide-Mediated Coupling
To avoid the use of an acid chloride, which can be moisture-sensitive and generate corrosive byproducts, an alternative approach uses a direct coupling of 2-amino-5-nitrothiazole with acetylsalicylic acid.[12] This is achieved using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).[12] This method can offer milder reaction conditions and may be preferable for sensitive substrates, though it introduces the need to remove the dicyclohexylurea (DCU) byproduct.
Workflow for Nitazoxanide Synthesis Comparison
Caption: Comparison of primary and alternative synthesis routes for Nitazoxanide.
Comparative Data: Nitazoxanide Synthesis
| Parameter | Primary Approach (Acid Chloride) | Alternative Approach (Direct Coupling) |
| Key Thiazole Intermediate | 2-Amino-5-nitrothiazole | 2-Amino-5-nitrothiazole |
| Key Reagent | O-Acetylsalicyloyl Chloride | Acetylsalicylic Acid + DCC/DMAP[12] |
| Reported Yield | 85%[10] | >75%[12] |
| Key Advantage | High yield, relatively simple procedure | Milder conditions, avoids acid chloride |
| Key Disadvantage | Generates HCl byproduct | Requires removal of DCU byproduct |
Meloxicam: A Selective COX-2 Inhibitor
Meloxicam is a non-steroidal anti-inflammatory drug (NSAID) used to treat arthritis.[13][14] Its structure incorporates a 5-methyl-1,3-thiazol-2-yl group. The final step of its synthesis is a transamidation reaction, where the choice of solvent and reaction temperature is critical for achieving high yields.
Primary Synthetic Approach: High-Temperature Transamidation
A common patented synthesis for Meloxicam involves the reaction of 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate-1,1-dioxide (or its ethyl ester) with 2-amino-5-methylthiazole.[15][16] This reaction is typically performed at a high temperature (e.g., 140-190°C) in a high-boiling solvent like dimethyl sulfoxide (DMSO) or xylene.[15][16] During the reaction, the alcohol (ethanol or methanol) byproduct is distilled off to drive the equilibrium towards the product, resulting in excellent yields.
Alternative Synthetic Approach: Gabriel-Colman Rearrangement Route
An alternative pathway to Meloxicam derivatives involves a Gabriel-Colman rearrangement.[17] This multi-step synthesis first builds a different heterocyclic system which is then rearranged to form the 1,2-benzothiazine ring. The final step involves reacting the benzothiazine intermediate with a piperazine derivative, rather than directly with 2-amino-5-methylthiazole, to create novel analogues.[17] While this specific example leads to derivatives, it illustrates an alternative strategy for constructing the core scaffold, which could be adapted for Meloxicam itself. Such routes are often explored to circumvent existing patents or to generate novel chemical matter.
Comparative Data: Meloxicam Synthesis
| Parameter | Primary Approach (Transamidation) | Alternative Approach (Derivative Synthesis) |
| Key Thiazole Intermediate | 2-Amino-5-methylthiazole | Not directly used in the final step |
| Key Reaction | High-temperature transamidation[15][16] | Gabriel-Colman Rearrangement[17] |
| Reported Yield | 90-92%[16] | 40-50% for derivatives[17] |
| Key Advantage | High-yielding and direct final step | Access to novel analogues, IP generation |
| Key Disadvantage | Harsh reaction conditions (high temp) | Lower yields, more complex pathway |
Detailed Experimental Protocols
The following protocols are representative examples based on published patent literature and are intended for informational purposes. Researchers must adhere to all laboratory safety guidelines.
Protocol 1: Synthesis of Nitazoxanide (Primary Approach)
Based on methodology described in chemical literature.[10]
-
Setup : To a 500 mL four-neck flask equipped with a mechanical stirrer, add 2-amino-5-nitrothiazole (13.78 g, 0.095 mol), O-acetylsalicyloyl chloride (27.55 g, 0.19 mol), and dichloromethane (460 mL).
-
Reaction : Begin stirring the mixture. Slowly add triethylamine (19.19 g, 0.19 mol) dropwise.
-
Heating : After the addition is complete, heat the reaction mixture to 40-50°C for 2 hours. Monitor the reaction progress by HPLC or TLC until the starting materials are consumed.
-
Workup : Add 200 mL of water dropwise to the reaction mixture. Stir for 1 hour to induce crystallization.
-
Isolation : Collect the resulting solid by suction filtration.
-
Drying : Dry the solid to obtain Nitazoxanide as a light-yellow powder. (Expected yield: ~85%).
Protocol 2: Synthesis of Meloxicam (Primary Approach)
Based on methodology described in patent CN102775401A.[16]
-
Setup : In a suitable reaction flask, add 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-ethyl formate-1,1-dioxide (283 g, 1 mol) and 2-amino-5-methylthiazole (126 g, 1.1 mol).
-
Solvent Addition : Add dimethyl sulfoxide (DMSO, 600 mL).
-
Reaction : Stir the mixture and heat to raise the temperature to 189°C. During the reaction, ethanol will be distilled off. Maintain the reaction for 3 hours.
-
Crystallization : After the reaction is complete, add 450 mL of ethanol to the reaction solution and cool to room temperature.
-
Isolation : Collect the crude product by filtration.
-
Purification : Recrystallize the crude solid from tetrahydrofuran (THF) to obtain pure Meloxicam. (Expected yield: ~92%).
Conclusion
This compound and its amino- and chloro-substituted derivatives are undeniably powerful and efficient building blocks in the synthesis of a wide range of patented compounds. Their utility is most evident in syntheses like that of Ritonavir, where a pre-functionalized thiazole ring provides a clear and robust pathway to a complex molecular target. In simpler syntheses, such as for Nitazoxanide and Meloxicam, the choice of the thiazole precursor is straightforward, but the efficacy of the overall process hinges on the coupling strategy and reaction conditions.
The comparative analysis shows that while traditional, high-yielding routes often remain the industry standard, there is a continuous drive towards developing alternative pathways. These alternatives are motivated by the principles of green chemistry, the desire to reduce manufacturing costs by shortening synthetic sequences, and the strategic need to navigate the complex landscape of intellectual property. For the modern researcher, understanding the nuances of these different synthetic approaches is paramount to successful drug development and innovation.
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A Comparative Analysis of the Biological Activity of Thiazole-Based Compounds: A Guide for Researchers
The thiazole ring, a five-membered heterocyclic compound containing sulfur and nitrogen atoms, is a cornerstone in medicinal chemistry.[1][2][3][4] Its unique structural and electronic properties allow it to serve as a versatile scaffold in the design of novel therapeutic agents.[5] Thiazole derivatives are found in a wide array of FDA-approved drugs, demonstrating a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[2][3][5][6][7] This guide provides a comparative overview of the biological activities of different thiazole-based compounds, supported by experimental data, to assist researchers in drug discovery and development.
Anticancer Activity of Thiazole-Based Compounds
Thiazole derivatives have emerged as a promising class of anticancer agents, with several compounds demonstrating potent cytotoxicity against various cancer cell lines.[5][8][9] Their mechanisms of action are diverse, often involving the inhibition of critical signaling pathways such as PI3K/mTOR or targeting key enzymes involved in cell proliferation.[10][11]
Comparative Efficacy of Thiazole Derivatives
The antiproliferative activity of thiazole compounds is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a higher potency. The following table summarizes the cytotoxic activity of several recently developed thiazole derivatives against various human cancer cell lines.
| Compound Class/Name | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Source |
| Benzimidazole-thiazole derivatives | Human Cancer Cell Lines | Favorable values | Standard treatments | - | [8] |
| Thiazole derivative 3b | PI3Kα | 0.086 ± 0.005 | Alpelisib | Similar | [10][11] |
| Thiazole derivative 3b | mTOR | 0.221 ± 0.014 | Dactolisib | Weaker | [10][11] |
| Thiazole derivative 3e | PI3Kα / mTOR | - | - | - | [10] |
| Thiazolyl pyrazole 11c | HepG-2, HCT-116, MCF-7 | Potent activity | Doxorubicin | - | [12] |
| Thiazolyl pyrazole 6g | HepG-2, HCT-116, MCF-7 | Potent activity | Doxorubicin | - | [12] |
| β-pentene based thiazole 87a | HeLa, SSMC-7721, CT-26 | 3.48 ±0.14 | - | - | [6] |
| β-pentene based thiazole 87b | HeLa, SSMC-7721, CT-26 | 6.99 ± 0.15 | - | - | [6] |
| Thiazole-hydrazone 6 | A549 (Lung) | 12.0 ± 1.73 (µg/mL) | Cisplatin | Less effective | [9] |
| Thiazole-hydrazone 6 | C6 (Glioma) | 3.83 ± 0.76 (µg/mL) | Cisplatin | Less effective | [9] |
| Thiazole derivative 4i | SaOS-2 (Osteosarcoma) | 0.190 ± 0.045 (µg/mL) | - | - | [13] |
| Thiazole derivative 4c | MCF-7 (Breast) | 2.57 ± 0.16 | Staurosporine | 6.77 ± 0.41 | [14] |
| Thiazole derivative 4c | HepG2 (Liver) | 7.26 ± 0.44 | Staurosporine | 8.4 ± 0.51 | [14] |
Structure-Activity Relationship Insights: The anticancer activity of thiazole derivatives is highly dependent on the nature and position of substituents on the thiazole ring. For instance, studies have shown that the presence of a hydroxyl group on a benzene ring attached to the thiazole can enhance activity, while a fluorine group may decrease it.[6] In other series, the introduction of a p-fluorophenyl group at the 2nd position of the thiazole ring resulted in enhanced activity.[13] Furthermore, the combination of thiazole with other heterocyclic rings, such as benzimidazole or pyrazole, has yielded compounds with significant cytotoxic potential.[8][12]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation. It is widely used to screen anticancer drugs.[15]
Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the tetrazolium dye MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to its insoluble formazan, which has a purple color.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the thiazole-based compounds and a vehicle control. Include a positive control (e.g., Doxorubicin). Incubate for 24-72 hours.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Key Signaling Pathway: PI3K/mTOR Inhibition
Many thiazole derivatives exert their anticancer effects by targeting the PI3K/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival.[10][11]
Caption: PI3K/mTOR signaling pathway and points of inhibition by thiazole compounds.
Antimicrobial Activity of Thiazole-Based Compounds
The rise of antimicrobial resistance necessitates the development of new antimicrobial agents.[16] Thiazole derivatives have demonstrated significant potential in this area, exhibiting activity against a broad spectrum of bacteria and fungi.[16][17][18]
Comparative Efficacy of Thiazole Derivatives
The antimicrobial activity of compounds is often assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. A lower MIC value indicates greater antimicrobial potency.
| Compound Class/Name | Microorganism | MIC (µg/mL) | Standard | MIC (µg/mL) | Source |
| Thiazole hydrazine 4b | C. albicans | 250 | Griseofulvin | 500 | [19] |
| Thiazole hydrazine 4g | C. albicans | 250 | Griseofulvin | 500 | [19] |
| Thiazole hydrazine 4j | C. albicans | 250 | Griseofulvin | 500 | [19] |
| Thiazolyl–2-Pyrazoline 59 | C. albicans | 3.9-62.5 | Fluconazole | 250 | [20] |
| 4-(4-bromophenyl)-thiazol-2-amine 43a | S. aureus | 16.1 (µM) | Norfloxacin | - | [21] |
| 4-(4-bromophenyl)-thiazol-2-amine 43a | E. coli | 16.1 (µM) | Norfloxacin | - | [21] |
| Benzo[d]thiazole 13 | Gram-positive/negative bacteria | 50-75 | Ofloxacin | 10 | [22] |
| Benzo[d]thiazole 14 | Gram-positive/negative bacteria | 50-75 | Ofloxacin | 10 | [22] |
| Thiazole derivative 5e | B. subtilis | 15.6 | Penicillin | - | [23] |
| Thiazole derivative 5h | E. coli | 31.25 | Penicillin | - | [23] |
Structure-Activity Relationship Insights: The antimicrobial activity of thiazole derivatives is influenced by the substituents. For example, the presence of electron-withdrawing groups like fluorine and chlorine can enhance potency.[23] Hybrid compounds, created by linking the thiazole ring to other heterocyclic structures like pyrazoline, have shown superior activity compared to standard antifungal agents.[20]
Experimental Protocol: Broth Dilution Method for MIC Determination
The broth dilution method is a standard laboratory technique used to determine the MIC of an antimicrobial agent.[19]
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in test tubes or microtiter plates. A standardized number of microorganisms is added to each dilution, and the growth of the microorganisms is observed after incubation.
Step-by-Step Methodology:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., 0.5 McFarland standard).
-
Serial Dilution: Perform a two-fold serial dilution of the thiazole compound in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the prepared microbial suspension. Include a positive control (broth with inoculum, no drug) and a negative control (broth only).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Experimental Workflow: Screening for Antimicrobial Activity
The process of discovering and evaluating new antimicrobial thiazole compounds involves a systematic workflow.
Caption: A typical workflow for the screening and evaluation of antimicrobial thiazole compounds.
Anti-inflammatory Activity of Thiazole-Based Compounds
Chronic inflammation is implicated in a wide range of diseases. Thiazole derivatives have been investigated as potential anti-inflammatory agents, with some compounds showing promising activity by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).[24][25]
Comparative Efficacy of Thiazole Derivatives
The anti-inflammatory activity of thiazole compounds can be assessed in vivo using models like the carrageenan-induced paw edema test in rodents. The percentage of edema inhibition is a measure of the compound's efficacy.
| Compound Class/Name | In Vivo Model | % Inhibition of Edema | Standard | % Inhibition | Source |
| Thiazole derivative 3c | Carrageenan-induced paw edema | 44% | - | - | [26] |
| Thiazole derivative 3d | Carrageenan-induced paw edema | 41% | - | - | [26] |
| Imidazo[2,1-b]thiazole 1 | COX-2 Inhibition | Potent and selective | - | - | [25] |
| Thiazole derivative 6a | COX-1/COX-2 Inhibition | Non-selective | - | - | [25] |
| Thiazole derivative 6b | COX-2 Inhibition | Selective (IC50 = 11.65 µM) | - | - | [25] |
| Thiazolyl-carbonyl-thiosemicarbazides Th-1-8 | Turpentine oil-induced inflammation | Good | - | - | [27] |
Structure-Activity Relationship Insights: The anti-inflammatory activity of thiazole derivatives is often linked to their ability to inhibit COX and LOX enzymes. The selectivity towards COX-2 over COX-1 is a desirable feature to minimize gastrointestinal side effects associated with traditional NSAIDs.[25] The substitution pattern on the thiazole ring and any attached aryl moieties plays a crucial role in determining the potency and selectivity of these compounds.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a widely used in vivo model to screen for acute anti-inflammatory activity.[26]
Principle: The subcutaneous injection of carrageenan into the rat's paw induces a localized inflammatory response characterized by edema. The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.
Step-by-Step Methodology:
-
Animal Grouping: Divide rats into groups: a control group, a standard drug group (e.g., indomethacin), and test groups for different doses of the thiazole compound.
-
Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally, typically one hour before carrageenan injection. The control group receives the vehicle.
-
Induction of Edema: Inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group compared to the control group at each time point.
Key Inflammatory Pathways: COX and LOX Inhibition
The arachidonic acid cascade is a key pathway in inflammation, leading to the production of pro-inflammatory mediators like prostaglandins and leukotrienes through the action of COX and LOX enzymes, respectively.[24]
Caption: The arachidonic acid cascade and inhibition points for thiazole derivatives.
Conclusion and Future Directions
The thiazole scaffold remains a highly privileged structure in medicinal chemistry, consistently yielding compounds with potent and diverse biological activities. This guide has provided a comparative overview of thiazole-based compounds in the realms of anticancer, antimicrobial, and anti-inflammatory research, supported by quantitative experimental data and detailed protocols. The structure-activity relationship insights highlight the tunability of the thiazole core, allowing for the optimization of potency and selectivity. Future research should continue to explore novel substitutions and hybrid molecules incorporating the thiazole ring to develop next-generation therapeutics with improved efficacy and safety profiles.
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An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). MDPI. [Link]
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Synthesis and Biological Evaluation of Novel Thiazole Hydrazines as Antimicrobial and Antimalarial Agents. MDPI. [Link]
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An Overview of Thiazole Derivatives and its Biological Activities. Journal of Drug Delivery and Therapeutics. [Link]
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Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. RSC Publishing. [Link]
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A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]
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Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents. MDPI. [Link]
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Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. International Journal of Pharmaceutical Excipients. [Link]
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Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists. National Institutes of Health. [Link]
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The Essential Role of Thiazole in Pharmaceutical Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). National Institutes of Health. [Link]
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Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. PubMed Central. [Link]
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A review on thiazole based compounds & it's pharmacological activities. AIMS Press. [Link]
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A Retrospect Study on Thiazole Derivatives as the Potential Antidiabetic Agents in Drug Discovery and Developments. PubMed. [Link]
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Review of the synthesis and biological activity of thiazoles. Taylor & Francis Online. [Link]
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The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. De Gruyter. [Link]
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Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Auctores Online. [Link]
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A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. SciSpace. [Link]
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Synthesis and anti-inflammatory activity of thiazole derivatives. AIMS Press. [Link]
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A Review On Chemistry And Antimicrobial Activity Of Thiazole. London Journal of Research in Science. [Link]
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A Review on Thiazole Scaffolds and its Biological Activity. International Journal of Research and Publication and Reviews. [Link]
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Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. ACS Publications. [Link]
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A review on progress of thiazole derivatives as potential anti-inflammatory agents. ResearchGate. [Link]
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Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives. PubMed Central. [Link]
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An overview of the synthesis, therapeutic potential and patents of thiazole derivatives. Neliti. [Link]
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New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors. PubMed. [Link]
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Thiazole derivatives as promising antimicrobial and antioxidant agents: insights from synthesis, bioactivity, and computational studies. Semantic Scholar. [Link]
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Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [Link]
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Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors. PubMed Central. [Link]
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Synthesis, Docking and Anti-cancerous Activity of Some Novel Thiazole Derivatives of Biological Interest. International Journal of Pharmaceutical Investigation. [Link]
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A RETROSPECTIVE STUDY ON THIAZOLE DERIVATIVES SYNTHESIS AND THEIR ANTIMICROBIAL ACTIVITY. ResearchGate. [Link]
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Thiazoles and Thiazolidinones as COX/LOX Inhibitors. PubMed Central. [Link]
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Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2). PubMed Central. [Link]
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Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. [Link]
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Some thiazole-fused compounds with antitumor activity. ResearchGate. [Link]
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A Comparative Guide to Validated Analytical Methods for 2-(Chloromethyl)thiazole Purity Assessment
For researchers, scientists, and drug development professionals, the purity of chemical intermediates is a cornerstone of reproducible research and the ultimate safety and efficacy of therapeutic agents. 2-(Chloromethyl)thiazole is a key building block in the synthesis of various pharmaceutical compounds. Its reactive chloromethyl group makes it a versatile synthon, but also susceptible to degradation and the formation of impurities that can impact downstream reactions and the final product's quality. Therefore, robust, validated analytical methods for its purity assessment are not just a matter of quality control, but a fundamental requirement for regulatory compliance and successful drug development.
This guide provides an in-depth comparison of the primary analytical techniques for determining the purity of this compound. We will delve into the causality behind experimental choices, present detailed, field-proven protocols, and provide a framework for method validation in line with international guidelines.
Choosing the Right Tool: A Comparative Analysis of Analytical Techniques
The two most powerful and commonly employed techniques for the purity assessment of semi-volatile organic molecules like this compound are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The choice between them is not arbitrary and depends on the specific analytical goal, the nature of potential impurities, and the thermal stability of the analyte.
| Analytical Technique | Principle | Advantages for this compound Analysis | Disadvantages for this compound Analysis | Primary Applications |
| Gas Chromatography (GC) | Separation is based on the differential partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase within a heated column. | Excellent for analyzing volatile and semi-volatile impurities. High separation efficiency and sensitivity, especially with detectors like Flame Ionization Detector (FID) or Mass Spectrometry (MS). | The high temperatures required for volatilization can potentially cause thermal degradation of labile compounds like this compound. Not suitable for non-volatile impurities. | Assay of purity, detection of volatile organic impurities, residual solvents, and related volatile by-products. |
| High-Performance Liquid Chromatography (HPLC) | Separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Analysis is performed at or near ambient temperature, minimizing the risk of thermal degradation. Versatile, with a wide range of stationary and mobile phases to optimize separation. A stability-indicating method can be readily developed. High resolution and sensitivity. | May have lower resolution for very volatile impurities compared to GC. Higher cost of instrumentation and solvents. | Purity determination, quantification of non-volatile impurities and degradation products, stability testing, and assay for potency. |
For routine purity analysis and quantitative determination of this compound, HPLC is often the superior method due to its non-destructive nature, which is crucial for a potentially labile molecule. It provides excellent resolution for a wide range of potential process-related impurities and degradation products. Gas Chromatography, however, serves as an invaluable orthogonal technique, particularly for the analysis of volatile impurities and residual solvents that may not be well-retained or resolved by HPLC.
Experimental Protocols: A Step-by-Step Guide
The following protocols are designed to be robust and adhere to the principles of analytical method validation. They are based on established methods for similar halogenated thiazole derivatives and can be adapted and validated for this compound.
Protocol 1: High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is designed as a stability-indicating assay for the purity determination of this compound.
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column thermostat
-
Diode-Array Detector (DAD) or UV-Vis Detector
-
Chromatography data system
Chromatographic Conditions:
-
Column: C18 end-capped column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A gradient mixture of water and acetonitrile is recommended to ensure the elution of impurities with a wide range of polarities.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 240 nm (based on the UV absorbance of thiazole derivatives)
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Sample Preparation:
-
Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with acetonitrile.
-
Sample Solution (0.1 mg/mL): Accurately weigh about 10 mg of the this compound sample and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with acetonitrile.
Procedure:
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Inject a blank (acetonitrile) to ensure a clean baseline.
-
Inject the standard solution five times to check for system suitability (see Method Validation section).
-
Inject the sample solution in duplicate.
-
Calculate the purity of the sample by area normalization, assuming the response factor of the impurities is the same as the main peak. For a more accurate quantification of impurities, a reference standard for each impurity is required.
Protocol 2: Gas Chromatography (GC) with Flame Ionization Detection (FID)
This method is suitable for the purity assay and the detection of volatile impurities in this compound.
Instrumentation:
-
Gas chromatograph with a split/splitless injector
-
Flame Ionization Detector (FID)
-
Autosampler
-
Chromatography data system
Chromatographic Conditions:
-
Column: A mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.2 mL/min.
-
Inlet Temperature: 250 °C (optimization is critical to avoid degradation)
-
Injection Volume: 1 µL (with a split ratio of 50:1)
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp to 280 °C at a rate of 15 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Detector Temperature: 300 °C
Sample Preparation:
-
Standard Solution (1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with a suitable solvent like dichloromethane or methyl tert-butyl ether.
-
Sample Solution (1 mg/mL): Accurately weigh about 10 mg of the this compound sample and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with the same solvent used for the standard.
Procedure:
-
Equilibrate the GC system.
-
Inject a blank (solvent) to ensure a clean baseline.
-
Inject the standard solution five times for system suitability checks.
-
Inject the sample solution in duplicate.
-
Calculate the purity by area normalization.
A Self-Validating System: The Cornerstone of Trustworthiness
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. The validation parameters are defined by the International Council for Harmonisation (ICH) guidelines.[1][2]
Key Validation Parameters
| Parameter | Purpose | Acceptance Criteria (Typical) |
| Specificity | To ensure the method can unequivocally assess the analyte in the presence of expected components (impurities, degradation products). | The analyte peak should be well-resolved from all other peaks (Resolution > 2). Peak purity analysis (using a DAD for HPLC) should show no co-eluting peaks. |
| Linearity | To demonstrate a proportional relationship between the concentration of the analyte and the analytical signal. | Correlation coefficient (r²) ≥ 0.999 over a range of 50-150% of the nominal concentration. |
| Accuracy | To determine the closeness of the test results to the true value. | Recovery of 98.0% to 102.0% for the assay of the main component. |
| Precision | To assess the degree of scatter between a series of measurements. Evaluated at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day). | Relative Standard Deviation (RSD) ≤ 2.0% for the assay. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Typically a signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Typically a signal-to-noise ratio of 10:1. RSD for replicate injections at the LOQ should be ≤ 10%. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. | System suitability parameters should remain within acceptable limits when parameters like flow rate (±10%), column temperature (±5°C), and mobile phase composition (±2%) are varied. |
Hypothetical Validation Data Summary
The following tables present hypothetical but realistic validation data for the HPLC method described above.
Table 1: Linearity Data
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 50 | 510,234 |
| 75 | 765,890 |
| 100 | 1,020,456 |
| 125 | 1,275,123 |
| 150 | 1,530,789 |
| Correlation Coefficient (r²) | 0.9998 |
Table 2: Accuracy (Recovery) Data
| Spiked Level | Amount Added (mg) | Amount Found (mg) | Recovery (%) |
| 80% | 8.05 | 7.98 | 99.13 |
| 100% | 10.02 | 10.05 | 100.30 |
| 120% | 12.08 | 12.15 | 100.58 |
| Average Recovery (%) | 100.00 |
Table 3: Precision Data
| Precision Level | Parameter | Result |
| Repeatability (n=6) | Average Purity (%) | 99.5 |
| RSD (%) | 0.35 | |
| Intermediate Precision (n=6, different day, different analyst) | Average Purity (%) | 99.3 |
| RSD (%) | 0.42 |
Visualizing the Workflow and Logic
Diagrams can simplify complex workflows and decision-making processes.
Caption: Workflow for HPLC Method Validation.
Caption: Decision logic for analytical method selection.
Conclusion
The purity assessment of this compound is a critical task that demands robust and validated analytical methods. While both HPLC and GC have their merits, a well-validated, stability-indicating HPLC method should be the primary choice for comprehensive purity profiling and assay determination, given the potential thermal lability of the analyte. GC remains an essential complementary technique for analyzing volatile impurities. The protocols and validation framework provided in this guide offer a solid foundation for establishing reliable analytical procedures, ensuring the quality and consistency of this important chemical intermediate in the rigorous environment of pharmaceutical research and development.
References
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SciELO. (n.d.). Stability Indicating Method for a Thiazolylhydrazone Derivative with Antifungal Activity and Experimental/Theoretical Elucidation of Its Degradation Products. Retrieved from [Link]
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Semantic Scholar. (n.d.). 1,3-Dichloropropenes – in the preparation of thiazole derivatives – 2-chloro-5-chloromethylthiazole and 5-hydroxymethylthiazole. Retrieved from [Link]
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International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
Cloudinary. (n.d.). DETERMINATION OF THE THIAMAZOLE RELATED SUBSTANCES. Retrieved from [Link]
-
AMSbio. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
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A Comparative Guide to Thiazole Synthesis: Benchmarking New Synthetic Methods Against Traditional Approaches
For researchers, scientists, and drug development professionals, the efficient and sustainable synthesis of the thiazole core is a critical aspect of developing novel therapeutics. This guide provides an objective comparison of modern synthetic strategies against well-established traditional methods for thiazole synthesis. We will delve into the mechanistic underpinnings, operational efficiencies, and environmental impact of these approaches, supported by experimental data to inform your selection of the optimal synthetic route.
The thiazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs. Its prevalence has driven extensive research into its synthesis, leading to a spectrum of methodologies from century-old name reactions to cutting-edge green chemistry techniques. This guide will focus on a comparative analysis of key methods: the classic Hantzsch and Cook-Heilbron syntheses, and modern microwave-assisted and copper-catalyzed approaches.
Traditional Approaches: The Bedrock of Thiazole Synthesis
For decades, the Hantzsch and Cook-Heilbron syntheses have been the workhorses for constructing the thiazole ring. Their reliability and broad substrate scope have solidified their place in the synthetic chemist's toolbox.
The Hantzsch Thiazole Synthesis
First reported in 1887, the Hantzsch synthesis is a cornerstone of thiazole chemistry, typically involving the condensation of an α-haloketone with a thioamide.[1][2] The reaction proceeds through a nucleophilic attack of the thioamide sulfur on the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to yield the aromatic thiazole ring.[3] This method is lauded for its simplicity and generally high yields.[1]
-
Mechanism: The reaction is initiated by an SN2 reaction between the thioamide and the α-haloketone. The subsequent intramolecular cyclization is driven by the nucleophilicity of the nitrogen atom attacking the carbonyl carbon. The final dehydration step establishes the aromaticity of the thiazole ring.[1][3]
-
Advantages: The primary strengths of the Hantzsch synthesis are its versatility in accommodating a wide range of substituents on the thiazole ring and its straightforward execution.[4]
-
Limitations: A notable drawback is the frequent requirement for extended reaction times and conventional heating, which can lead to mediocre yields in some cases.[5] The use of α-haloketones, which can be lachrymatory and toxic, also presents a safety concern.
The Cook-Heilbron Thiazole Synthesis
The Cook-Heilbron synthesis offers an alternative route to 5-aminothiazoles, reacting α-aminonitriles with reagents like carbon disulfide, dithioacids, or isothiocyanates.[6][7] This method is particularly valuable for accessing a class of thiazoles that were previously difficult to obtain.[6]
-
Mechanism: The synthesis commences with a nucleophilic attack of the nitrogen from the α-aminonitrile on the electrophilic carbon of the co-reactant (e.g., carbon disulfide).[6] A series of proton transfers and cyclization leads to the formation of the 5-aminothiazole product.
-
Advantages: This method operates under mild, often aqueous conditions at room temperature, making it an attractive alternative to harsher synthetic routes.[6][7] It also allows for diversity in the 2nd and 4th positions of the thiazole ring by varying the starting materials.[6]
-
Limitations: The substrate scope can be more limited compared to the Hantzsch synthesis, and the handling of volatile and odorous reagents like carbon disulfide requires appropriate safety precautions.
Modern Synthetic Methods: A Paradigm Shift in Efficiency and Sustainability
Recent advancements in synthetic methodology have focused on overcoming the limitations of traditional approaches. These modern techniques prioritize shorter reaction times, higher yields, and alignment with the principles of green chemistry.[8][9][10]
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly accelerating reaction rates.[11][12] In the context of thiazole synthesis, microwave-assisted protocols, often based on the Hantzsch reaction, have demonstrated dramatic reductions in reaction times from hours to minutes, coupled with improved yields.[5][12]
-
Causality of Enhancement: The rapid and uniform heating provided by microwave energy leads to a significant increase in the rate of reaction, often minimizing the formation of side products.[11] This efficient energy transfer allows for reactions to be completed in a fraction of the time required by conventional heating.
-
Advantages: The key benefits are drastically reduced reaction times, often leading to higher yields and purer products.[5][11][12] This method aligns with green chemistry principles by reducing energy consumption.[11]
-
Limitations: The scalability of microwave reactions can be a concern for industrial applications, and specialized equipment is required.
Copper-Catalyzed Synthesis
The use of transition-metal catalysts has opened new avenues for thiazole synthesis, offering novel bond-forming strategies. Copper-catalyzed methods have shown particular promise, enabling the synthesis of thiazoles from readily available starting materials under mild conditions.[12] For instance, a copper-catalyzed cyclization of oximes, anhydrides, and potassium thiocyanate provides a versatile route to various thiazole derivatives.[12]
-
Mechanistic Insight: These reactions often proceed through a catalytic cycle involving oxidative addition, reductive elimination, and other fundamental organometallic steps. The copper catalyst facilitates the formation of key intermediates that lead to the thiazole ring system.
-
Advantages: Copper catalysis allows for the use of alternative and often more accessible starting materials. These reactions can exhibit high functional group tolerance and proceed under milder conditions than many traditional methods.[12]
-
Limitations: Catalyst cost and removal from the final product can be considerations. Optimization of reaction conditions, including ligands and solvents, is often necessary to achieve high efficiency.
Quantitative Comparison of Synthetic Methods
To provide a clear and objective benchmark, the following table summarizes key performance indicators for the synthesis of representative thiazole derivatives using the discussed methods.
| Method | Typical Reaction Time | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Hantzsch Synthesis | 8 - 24 hours | 60 - 80 | Versatile, well-established | Long reaction times, harsh conditions |
| Cook-Heilbron Synthesis | 12 - 24 hours | 70 - 85 | Mild conditions, access to 5-aminothiazoles | Limited substrate scope, use of odorous reagents |
| Microwave-Assisted Hantzsch | 5 - 30 minutes | 85 - 95 | Rapid, high yields, energy efficient | Scalability concerns, specialized equipment |
| Copper-Catalyzed Synthesis | 12 - 24 hours | 75 - 90 | Mild conditions, novel bond formations | Catalyst cost and removal, optimization required |
Experimental Protocols
To ensure the reproducibility and validation of these methods, detailed step-by-step protocols for a traditional and a modern synthetic approach are provided below.
Protocol 1: Traditional Hantzsch Synthesis of 2-Amino-4-phenylthiazole
This protocol describes a classic Hantzsch synthesis, which is a reliable method for producing a variety of thiazole derivatives.
Workflow Diagram:
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A Comparative Guide to the Structure-Activity Relationship of 2-(Chloromethyl)thiazole Derivatives
The thiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous bioactive compounds.[1][2] Among its varied derivatives, the 2-(chloromethyl)thiazole moiety stands out as a critical pharmacophore, particularly in the development of insecticides, and as a versatile intermediate for creating novel therapeutic agents.[3][4] This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound derivatives, with a focus on their applications in agrochemicals and emerging roles in anticancer and antimicrobial research. We will delve into the causality behind experimental designs and present supporting data to offer a comprehensive resource for researchers in drug discovery and development.
The this compound Core: A Reactive Electrophile
The defining feature of this compound derivatives is the chloromethyl group at the 2-position of the thiazole ring. This group acts as a reactive electrophile, capable of forming covalent bonds with nucleophilic residues in biological targets such as enzymes and receptors. This reactivity is central to the mechanism of action for many of these compounds. The thiazole ring itself, with its unique electronic properties, modulates this reactivity and provides a scaffold for further structural modifications to fine-tune biological activity, selectivity, and pharmacokinetic properties.
Comparative SAR Analysis: From Insecticides to Therapeutics
The versatility of the this compound scaffold is evident in the diverse biological activities exhibited by its derivatives. Below, we compare the SAR of these compounds across different therapeutic and agrochemical areas.
Insecticidal Activity: The Neonicotinoid Analogs
The most prominent application of this compound derivatives is in the synthesis of neonicotinoid insecticides.[5] These compounds are agonists of the nicotinic acetylcholine receptors (nAChRs) in insects, leading to overstimulation of the nervous system, paralysis, and death.[6] The selective toxicity of neonicotinoids towards insects over vertebrates is attributed to their higher affinity for insect nAChRs.[6][7]
Key SAR insights for neonicotinoid insecticides derived from this compound include:
-
The Pharmacophore: The 2-chloro-5-(chloromethyl)thiazole core is a key intermediate in the synthesis of potent neonicotinoids like Clothianidin and Thiamethoxam.[3][5]
-
The N-Substituent: The nature of the substituent attached to the nitrogen of the pharmacophore is critical for activity. In Clothianidin, a nitroguanidine group is present, while Thiamethoxam features a thianicotinyl group. These groups are crucial for binding to the nAChR.[5]
-
Systemic Action: The systemic nature of these insecticides, allowing them to be transported throughout the plant, is a key feature for their efficacy as seed treatments.[6]
| Compound | Core Structure | Key N-Substituent | Primary Use |
| Clothianidin | 2-Chloro-5-(chloromethyl)thiazole | Nitroguanidine | Systemic insecticide, seed treatment[5] |
| Thiamethoxam | 2-Chloro-5-(chloromethyl)thiazole | Thianicotinyl | Systemic insecticide, seed treatment[5] |
It is important to note that while highly effective, the widespread use of neonicotinoids has raised environmental concerns regarding their impact on non-target insects, such as pollinators, and aquatic ecosystems.[8][9]
Anticancer Activity: An Emerging Field
Recent research has explored the potential of thiazole derivatives as anticancer agents, with some studies pointing to their ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[10][11][12][13] While direct SAR studies on this compound derivatives in this area are still developing, related thiazole compounds offer valuable insights.
For instance, a series of novel thiazole derivatives were evaluated for their antiproliferative activity against sixty human cancer cell lines, with some compounds showing effective growth-inhibiting activity and being identified as PI3K/mTOR dual inhibitors.[11] Another study on new 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives found that a 7-chloro-3-phenyl-5-(trifluoromethyl)[11][14]thiazolo[4,5-d]pyrimidine-2(3H)-thione derivative was the most active among the synthesized compounds.[13]
Inferred SAR for Anticancer Activity:
-
Lipophilicity and Substitution: The introduction of lipophilic groups, such as phenyl or trifluoromethyl moieties, can enhance anticancer activity.[13]
-
Heterocyclic Fusions: Fusing the thiazole ring with other heterocyclic systems, like pyrimidine, can lead to potent antiproliferative agents.[13]
-
Target Specificity: The mechanism of action for many anticancer thiazole derivatives involves the inhibition of key signaling pathways, such as the PI3K/AKT/mTOR cascade.[11]
| Derivative Class | Key Structural Features | Observed Activity | Potential Mechanism |
| Thiazolo[4,5-d]pyrimidines | Trifluoromethyl group, Chloro-substitution | Antiproliferative against various cancer cell lines[13] | Not fully elucidated |
| Substituted Thiazoles | Varied substitutions | PI3K/mTOR dual inhibition[11] | Inhibition of cancer cell signaling pathways |
Antimicrobial Activity: A Scaffold of Broad-Spectrum Potential
Thiazole derivatives have long been recognized for their antimicrobial properties.[2][15] The SAR of these compounds is highly dependent on the nature and position of substituents on the thiazole ring.
-
Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as halogens (e.g., fluorine, chlorine), on substituents attached to the thiazole ring can enhance antimicrobial potency.[16]
-
Hybrid Molecules: Combining the thiazole moiety with other antimicrobial pharmacophores, such as pyrazoline or pyrimidine, has yielded hybrid compounds with broad-spectrum activity.[2][14]
-
Substitution Pattern: The substitution pattern on the thiazole ring is crucial. For example, in a series of 2,4-disubstituted thiazoles, analogues with nitro groups on phenyl substituents showed significant activity.[15]
| Derivative Series | Key Substituents | Observed Activity |
| 2-(N-mustard)-5-(2-pyrazolin-5-yl)-thiazoles | Pyrazoline and N-mustard moieties | Antifungal and antibacterial activity[14] |
| 2,4-disubstituted thiazoles | Nitro groups on phenyl substituents | Antibacterial activity[15] |
Experimental Protocols
To provide a practical context, below are representative experimental protocols for the synthesis of a this compound derivative and a common assay for evaluating anticancer activity.
Synthesis of 2-(Alkyl/Aryl-amino)-thiazole Derivatives
This protocol is a general representation of the Hantzsch thiazole synthesis, a common method for preparing thiazole derivatives.
-
Reaction Setup: To a solution of an appropriate thiosemicarbazone (1 mmol) in absolute ethanol (20 mL), add an equimolar amount of a suitable phenacyl bromide (1 mmol).
-
Reflux: Reflux the reaction mixture for 8-12 hours.
-
Isolation: The precipitate that forms while the solution is hot is filtered, dried, and recrystallized from ethanol to yield the desired thiazole derivative.[11]
-
Characterization: The structure of the synthesized compound is confirmed using techniques such as IR, 1H NMR, 13C NMR, and elemental analysis.[11]
In Vitro Anticancer Activity Evaluation (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits cell growth by 50%.
Visualizing Structure-Activity Relationships
The following diagrams illustrate key concepts discussed in this guide.
Caption: A generalized workflow for Structure-Activity Relationship (SAR) studies.
Caption: Key modification points on the this compound scaffold.
Conclusion and Future Perspectives
The this compound scaffold is a privileged structure in both agrochemical and medicinal chemistry. While its role in the development of neonicotinoid insecticides is well-established, its potential as a source of novel anticancer and antimicrobial agents is a growing area of research. Future SAR studies should focus on designing derivatives with improved selectivity for their intended biological targets to minimize off-target effects and toxicity. The exploration of novel heterocyclic ring fusions and diverse substitutions will undoubtedly lead to the discovery of new this compound derivatives with enhanced therapeutic and agrochemical profiles.
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A Comparative Guide to the Synthesis and Application of 2-(Chloromethyl)thiazole: A Keystone Intermediate in Modern Chemistry
Introduction: The Unassuming Powerhouse of Medicinal and Agrochemical Synthesis
In the vast landscape of heterocyclic chemistry, few molecules punch above their weight class quite like 2-(chloromethyl)thiazole. This unassuming chlorinated thiazole derivative is a cornerstone intermediate, pivotal in the industrial synthesis of a portfolio of high-impact commercial products, from life-saving pharmaceuticals to advanced crop protection agents.[1] Its strategic importance lies in the dual reactivity of its structure: the electrophilic chloromethyl group at the 5-position and the chloro-substituent at the 2-position, which allow for a range of selective chemical transformations.[2] This guide offers an in-depth review of the patent landscape surrounding the synthesis of this compound, presenting a comparative analysis of the prevalent synthetic routes. Furthermore, it delves into its critical applications, providing experimental context for its role in the synthesis of the neonicotinoid insecticides Clothianidin and Thiamethoxam, and the antiretroviral drug Ritonavir.
Comparative Analysis of Synthetic Routes for this compound
The industrial production of this compound has evolved significantly, driven by the demand for higher yields, improved purity, and more environmentally benign processes. Several key synthetic strategies have emerged, each with its own set of advantages and challenges.
Chlorination of Allyl Isothiocyanate Derivatives
A foundational approach to the synthesis of this compound involves the chlorination of allyl isothiocyanate or its derivatives. This method, while direct, has been subject to numerous refinements to improve its efficiency and safety profile.
One of the earliest patented methods involves the direct chlorination of allyl isothiocyanate.[3] However, this reaction is often difficult to control, requiring a large excess of the chlorinating agent and proceeding at high temperatures, which can lead to the formation of multiple byproducts and a low purity of the desired product.[4]
A significant improvement was the use of 2-chloroallyl isothiocyanate as the starting material. This approach, detailed in several patents, offers a more controlled reaction with higher yields and purity. For instance, reacting 2-chloroallyl isothiocyanate with a chlorinating agent in the presence of a dipolar aprotic solvent can achieve yields of up to 93% with a purity of 96%.[5] Another patent describes the reaction of 2-chloroallyl isothiocyanate with sulfuryl chloride, resulting in a yield of 82% and a purity of over 90%.[6]
A more recent innovation in this area is the use of photocatalysis. A patent discloses a method for the photocatalytic chlorination of 2-chloropropenyl thioisocyanate, which aims to improve product quality and yield while reducing waste.[7]
The "One-Pot" Synthesis from 2,3-Dichloropropene
Addressing the need for process intensification and improved atom economy, a "one-pot" synthesis starting from readily available and inexpensive 2,3-dichloropropene and sodium thiocyanate has been developed.[8][9] This method is particularly attractive for industrial-scale production due to its operational simplicity and high efficiency. The process typically involves three sequential in-situ reactions:
-
Substitution: 2,3-dichloropropene reacts with sodium thiocyanate to form 1-thiocyano-2-chloropropene.
-
Isomerization: The intermediate undergoes thermal isomerization to 1-isothiocyanato-2-chloropropene.
-
Chlorination-Cyclization: The isomerized intermediate is then reacted with a chlorinating agent, such as sulfuryl chloride, to yield this compound.
This streamlined process can achieve a product purity of up to 99% with a yield of 81.3%.[8]
Synthesis from 3-Chloro-1-isothiocyanato-1-propene
Another patented route involves the reaction of 3-chloro-1-isothiocyanato-1-propene with a chlorinating agent.[4] This starting material can be prepared by the rearrangement of 3-chloro-1-thiocyanato-2-propene.[10] While this method provides an alternative pathway, the multi-step nature of preparing the starting material can be a drawback compared to the more direct "one-pot" approach.
Comparative Summary of Synthetic Routes
| Synthetic Route | Starting Material(s) | Key Reagents | Reported Yield | Reported Purity | Advantages | Disadvantages | Reference(s) |
| Chlorination of Allyl Isothiocyanate | Allyl isothiocyanate | Chlorine, Sulfuryl chloride | 50.4% | 47.8% (crude) | Simple starting material | Low yield, many byproducts, harsh conditions | [11] |
| Chlorination of 2-Chloroallyl Isothiocyanate | 2-Chloroallyl isothiocyanate | Chlorine, Sulfuryl chloride | 82-93% | >90-96% | High yield and purity, more controlled reaction | Requires synthesis of the starting material | [5][6] |
| "One-Pot" from 2,3-Dichloropropene | 2,3-Dichloropropene, Sodium thiocyanate | Sulfuryl chloride | 81.3% | up to 99% | Inexpensive starting materials, simple operation, high efficiency | [8][9] | |
| From 3-Chloro-1-isothiocyanato-1-propene | 3-Chloro-1-isothiocyanato-1-propene | Chlorinating agent | Moderate | High | Alternative route | Multi-step preparation of starting material | [4][10] |
| Photocatalytic Chlorination | 2-Chloropropenyl thioisocyanate | Sulfuryl chloride, Catalyst, UV light | High (implied) | High (implied) | Green chemistry approach, improved product quality | Requires specialized equipment | [7] |
Experimental Protocols: A Closer Look at Key Syntheses
To provide a practical perspective, detailed experimental protocols for two prominent synthetic methods are outlined below, based on the information provided in the patent literature.
Protocol 1: "One-Pot" Synthesis from 2,3-Dichloropropene
This protocol is based on the principles described in patent CN104119291A.[9]
Step 1: Synthesis of 1-isothiocyanato-2-chloropropene
-
In a suitable reaction vessel, mix sodium thiocyanate and 2,3-dichloropropene in a solvent such as toluene.
-
Heat the mixture to reflux and maintain for a specified period to facilitate the substitution reaction.
Step 2: Isomerization
-
After the initial reaction, increase the temperature to induce the high-temperature isomerization of the 1-isothiocyanato-2-chloropropene intermediate.
Step 3: Chlorination-Cyclization
-
Cool the reaction mixture and then add a chlorinating agent, such as sulfuryl chloride, in a controlled manner while maintaining the temperature.
-
After the addition is complete, continue to stir the reaction mixture for a set duration to ensure complete cyclization.
Step 4: Purification
-
Upon completion of the reaction, purify the this compound by distillation or other suitable methods to achieve high purity.
Protocol 2: Chlorination of 2-Chloroallyl Isothiocyanate
This protocol is a generalized representation based on the data from patents EP1031566A1 and US6214998B1.[5][12]
-
Dissolve 2-chloroallyl isothiocyanate in a dipolar aprotic solvent (e.g., acetonitrile) in a reaction vessel equipped with cooling.
-
Introduce a chlorinating agent (e.g., chlorine gas) at a low temperature (e.g., 10-15°C).
-
After the addition, allow the reaction mixture to stir at a slightly elevated temperature (e.g., 20-25°C) for a period to ensure the reaction goes to completion.
-
The product, 2-chloro-5-chloromethylthiazole hydrochloride, may crystallize out upon cooling.
-
Isolate the crystalline product by filtration and wash with a cold solvent.
-
Liberate the free base by treating the hydrochloride salt with water.
-
Separate the organic phase, wash with water, and dry to obtain this compound.
-
Further purification can be achieved by distillation under reduced pressure.
Visualization of Synthetic Pathways
Caption: Key synthetic routes to this compound.
Applications of this compound in Agrochemicals and Pharmaceuticals
The utility of this compound as a versatile building block is most evident in its application in the synthesis of high-value commercial products.
Neonicotinoid Insecticides: Thiamethoxam and Clothianidin
This compound is a crucial precursor for the synthesis of second-generation neonicotinoid insecticides, Thiamethoxam and Clothianidin. These insecticides exhibit high efficacy against a broad spectrum of pests.[1]
Synthesis of Thiamethoxam:
Thiamethoxam is synthesized through the condensation reaction of 2-chloro-5-chloromethyl thiazole and 3-methyl-4-nitroimino perhydro-1,3,5-oxadiazine.[13] This reaction is typically carried out in the presence of a base, such as potassium carbonate, and a phase transfer catalyst in a solvent like dimethylformamide (DMF).[2] The use of DMF has been shown to result in high yields (over 90%) and purity (up to 98%).[2]
Caption: Synthesis of Thiamethoxam.
Synthesis of Clothianidin:
The synthesis of Clothianidin also utilizes 2-chloro-5-chloromethyl thiazole as a key starting material. One patented method involves the reaction of 2-chloro-5-chloromethyl thiazole with 1,5-dimethyl-2-nitroimino-hexahydro-1,3,5-triazine in the presence of a base like potassium carbonate.[14] The resulting intermediate is then hydrolyzed to yield Clothianidin.
Antiretroviral Drug: Ritonavir
Ritonavir, an essential component of highly active antiretroviral therapy (HAART) for the treatment of HIV/AIDS, is a complex molecule whose synthesis involves multiple steps. While some literature points to the use of a 2-substituted-5-hydroxymethylthiazole derivative in the synthesis of Ritonavir, the direct application of 2-chloro-5-chloromethylthiazole is also documented in the broader patent landscape for Ritonavir's synthesis and its intermediates.[15][16][17] The thiazole moiety is a critical pharmacophore in Ritonavir, and its introduction is a key step in the overall synthetic strategy. The synthesis of Ritonavir is a testament to the importance of thiazole-containing building blocks in the development of modern pharmaceuticals.[18]
Conclusion: A Versatile Intermediate Driving Innovation
This compound stands out as a pivotal intermediate in the chemical industry, bridging the gap between basic chemical feedstocks and complex, high-value end products. The evolution of its synthesis, from challenging early methods to more streamlined and efficient "one-pot" processes, reflects the continuous drive for innovation in chemical manufacturing. Its indispensable role in the production of leading agrochemicals and pharmaceuticals underscores its significance. For researchers and professionals in drug development and crop science, a thorough understanding of the synthesis and reactivity of this versatile molecule is paramount for the continued development of new and improved chemical entities that address global health and food security challenges.
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Safety Operating Guide
Navigating the Disposal of 2-(Chloromethyl)thiazole: A Guide for Laboratory Professionals
The proper handling and disposal of reactive chemical intermediates like 2-(Chloromethyl)thiazole are paramount in a research and development setting. This guide moves beyond mere compliance, offering a framework for safe, efficient, and environmentally responsible disposal. By understanding the chemical nature of this compound and the logic behind disposal protocols, your laboratory can ensure the safety of its personnel and the integrity of its research.
Immediate Safety Profile: Understanding the Risks
This compound is a hazardous compound requiring careful handling at all stages, including disposal. Its reactivity and toxicity profile necessitate stringent safety measures. The primary hazards associated with this chemical are summarized below based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin[2] |
| Skin Corrosion/Irritation | Sub-category 1B | H314: Causes severe skin burns and eye damage[1][2] |
| Serious Eye Damage | Category 1 | H318: Causes serious eye damage[3] |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction[1][2] |
| Germ Cell Mutagenicity | Category 2 | H341: Suspected of causing genetic defects |
| Aquatic Hazard (Long-term) | Category 2 | H411: Toxic to aquatic life with long lasting effects[2] |
These classifications underscore the need for meticulous planning in every step of the disposal process. The compound's corrosivity dictates the choice of personal protective equipment (PPE), while its dermal toxicity highlights the importance of avoiding all skin contact.
Pre-Disposal Handling and Storage: The First Line of Defense
Safe disposal begins with proper handling and storage from the moment the chemical is in use. The goal is to prevent unintended reactions, exposures, and spills.
Core Principles:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of any vapors or dust.[2][3]
-
Personal Protective Equipment (PPE): A standard ensemble of PPE is mandatory. This includes:
-
Gloves: Nitrile or other chemically resistant gloves. Always inspect gloves before use and use proper removal techniques to avoid skin contact.[2]
-
Eye Protection: Wear tightly fitting safety goggles with side-shields or a face shield.[4]
-
Lab Coat/Clothing: A chemically resistant lab coat or apron is essential to protect against splashes.[4]
-
-
Storage: Unused product and waste containers should be stored in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[3][5] Containers must be kept tightly closed to prevent the release of vapors.[3]
Waste Characterization and Segregation: A Critical Step
Properly characterizing and segregating chemical waste is not just a regulatory requirement; it is a critical safety and cost-control measure. This compound falls into a specific category of hazardous waste due to its chemical structure.
Classification: As a molecule containing carbon-halogen bonds (in this case, carbon-chlorine), this compound is classified as a halogenated organic compound .[6][7] This classification is crucial for disposal.
Why Segregation Matters:
-
Disposal Method: Halogenated organic waste requires specific disposal methods, typically high-temperature incineration with "afterburner and scrubber" systems.[2] The scrubbers are necessary to neutralize the acidic gases (e.g., hydrogen chloride) produced during combustion.[3][5]
-
Cost: Disposal of halogenated waste is often more expensive than non-halogenated waste due to the specialized treatment required.[8] Mixing halogenated and non-halogenated waste streams unnecessarily increases disposal costs and complexity.[8][9]
-
Safety: Improper mixing of waste can lead to dangerous chemical reactions. This compound is incompatible with strong oxidizing agents and acids.[5]
The following diagram illustrates the decision-making process for segregating this waste.
Caption: Waste Segregation Workflow for this compound.
Step-by-Step Disposal Protocol for Laboratory Waste
This protocol outlines the procedure for collecting and disposing of small quantities of this compound and contaminated materials typically generated in a laboratory setting.
-
Prepare the Waste Container:
-
Select a container compatible with halogenated organic compounds (e.g., a high-density polyethylene or glass bottle). Ensure it has a secure, tight-fitting screw cap.
-
Label the container clearly with "HAZARDOUS WASTE," "HALOGENATED ORGANIC WASTE," and the full chemical name: "this compound."[8][9] All constituents of the waste must be listed.
-
-
Transferring Waste:
-
Perform all waste transfers inside a chemical fume hood.
-
For pure, unused, or surplus this compound, carefully transfer the material to the designated waste container.
-
For contaminated labware (e.g., pipette tips, weighing boats), place them directly into a designated solid waste container, also labeled as halogenated waste. Do not attempt to rinse large quantities of the chemical down the drain.[3][10]
-
-
Container Management:
-
Keep the waste container closed at all times except when actively adding waste.[9] This minimizes the release of hazardous vapors.
-
Store the waste container in a designated satellite accumulation area within the lab, away from incompatible materials.
-
-
Final Disposal:
-
Once the container is full or is no longer needed, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal company.[2]
-
Never dispose of this compound down the drain or in regular trash.[3][10] This is illegal and poses a significant environmental hazard.
-
Emergency Procedures: Spill and Exposure Management
Accidents can happen despite the best precautions. A clear, pre-planned response is essential.
Minor Spill (Contained within a Fume Hood)
-
Alert Personnel: Immediately notify others in the vicinity.
-
Containment: Use an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit) to absorb the spill.[3][11] Do not use combustible materials like paper towels.
-
Collection: Carefully sweep or scoop up the absorbed material and place it into a sealed, labeled hazardous waste container.[2]
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[11]
-
Report: Report the incident to your supervisor and EHS office as per your institution's policy.[11]
Major Spill (Outside of a Fume Hood) or Any Spill You Cannot Safely Manage
-
EVACUATE: Immediately evacuate the area. Alert all personnel to leave.[12]
-
CONFINE: If safe to do so, close the doors to the affected area to confine the vapors.
-
REPORT: From a safe location, call emergency services (e.g., 911) and your institution's EHS emergency line.[12][13] Provide the chemical name, location, and estimated quantity of the spill.
-
DO NOT ATTEMPT TO CLEAN UP THE SPILL. Wait for the trained emergency response team.[12]
Personnel Exposure
-
Skin Contact: Immediately remove contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes.[3][12][13] Seek immediate medical attention.[3]
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[3][12][13] Seek immediate medical attention.[3]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[3] Seek immediate medical attention.[3]
Regulatory Framework
The disposal of this compound is governed by a hierarchy of regulations. In the United States, the Environmental Protection Agency (EPA) provides guidelines for hazardous waste classification under the Resource Conservation and Recovery Act (RCRA).[3] Chemical waste generators must consult these federal regulations (40 CFR 261.3) as well as state and local hazardous waste regulations to ensure complete and accurate classification and disposal.[3][14] Adherence to these regulations is not optional and is essential for protecting human health and the environment.
References
- AK Scientific, Inc. (n.d.). Safety Data Sheet: 2-Chloro-5-chloromethylthiazole.
- TCI EUROPE N.V. (2025, May 28). SAFETY DATA SHEET: 2-Chloro-5-(chloromethyl)thiazole.
- Capot Chemical Co., Ltd. (2013, September 30). MSDS of 2-Chloro-5-(chloromethyl)thiazole.
- ECHEMI. (n.d.). 2-Chloro-5-(chloromethyl)thiazole SDS, 105827-91-6 Safety Data Sheets.
-
National Center for Biotechnology Information. (n.d.). 2-Chloro-5-chloromethylthiazole. PubChem Compound Database. Retrieved from [Link]
- Apollo Scientific Ltd. (n.d.). SAFETY DATA SHEET: 2-CHLORO-5-(CHLOROMETHYL)-1,3-THIAZOLE.
- Georganics Ltd. (2011, January 27). 2-CHLORO-5-CHLOROMETHYL THIAZOLE Safety Data Sheet.
-
Electronic Code of Federal Regulations. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]
- U.S. Environmental Protection Agency. (n.d.). State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests.
- Oakland University. (2025-2026). EHSO Manual: Spill Control/Emergency Response.
- Braun Research Group, University of Illinois Urbana-Champaign. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
- Cornell University Environmental Health and Safety. (n.d.). 7.2 Organic Solvents.
- Barclays Official California Code of Regulations. (n.d.). Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. Westlaw.
- New Mexico State University. (n.d.). Chemical Exposure and Spill Response Procedures.
- Weill Cornell Medicine. (n.d.). Hazardous Material Spill | Emergency Information.
- Quinoline. (n.d.). 2-Chloro-5-(chloromethyl)thiazole.
- Princeton University Environmental Health & Safety. (n.d.). Chemical Spill Procedures.
- University of Toronto Environmental Health & Safety. (n.d.). Chemical Spill Procedures.
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A Comprehensive Guide to Personal Protective Equipment for Handling 2-(Chloromethyl)thiazole
This guide provides essential, immediate safety and logistical information for the handling and disposal of 2-(Chloromethyl)thiazole (CAS No. 105827-91-6). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to offer a deep, technically-grounded understanding of the necessary personal protective equipment (PPE) and safety protocols. Our goal is to build a foundation of trust by providing value that extends beyond the product itself, ensuring your safety and the integrity of your research.
Understanding the Hazard: Why this compound Demands Respect
This compound is a reactive chemical intermediate with significant health hazards. A thorough understanding of its toxicological profile is paramount to appreciating the critical role of appropriate PPE. This compound is not merely an irritant; it poses severe health risks upon exposure.
Key Hazards:
-
Acute Toxicity: It is harmful if swallowed and toxic, potentially fatal, if it comes into contact with the skin.[1][2][3]
-
Corrosivity: It causes severe skin burns and serious eye damage.[2][4][5]
-
Sensitization: It may cause an allergic skin reaction, meaning subsequent exposures could lead to a more severe response.[4][5][6]
-
Mutagenicity: It is suspected of causing genetic defects.[4]
-
Environmental Hazard: The compound is toxic to aquatic life with long-lasting effects.[4][5][6]
The chloromethyl group is a known alkylating agent, a class of compounds that can react with biological macromolecules like DNA. This reactivity is the likely basis for its suspected mutagenicity and is a core reason for the stringent handling precautions outlined below.
The Core Principle: A Multi-Layered PPE Strategy
A single piece of PPE is insufficient. A comprehensive, multi-layered approach is required to create a robust barrier between the researcher and the chemical. This strategy is built on the principles of containment, protection, and immediate response.
Primary Engineering Controls: The First Line of Defense
Before any discussion of PPE, it is crucial to emphasize the importance of engineering controls. All work with this compound must be conducted within a certified chemical fume hood to control airborne levels of the substance.[7][8] A properly functioning fume hood is the most critical piece of safety equipment for handling this and other volatile, hazardous chemicals.[9][10]
Personal Protective Equipment: Your Last Line of Defense
The following table summarizes the required PPE for handling this compound. The subsequent sections will delve into the rationale behind each selection.
| Body Part | Required PPE | Rationale and Key Considerations |
| Eyes/Face | Chemical splash goggles with side shields and a full-face shield | Protects against splashes of the corrosive liquid and potential vapors. A face shield provides an additional layer of protection for the entire face.[1][7][11] |
| Hands | Double-gloving with chemical-resistant gloves (e.g., Butyl rubber or Viton®) | The outer glove provides the primary chemical barrier, while the inner glove offers protection in case of a breach of the outer glove. Always inspect gloves for any signs of degradation or puncture before use.[5][12] |
| Body | Flame-retardant lab coat and a chemical-resistant apron | The lab coat protects personal clothing and skin from minor splashes, while the apron provides an additional layer of chemical resistance for the torso.[1][12] |
| Feet | Closed-toe, chemical-resistant shoes | Protects feet from spills and falling objects. Perforated shoes or sandals are strictly prohibited in a laboratory setting.[11][13] |
| Respiratory | Use within a chemical fume hood. For emergencies or if exposure limits are exceeded, a full-face respirator with appropriate cartridges (e.g., OV/AG/P99) is necessary. | A fume hood is the primary means of respiratory protection. Respirators are for non-routine situations and require proper fit-testing and training.[1][5] |
Deep Dive into PPE Selection and Use
Eye and Face Protection: Beyond the Basics
Standard safety glasses are inadequate for handling this compound. Chemical splash goggles that form a seal around the eyes are mandatory to protect against splashes from all angles.[11] Given the severe eye damage this chemical can cause, a full-face shield should be worn over the goggles, especially when handling larger quantities or during procedures with a higher risk of splashing.[11]
Hand Protection: The Critical Interface
Direct skin contact is a primary route of exposure, and the consequences are severe.[1] Therefore, robust hand protection is non-negotiable.
-
Glove Selection: Not all gloves are created equal. Materials like latex and thin nitrile may not offer sufficient protection against halogenated compounds.[12] Butyl rubber or Viton® gloves are recommended for their resistance to a broad range of chemicals, including those similar in structure to this compound.[12] Always consult the glove manufacturer's chemical resistance guide for specific breakthrough times.
-
The Rationale for Double-Gloving: This practice provides a critical safety buffer. Should the outer glove be compromised, the inner glove allows the user time to safely remove both pairs and don new ones without direct skin contact.
-
Glove Inspection and Removal: Before each use, visually inspect gloves for any signs of damage, such as discoloration, swelling, or punctures.[5][13] When removing gloves, use a technique that avoids touching the outer surface of the glove with bare skin.[5]
Body and Foot Protection: A Complete Barrier
A flame-retardant lab coat should be worn at all times and kept fully buttoned.[12] For procedures involving larger volumes or a significant risk of splashing, a chemical-resistant apron worn over the lab coat is essential.[12] Footwear must be non-perforated and fully enclose the foot.[11]
Procedural Workflow for Safe Handling and Disposal
The following diagram outlines the critical steps for safely handling this compound, from preparation to disposal. Adherence to this workflow is essential for minimizing risk.
Caption: A step-by-step workflow for the safe handling and disposal of this compound.
Emergency Procedures: Immediate and Decisive Action
In the event of an exposure, immediate action is critical to mitigating harm.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing.[7][8] Seek immediate medical attention.[1][4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.[4][11]
-
Inhalation: Move the person to fresh air.[7] If breathing is difficult, give oxygen. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting.[4] Rinse the mouth with water and seek immediate medical attention.[7]
Disposal Plan: Environmental Responsibility
All waste containing this compound, including contaminated gloves, pipette tips, and empty containers, must be treated as hazardous waste.[11]
-
Waste Segregation: Use a designated, labeled, and sealed container for all solid and liquid waste.
-
Licensed Disposal: All hazardous waste must be disposed of through a licensed professional waste disposal company in accordance with all federal, state, and local regulations.[4][5] Do not pour this chemical down the drain, as it is toxic to aquatic life.[5][7]
By adhering to these rigorous safety protocols and understanding the rationale behind them, you can work confidently and safely with this compound, protecting yourself, your colleagues, and the environment.
References
- TCI EUROPE N.V. (2025). 2-Chloro-5-(chloromethyl)thiazole - SAFETY DATA SHEET.
- ECHEMI. (2019). 2-Chloro-5-(chloromethyl)thiazole SDS, 105827-91-6 Safety Data Sheets.
- AK Scientific, Inc. 2-Chloro-5-chloromethylthiazole Safety Data Sheet.
- Georganics. (2011). 2-CHLORO-5-CHLOROMETHYL THIAZOLE Safety Data Sheet.
- BenchChem. (2025). Personal protective equipment for handling 2-(Chloromethyl)-5-fluorothiophene.
- Chemsrc. (2025). 2-Chloro-5-(chloromethyl)thiazole Safety Data Sheet.
- Capot Chemical Co., Ltd. (2013). MSDS of 2-Chloro-5-(chloromethyl)thiazole.
- Apollo Scientific. SAFETY DATA SHEET: 2-CHLORO-5-(CHLOROMETHYL)-1,3-THIAZOLE.
- PubChem. 2-Chloro-5-(chloromethyl)thiazole.
- ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - 2-Chloro-5-chloromethylthiazole.
- Fluorochem. (2024). Safety Data Sheet: 2-Chloro-4-(chloromethyl)thiazole.
- University of California, Los Angeles. RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
- National Institute for Occupational Safety and Health. (2007). NIOSH Pocket Guide to Chemical Hazards. Retrieved from Centers for Disease Control and Prevention.
- Centers for Disease Control and Prevention. NIOSH Pocket Guide to Chemical Hazards.
- National Institute for Occupational Safety and Health. (2007). NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. Retrieved from Centers for Disease Control and Prevention.
- Honeywell International Inc. (2022). Ten Tips for Handling Hazardous Chemicals in a Lab.
- Actylis Lab Solutions. Life-Changing Safety Tips for Handling Laboratory Chemicals.
- The Codelucky. (2025). Laboratory Safety: Working Safely with Chemicals | Essential Lab Techniques for Beginners.
- CWS. Handling Hazardous Chemicals In A Laboratory Setting: A Comprehensive Guide.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
